molecular formula C15H24 B1217708 Seychellene

Seychellene

Cat. No.: B1217708
M. Wt: 204.35 g/mol
InChI Key: QQWUXXGYAQMTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Seychellene is a natural product found in Valeriana celtica, Pogostemon cablin, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6,8-trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-5-7-14(3)11(2)12-6-8-15(14,4)13(10)9-12/h10,12-13H,2,5-9H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWUXXGYAQMTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(=C)C3CCC2(C1C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Seychellene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seychellene is a naturally occurring tricyclic sesquiterpene hydrocarbon first isolated from the essential oil of Pogostemon patchouli Pellet var. suavis Hook. Its unique and complex molecular architecture has made it a significant target for total synthesis, serving as a benchmark for the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectroscopic characteristics and detailed synthetic protocols. This information is crucial for researchers in natural product chemistry, synthetic organic chemistry, and drug development who may be interested in its potential applications.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below. While a specific melting point for this compound is not widely reported, its boiling point and other physical constants have been determined.

PropertyValueSource
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
IUPAC Name (1R,3S,6S,7S,8S)-3,6,8-trimethyl-2-methylidenetricyclo[5.3.1.0³,⁸]undecane
CAS Number 20085-93-2[1]
Boiling Point 250.00 to 251.00 °C @ 760.00 mm Hg[1]
Flash Point 214.00 °F (101.11 °C)[1]
logP (o/w) 6.073 (estimated)[1]
Appearance Colorless to pale yellow clear liquid (estimated)[1]

Note: A specific optical rotation value for (-)-Seychellene with defined experimental conditions (concentration, solvent, temperature, and wavelength) is not consistently reported across the surveyed literature.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the characteristic spectroscopic data for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals for its methyl, methylene, and methine protons. General chemical shift ranges for similar sesquiterpene structures are provided below.

Proton TypeChemical Shift (δ) ppm (approximate)
Methyl Protons (-CH₃) 0.8 - 1.2
Methylene Protons (-CH₂-) 1.2 - 2.0
Methine Protons (-CH-) 1.5 - 2.5
**Exocyclic Methylene Protons (=CH₂) **4.5 - 4.8

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The approximate chemical shift ranges for the different types of carbon atoms are listed below.

Carbon TypeChemical Shift (δ) ppm (approximate)
Methyl Carbons (-CH₃) 15 - 30
Methylene Carbons (-CH₂-) 20 - 45
Methine Carbons (-CH-) 30 - 55
Quaternary Carbons (-C-) 30 - 50
Olefinic Carbons (C=C) 100 - 150
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its hydrocarbon structure, including the exocyclic double bond.

Functional GroupWavenumber (cm⁻¹) (approximate)Intensity
C-H Stretch (sp³) 2850 - 2990Strong
C-H Bend (CH₂, CH₃) 1370 - 1470Medium
C=C Stretch (exocyclic) 1640 - 1680Medium
=C-H Stretch (sp²) 3000 - 3100Medium
=C-H Bend (out-of-plane) 880 - 900Strong
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight.

Ionm/z
Molecular Ion [M]⁺ 204

Experimental Protocols

The total synthesis of this compound has been a subject of significant interest in the field of organic chemistry. Two seminal total syntheses of (±)-Seychellene are those reported by Piers et al. in 1969 and Fukamiya et al. in 1971. The following sections provide a detailed overview of the methodologies employed in these syntheses.

Total Synthesis of (±)-Seychellene (Piers et al., 1969)

The stereoselective total synthesis of racemic this compound reported by Piers and his colleagues confirmed the structure and stereochemistry of this novel natural product.[2] The synthesis commenced from a known tetrahydropyranyl ether derivative.

Key Steps:

  • Enol Acetate Formation: Reaction of the starting tetrahydropyranyl ether with lithium dimethylcuprate in ether, followed by trapping of the intermediate enolate with acetyl chloride, afforded the corresponding enol acetate.

  • Epoxidation and Rearrangement: Epoxidation of the enol acetate with m-chloroperbenzoic acid in benzene, followed by thermal rearrangement of the resulting epoxide, yielded a crystalline keto-acetate.

  • Further Transformations: The keto-acetate was then subjected to a series of transformations to construct the tricyclic core of this compound.

  • Final Steps: Treatment of a key intermediate with ethereal methyl-lithium, followed by dehydration of the resulting tertiary alcohol with thionyl chloride in benzene-pyridine, yielded (±)-Seychellene.

Total Synthesis of (±)-Seychellene (Fukamiya et al., 1971)

Fukamiya, Kato, and Yoshikoshi reported a total synthesis of (±)-Seychellene starting from 2,3-dimethylcyclohex-2-en-1-one.[3][4]

Key Steps:

  • Side Chain Introduction: The starting enone was converted into 2-methyl-2-(3-methyl-5-iodopentyl)-3-methylenecyclohexan-1-one.[3]

  • Dienone Formation: The resulting ketone underwent bromination with N-bromosuccinimide, followed by treatment with chromium(II) chloride and then acid to yield 2,3-dimethyl-2-(3-methyl-5-iodopentyl)cyclohexa-3,5-dien-1-one.[3]

  • Intramolecular Diels-Alder Reaction: The dienone was converted to the corresponding dimethylamino derivative, which was then oxidized. Pyrolysis of the resulting N-oxide triggered an intramolecular Diels-Alder reaction to form the tricyclic ketone, 4,7,8-trimethyltricyclo[5.3.1.0³,⁸]undec-9-en-11-one.[3][4]

  • Conversion to Norseychellanone: The tricyclic ketone was hydrogenated to give (±)-norseychellanone.[3][4]

  • Final Conversion to (±)-Seychellene: The transformation of (±)-norseychellanone to (±)-Seychellene was a known procedure at the time.[3]

Isolation from Natural Sources

This compound is a constituent of the essential oil of Pogostemon cablin (patchouli).[5][6] The isolation is typically achieved through steam distillation of the dried leaves, followed by fractional distillation of the essential oil under vacuum.[5][7]

General Procedure:

  • Steam Distillation: Dried and powdered leaves of Pogostemon cablin are subjected to steam distillation to obtain the essential oil.[7]

  • Fractional Distillation: The crude essential oil is then fractionated under reduced pressure. The fraction containing this compound is collected based on its boiling point.[5]

  • Chromatographic Purification: Further purification can be achieved using column chromatography on silica gel or alumina to obtain pure this compound.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been definitively elucidated in the reviewed literature, a logical workflow for the total synthesis of (±)-Seychellene, based on the general strategies of Piers and Fukamiya, is presented below. This diagram illustrates the key stages and transformations involved in constructing the complex tricyclic framework of the molecule.

Total_Synthesis_of_this compound Start Starting Materials (e.g., Cyclic Enone) SideChain Side Chain Introduction Start->SideChain Alkylation/ Conjugate Addition Cyclization Key Cyclization Reaction (e.g., Intramolecular Diels-Alder) SideChain->Cyclization Precursor Synthesis Core Tricyclic Core Formation Cyclization->Core Formation of [5.3.1.0] Bicyclic System FunctionalGroup Functional Group Interconversion Core->FunctionalGroup Modification of Functional Groups This compound (±)-Seychellene FunctionalGroup->this compound Characterization Spectroscopic Characterization (NMR, IR, MS) This compound->Characterization

Caption: A logical workflow for the total synthesis of (±)-Seychellene.

Conclusion

This compound remains a molecule of significant interest due to its intricate structure and its role as a challenging target for total synthesis. This guide has provided a detailed summary of its known physical and chemical properties, spectroscopic data, and key synthetic strategies. The presented information serves as a valuable resource for researchers engaged in natural product synthesis, spectroscopic analysis, and the exploration of novel chemical entities for potential applications in drug discovery and development. Further research into the biological activities of this compound may unveil new therapeutic possibilities.

References

Seychellene: A Technical Guide to its Natural Sources and Isolation from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seychellene is a tricyclic sesquiterpene hydrocarbon of significant interest in the fields of natural product chemistry, perfumery, and pharmacology. Its unique chemical structure and potential biological activities make it a valuable target for isolation and further investigation. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its isolation and purification from plant material. Detailed experimental protocols for extraction, fractionation, and characterization are presented to assist researchers in obtaining this compound for further study.

Natural Sources of this compound

The most prominent and commercially viable natural source of this compound is the essential oil of Pogostemon cablin (Blanco) Benth. , commonly known as patchouli.[1][2] A member of the Lamiaceae family, patchouli is an aromatic herb extensively cultivated in Southeast Asian countries like Indonesia, China, and Malaysia for its valuable essential oil.[3] this compound is one of the characteristic sesquiterpene hydrocarbons found in patchouli oil, contributing to its complex aroma profile.[1]

The concentration of this compound in patchouli oil can vary significantly depending on factors such as the geographical origin of the plant, the specific cultivar, the part of the plant used (leaves, stems), and the extraction method employed.[1][2][4]

Quantitative Analysis of this compound in Pogostemon cablin

The following table summarizes the percentage of this compound found in Pogostemon cablin essential oil from various studies, highlighting the natural variability of this compound.

Plant Source (Region)Plant PartExtraction MethodThis compound Content (%)Reference
Pogostemon cablin (Indonesia, South Aceh)Leaves & TwigsSteam Distillation6.95[5]
Pogostemon cablin (China, Guangdong Province)StemsNot Specified1.56[1]
Pogostemon cablin (China, Guangdong Province)LeavesNot Specified1.99[1]
Pogostemon cablin (Vietnam)Not SpecifiedGC/MS AnalysisNot Specified (Major Compound)[1]
Pogostemon cablinNot SpecifiedSupercritical CO2 ExtractionMain Bioactive Compound[6]
Pogostemon cablin (Indonesia, Aceh)LeavesSteam DistillationNot Specified (Major Component)[4]
Pogostemon cablinLeavesNot Specified>3%[7]
Pogostemon cablinStemsNot Specified>3%[7]
Pogostemon cablinRootsNot Specified>3%[7]

Isolation and Purification of this compound

The isolation of this compound from plant material, primarily dried patchouli leaves, is a multi-step process involving extraction of the essential oil followed by fractionation and chromatographic purification.

Diagram: Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried Pogostemon cablin (Leaves and Stems) extraction Extraction plant_material->extraction essential_oil Crude Patchouli Oil extraction->essential_oil fractionation Fractionation essential_oil->fractionation sesquiterpene_fraction Sesquiterpene Hydrocarbon Fraction fractionation->sesquiterpene_fraction purification Purification sesquiterpene_fraction->purification pure_this compound Pure this compound purification->pure_this compound characterization Characterization pure_this compound->characterization analytical_data Structural & Purity Data (GC-MS, NMR) characterization->analytical_data

Fig. 1: Overall workflow for the isolation and characterization of this compound.
Step 1: Extraction of Essential Oil

The initial step involves extracting the crude essential oil from the dried plant material. Two primary methods are commonly employed:

2.1.1. Experimental Protocol: Steam Distillation

Steam distillation is the most traditional and widely used method for extracting patchouli oil.[8]

  • Plant Material Preparation: The leaves and tender twigs of Pogostemon cablin are harvested and shade-dried for several days.[9][10] This partial drying reduces moisture content and can enhance the oil's aromatic complexity.[9]

  • Apparatus: A standard steam distillation unit is used, consisting of a boiler, a distillation still with a perforated grid to hold the plant material, a condenser, and a receiver (e.g., a separatory funnel or Florentine flask).[8][10]

  • Procedure:

    • Load the dried patchouli leaves into the distillation still.

    • Generate steam in the boiler and pass it through the plant material. The steam will rupture the oil glands in the leaves, releasing the volatile essential oil.[10]

    • The mixture of steam and volatile oil is then passed through a water-cooled condenser to liquefy the vapors.

    • Collect the condensate in the receiver. The essential oil, being less dense than water, will separate and form a layer on top.[10]

    • The distillation is typically carried out for 6 to 8 hours to ensure complete extraction of the aromatic compounds.[9]

    • Carefully separate the oil layer from the aqueous layer (hydrosol). The collected oil can be dried over anhydrous sodium sulfate to remove any residual water.

2.1.2. Experimental Protocol: Supercritical CO₂ Extraction

Supercritical fluid extraction (SFE) using carbon dioxide is a more modern technique that can offer higher yields and a superior quality oil, as it avoids the thermal degradation of some components that can occur during steam distillation.[6]

  • Apparatus: A supercritical fluid extraction system equipped with an extraction vessel, a CO₂ pump, a co-solvent pump (optional), a heat exchanger, and a separator.

  • Procedure:

    • Finely grind the dried plant material to maximize the surface area for extraction.[11]

    • Load the ground material into the extraction chamber.

    • Pressurize and heat the carbon dioxide to bring it to its supercritical state (typically above 74 bar and 31 °C).[12] For patchouli oil, optimal conditions have been reported at a pressure of 20 MPa (200 bar) and a temperature of 80 °C for maximizing yield.[6] Another study suggests a pressure range of 3,000–4,000 psi and temperatures of 50–60°C.[11]

    • Pass the supercritical CO₂ through the plant material, where it acts as a solvent, dissolving the essential oil components.[11]

    • The CO₂-oil mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the oil to precipitate out.

    • The extracted oil is collected from the separator.

Step 2: Fractionation of the Essential Oil

Crude patchouli oil is a complex mixture of numerous compounds. To isolate this compound, the oil must be fractionated to separate the sesquiterpene hydrocarbons from the more polar, oxygenated components like patchouli alcohol.

2.2.1. Experimental Protocol: Vacuum Fractional Distillation

This technique separates compounds based on their different boiling points under reduced pressure, which prevents thermal degradation of the components.

  • Apparatus: A vacuum fractional distillation setup, including a boiling flask, a Vigreux or packed distillation column, a condenser, a receiving flask, a vacuum pump, and a manometer.

  • Procedure:

    • Place the crude patchouli oil (e.g., 300 ml) into the boiling flask.[13]

    • Assemble the fractional distillation apparatus and connect it to a vacuum pump.

    • Reduce the pressure in the system to approximately 5-15 mmHg.[5]

    • Gradually heat the boiling flask. The different components of the oil will vaporize and rise through the column at different temperatures.

    • Collect the fractions that distill over at specific temperature ranges. This compound has a boiling point of 250–251 °C at atmospheric pressure, and under vacuum, it will distill at a lower temperature. The fraction containing α-guaiene, which has a similar boiling point, is often collected first. One study collected fractions at a vapor atmospheric equivalent temperature (AET) of 249–254 °C, which would be enriched in this compound and other sesquiterpene hydrocarbons.

Step 3: Chromatographic Purification

The final step to obtain pure this compound is column chromatography of the sesquiterpene hydrocarbon fraction.

2.3.1. Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel 60 (70-230 mesh) in the initial mobile phase (e.g., 100% n-hexane).[6]

    • For enhanced separation of sesquiterpenes, silica gel can be impregnated with silver nitrate (AgNO₃, typically 10% by weight), which complexes with the double bonds in the molecules, altering their retention times.[6]

    • Carefully pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the sesquiterpene hydrocarbon fraction obtained from vacuum distillation in a minimal amount of the initial mobile phase (n-hexane).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. A common gradient involves starting with 100% n-hexane and gradually introducing a more polar solvent like benzene or ethyl acetate.[6]

    • An example of a solvent gradient used for the separation of sesquiterpenes from patchouli oil is as follows:

      • 100% Hexane

      • Hexane-Benzene (80:20, v/v)

      • Hexane-Benzene (60:40, v/v)

      • Hexane-Benzene (40:60, v/v)

      • Hexane-Benzene (30:70, v/v)

      • 100% Benzene[6]

  • Fraction Collection and Analysis:

    • Collect small fractions of the eluate in separate test tubes.

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to yield the isolated compound.

Analytical Characterization

Once isolated, the identity and purity of this compound must be confirmed using spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for identifying and quantifying the components of essential oils and confirming the purity of isolated compounds.

  • Sample Preparation: Dilute a small amount of the isolated this compound in a suitable solvent such as methanol or hexane (e.g., 1 µL in 1 ml).

  • GC-MS Parameters (Typical):

    • Gas Chromatograph: Agilent 7890B or similar.

    • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[5]

    • Injector Temperature: 250 °C.[5]

    • Oven Temperature Program: Start at 60 °C, hold for 2-5 minutes, then ramp up at a rate of 2-10 °C/min to a final temperature of 240-280 °C, and hold for a few minutes.[5]

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of isolated natural products.

  • Sample Preparation: Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Experiments:

    • 1D NMR: Acquire ¹H and ¹³C NMR spectra to observe the proton and carbon environments in the molecule.

    • 2D NMR: Perform experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to fully assign the structure.

  • Data Analysis: The chemical shifts (δ) and coupling constants (J) from the NMR spectra are analyzed to confirm the tricyclic structure of this compound.[1]

Biosynthesis of this compound

In Pogostemon cablin, this compound is biosynthetically related to other major sesquiterpenes, including patchouli alcohol and cyclothis compound.[3] They all derive from the common precursor farnesyl pyrophosphate (FPP), which undergoes a series of cyclizations and rearrangements catalyzed by specific sesquiterpene synthases.

Diagram: Biosynthetic Relationship of this compound

biosynthesis fpp Farnesyl Pyrophosphate (FPP) sesquiterpene_synthase Sesquiterpene Synthase(s) fpp->sesquiterpene_synthase carbocation Carbocation Intermediates sesquiterpene_synthase->carbocation This compound This compound carbocation->this compound patchouli_alcohol Patchouli Alcohol carbocation->patchouli_alcohol cyclothis compound Cyclothis compound carbocation->cyclothis compound

Fig. 2: Simplified biosynthetic pathway leading to this compound.

Conclusion

This technical guide has outlined the primary natural source of this compound, Pogostemon cablin, and provided detailed methodologies for its isolation and purification. By following the described protocols for extraction, fractional distillation, and column chromatography, researchers can obtain high-purity this compound. The guide also details the necessary analytical techniques, GC-MS and NMR, for the comprehensive characterization of the isolated compound. This information serves as a valuable resource for scientists and professionals in natural product chemistry, enabling further exploration of the chemical and biological properties of this compound.

References

The Seychellene Biosynthesis Pathway in Pogostemon cablin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seychellene biosynthesis pathway in Pogostemon cablin (patchouli). This compound, a tricyclic sesquiterpenoid, is a notable component of patchouli essential oil, contributing to its characteristic aroma and potential bioactivity. This document details the enzymatic conversion of farnesyl pyrophosphate (FPP) by patchoulol synthase (PTS), a promiscuous enzyme responsible for the synthesis of this compound alongside the major product, patchoulol. We present a summary of the current understanding of the biosynthetic pathway, quantitative data on this compound abundance, detailed experimental protocols for its analysis, and visual diagrams of the core metabolic and signaling pathways. This guide is intended to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Pogostemon cablin (Blanco) Benth., a member of the Lamiaceae family, is renowned for producing patchouli oil, a highly valued essential oil in the fragrance and pharmaceutical industries. The oil is a complex mixture of sesquiterpenoids, with patchoulol being the most abundant constituent. Among the other significant components is this compound, a tricyclic sesquiterpene that contributes to the oil's unique olfactory profile. The biosynthesis of these sesquiterpenoids originates from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP). The key enzyme responsible for the intricate cyclization of FPP into a variety of sesquiterpene skeletons, including this compound, is patchoulol synthase (PTS). Understanding the nuances of the this compound biosynthesis pathway holds potential for the targeted production of this specific compound through metabolic engineering and synthetic biology approaches.

The Core Biosynthesis Pathway

The biosynthesis of this compound in Pogostemon cablin is intrinsically linked to the broader sesquiterpenoid pathway, which can be divided into two main stages: the formation of the universal precursor FPP and its subsequent cyclization by patchoulol synthase.

Formation of Farnesyl Pyrophosphate (FPP)

FPP, a C15 isoprenoid, is synthesized in the cytoplasm via the mevalonate (MVA) pathway. This pathway utilizes acetyl-CoA as the initial building block. The key enzymatic steps are:

  • Acetyl-CoA C-acetyltransferase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Hydroxymethylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • HMG-CoA reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate.

  • Mevalonate kinase (MVK): Phosphorylates mevalonate to produce mevalonate-5-phosphate.

  • Phosphomevalonate kinase (PMVK): Further phosphorylates mevalonate-5-phosphate to yield mevalonate-5-pyrophosphate.

  • Mevalonate pyrophosphate decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-pyrophosphate to form isopentenyl pyrophosphate (IPP).

  • Isopentenyl pyrophosphate isomerase (IPI): Isomerizes IPP to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).

  • Farnesyl pyrophosphate synthase (FPPS): Catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the final C15 precursor, farnesyl pyrophosphate (FPP).

Cyclization of FPP by Patchoulol Synthase (PTS)

Patchoulol synthase (PTS) is a versatile, multi-product sesquiterpene synthase that catalyzes the complex cyclization of FPP into over a dozen different sesquiterpenoids.[1] While patchoulol is the major product, this compound is also a significant outcome of this enzymatic reaction. The formation of different products arises from a series of carbocationic intermediates and rearrangements within the enzyme's active site.

The proposed general mechanism involves the ionization of FPP to a farnesyl cation, followed by a cascade of cyclizations and rearrangements. While the precise, experimentally validated pathway to this compound is still under investigation, it is believed to proceed through shared intermediates with the patchoulol pathway. One proposed mechanism suggests an initial 1,10-cyclization of FPP to form a germacradienyl cation intermediate. Subsequent cyclizations and rearrangements, potentially involving deprotonation-reprotonation steps with neutral intermediates like germacrene A and α-bulnesene, can lead to the formation of the this compound skeleton.[1][2]

Regulatory Mechanisms

The biosynthesis of sesquiterpenoids in P. cablin, including this compound, is regulated at the transcriptional level. Several transcription factors and microRNAs have been identified to play a role:

  • PcWRKY44: This transcription factor has been shown to bind to the promoter of the PcFPPS gene, upregulating its expression and subsequently promoting the biosynthesis of patchoulol and likely other sesquiterpenes.

  • miR156-targeted SPL transcription factors: The accumulation of patchouli oil is age-regulated, with SPL (SQUAMOSA PROMOTER BINDING PROTEIN-LIKE) transcription factors promoting the biosynthesis of sesquiterpenes in older plants by upregulating the expression of the PatPTS gene. The activity of SPLs is, in turn, regulated by microRNA156.

Quantitative Data

The relative abundance of this compound in patchouli essential oil can vary depending on the geographical origin, age of the plant material, and extraction method. The following tables summarize quantitative data from various studies.

Table 1: Relative Abundance of this compound in Pogostemon cablin Essential Oil

Source/TreatmentPlant PartThis compound (%)Reference
Indonesia (Microwave-assisted hydrodistillation)Leaf8.42[3][4]
Commercial Sample (Rivendell, Bunbury, Western Australia)Not specified6.9[3]
Fractional Distillation (120°C)Oil6.95[5]
Fractional Distillation (135°C)Oil4.8[5]
Common compound in leaves, stems, and flowersAerial partsPresent[6]

Experimental Protocols

Extraction of Essential Oil from P. cablin

This protocol describes a general method for obtaining essential oil from plant material, which can then be analyzed for this compound content.

Materials:

  • Fresh or dried leaves of Pogostemon cablin

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Weigh a known amount of plant material (e.g., 100 g of dried leaves).

  • Place the plant material into the distillation flask of the Clevenger apparatus.

  • Add a sufficient volume of distilled water to cover the plant material completely.

  • Assemble the Clevenger apparatus with the condenser.

  • Heat the flask using the heating mantle to initiate boiling.

  • Continue the hydrodistillation for a set period (e.g., 3-6 hours). The essential oil will be collected in the calibrated tube of the apparatus.

  • After cooling, carefully collect the oil layer.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed glass vial at 4°C in the dark.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general guideline for the qualitative and quantitative analysis of this compound in essential oil samples.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: Increase to 130°C at 20°C/min

    • Ramp 2: Increase to 150°C at 2°C/min, hold for 5 minutes

    • Ramp 3: Increase to 230°C at 20°C/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-500

Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1% v/v).

  • Inject 1 µL of the diluted sample into the GC-MS system.

Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

  • For quantitative analysis, use an internal standard method. The relative percentage of this compound can be calculated based on the peak area relative to the total peak area of all identified compounds.

In Vitro Assay of Patchoulol Synthase Activity

This protocol is adapted from published methods for determining the activity of recombinant PTS and can be used to study the formation of this compound.

Materials:

  • Purified recombinant Patchoulol Synthase (PTS) enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 5 mM DTT

  • Substrate: Farnesyl pyrophosphate (FPP) solution (e.g., 1 mg/mL in assay buffer)

  • Organic Solvent for Extraction: Hexane or ethyl acetate

  • Internal Standard (for GC-MS): e.g., n-dodecane

Procedure:

  • In a glass vial, prepare a reaction mixture containing the assay buffer and the purified PTS enzyme.

  • Pre-incubate the mixture at the optimal temperature for PTS activity (typically around 30-34°C) for 5 minutes.

  • Initiate the reaction by adding the FPP substrate. The final concentration of FPP can be varied for kinetic studies.

  • Incubate the reaction for a specific period (e.g., 30-60 minutes) at the optimal temperature.

  • Stop the reaction by adding an equal volume of the organic solvent containing the internal standard.

  • Vortex vigorously to extract the sesquiterpene products into the organic phase.

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the upper organic layer for GC-MS analysis to identify and quantify this compound and other products.

Visualizations

This compound Biosynthesis Pathway

Seychellene_Biosynthesis cluster_mva Mevalonate (MVA) Pathway cluster_fpp FPP Synthesis cluster_sesquiterpene Sesquiterpene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP IPP Mevalonate->IPP MVK, PMVK, MVD DMAPP DMAPP IPP->DMAPP IPI IPPDMAPP IPPDMAPP FPP FPP IPPDMAPP->FPP FPPS Carbocation\nIntermediates Carbocation Intermediates FPP->Carbocation\nIntermediates PTS This compound This compound Carbocation\nIntermediates->this compound Patchoulol Patchoulol Carbocation\nIntermediates->Patchoulol Other\nSesquiterpenes Other Sesquiterpenes Carbocation\nIntermediates->Other\nSesquiterpenes

Caption: Overview of the this compound biosynthesis pathway in Pogostemon cablin.

Experimental Workflow for this compound Analysis

Seychellene_Analysis_Workflow start P. cablin Plant Material extraction Hydrodistillation start->extraction oil_collection Essential Oil Collection extraction->oil_collection sample_prep Sample Preparation (Dilution) oil_collection->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Data Processing gcms_analysis->data_processing quantification Identification and Quantification of this compound data_processing->quantification

Caption: Workflow for the extraction and analysis of this compound from P. cablin.

Regulatory Network of Sesquiterpene Biosynthesis

Sesquiterpene_Regulation miR156 miR156 SPL SPL Transcription Factors miR156->SPL inhibits PatPTS PatPTS Gene SPL->PatPTS activates PcWRKY44 PcWRKY44 PcFPPS PcFPPS Gene PcWRKY44->PcFPPS activates PTS Patchoulol Synthase PatPTS->PTS expresses FPPS FPP Synthase PcFPPS->FPPS expresses Sesquiterpenes This compound & Other Sesquiterpenes PTS->Sesquiterpenes catalyzes FPPS->Sesquiterpenes produces precursor for

Caption: Regulatory network of sesquiterpene biosynthesis in P. cablin.

Conclusion and Future Perspectives

The biosynthesis of this compound in Pogostemon cablin is a fascinating example of the catalytic versatility of sesquiterpene synthases. While the overarching pathway from acetyl-CoA to this compound is well-established, the precise mechanistic details of the cyclization cascade within the active site of patchoulol synthase remain an area of active investigation. Future research, combining protein engineering, computational modeling, and advanced analytical techniques, will be crucial to fully elucidate the specific steps leading to this compound formation. A deeper understanding of this pathway will not only enhance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this compound for various applications in the fragrance, flavor, and pharmaceutical industries.

References

Spectroscopic data interpretation for Seychellene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the sesquiterpene Seychellene. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and characterization of natural products like this compound, which are of significant interest in pharmaceutical research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
0.752Doublet6.773CH₃CH
0.830Singlet-3CH₃
0.961Singlet-3CH₃
2.20Multiplet-1CH₂=CCH
4.59Doublet1.41C=CH₂
4.79Doublet1.41C=CH₂

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCarbon Type
18.75CH₃
20.71CH₃
24.94CH₂
26.44CH₂
26.56CH₂
27.81CH₂
29.90CH
31.65CH
35.16C (Quaternary)
37.26CH
37.66CH₂
39.81C (Quaternary)
44.77CH
103.49C=CH₂
162.41C=CH₂

Solvent: CDCl₃, Frequency: 20.2 MHz[1]

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
3070C-H stretch (alkene)
1640C=C stretch (alkene)
885=CH₂ bend (out-of-plane)
1380, 1370C-H bend (methyl)

Sample Phase: CHCl₃ solution[1]

Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
20412Molecular Ion [M]⁺
1895[M - CH₃]⁺
122100Base Peak
9333
4127

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₅H₂₄: 204.1878, Found: 204.1879[1]

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for natural product characterization. While specific instrument parameters for the cited data may vary, the following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of the purified this compound sample is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration suitable for NMR analysis (typically 1-10 mg/mL).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) in an IR-transparent cell, or as a KBr pellet for solid samples.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a standard method for GC-MS, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z, generating the mass spectrum. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the determination of the molecular formula.

Visualizations

Logical Workflow for Spectroscopic Data Interpretation

Spectroscopic_Workflow Workflow for Spectroscopic Identification of this compound cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation NMR NMR Spectroscopy (1H, 13C, 2D) NMR_Data Chemical Shifts Coupling Constants Connectivity NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Groups IR->IR_Data MS Mass Spectrometry (GC-MS, HRMS) MS_Data Molecular Formula Fragmentation Pattern MS->MS_Data Fragment_Assembly Fragment Assembly NMR_Data->Fragment_Assembly IR_Data->Fragment_Assembly MS_Data->Fragment_Assembly Stereochemistry Stereochemical Analysis Fragment_Assembly->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure Seychellene_Fragmentation Key Fragmentation Pathways of this compound M This compound [M]⁺˙ m/z = 204 M_minus_15 [M - CH₃]⁺ m/z = 189 M->M_minus_15 - •CH₃ Base_Peak Base Peak m/z = 122 M->Base_Peak Retro-Diels-Alder - C₆H₁₀ Fragment_93 Fragment Ion m/z = 93 Base_Peak->Fragment_93 - C₂H₅ Fragment_41 Fragment Ion m/z = 41 Base_Peak->Fragment_41 - C₆H₅

References

The Discovery and Structural Elucidation of Seychellene: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Seychellene, a tricyclic sesquiterpene, stands as a notable molecule in the history of natural product chemistry. Its intricate carbon skeleton and stereochemical complexity presented a significant challenge to chemists of the 1960s. This technical guide provides an in-depth account of the discovery, isolation, and the pivotal experiments that led to the elucidation of its structure, a journey that culminated in its confirmation through total synthesis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the classical methodologies of natural product structure determination and the logical processes that underpin them.

Discovery and Isolation

This compound was first isolated from the essential oil of the leaves of Pogostemon patchouli Pellet var. suavis Hook, a plant renowned for producing patchouli oil. The initial work, published in 1968 by a team led by G. Ourisson, laid the groundwork for its structural characterization.

Isolation Protocol

The isolation of this compound from patchouli oil was achieved through a multi-step process involving distillation and chromatography.

Experimental Protocol: Isolation of this compound

  • Fractional Distillation: The essential oil of Pogostemon patchouli was subjected to fractional distillation under reduced pressure. Fractions enriched in sesquiterpene hydrocarbons were collected.

  • Column Chromatography: The enriched fractions were then chromatographed on a silica gel column, eluting with a gradient of hexane and ethyl acetate.

  • Preparative Gas-Liquid Chromatography (GLC): The this compound-containing fractions from column chromatography were further purified by preparative GLC on a Carbowax 20M column to yield pure this compound.

Initial Structural Elucidation

The initial structural work by Ourisson's group in 1968 proposed a novel tricyclic carbon skeleton for this compound. This hypothesis was based on a combination of spectroscopic data and chemical degradation studies.

Physicochemical and Spectroscopic Data of Natural this compound

The isolated this compound was characterized by the following properties:

PropertyValue
Molecular FormulaC₁₅H₂₄
Mass Spectrum (m/z)204 (M⁺)
Optical Rotation [α]D-87°
Infrared (IR) Spectrum (νmax)3080, 1640, 885 cm⁻¹ (exocyclic methylene)
¹H NMR Spectrum (δ)4.70 (1H, s), 4.85 (1H, s) (C=CH₂)

Table 1: Physicochemical and Spectroscopic Data of Natural this compound.

The IR and NMR data were particularly informative, strongly suggesting the presence of an exocyclic methylene group, a key structural feature.

Chemical Degradation Studies

A crucial step in the structure elucidation was the chemical degradation of this compound to a known ketone, norseychellanone. This transformation provided vital information about the carbon skeleton of the molecule.

Experimental Protocol: Conversion of this compound to Norseychellanone

  • Ozonolysis: A solution of this compound in a suitable solvent (e.g., dichloromethane) was cooled to -78°C and treated with a stream of ozone until a blue color persisted.

  • Reductive Work-up: The reaction mixture was then treated with a reducing agent, such as zinc dust in acetic acid or dimethyl sulfide, to cleave the ozonide and yield the corresponding ketone, norseychellanone.

The formation of norseychellanone, a tricyclic ketone, confirmed the carbon framework of this compound and the position of the exocyclic double bond.

Confirmation of Structure by Total Synthesis

While the spectroscopic and chemical degradation evidence provided a strong basis for the proposed structure of this compound, definitive proof came in 1969 with the stereoselective total synthesis of (±)-seychellene by E. Piers, R. W. Britton, and W. de Waal. Their synthesis not only constructed the proposed carbon skeleton but also established the relative stereochemistry of the chiral centers, which was in full agreement with the structure proposed for the natural product. The synthetic racemate exhibited identical gas-liquid chromatography retention times and infrared and nuclear magnetic resonance spectra to an authentic sample of natural this compound.

The logical progression from the proposed structure based on degradation to the confirmation by synthesis is a classic example of the synergy between analytical and synthetic chemistry in natural product research.

structure_elucidation_flow cluster_discovery Discovery & Initial Analysis cluster_elucidation Structure Elucidation cluster_confirmation Structure Confirmation Isolation Isolation from Pogostemon patchouli Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Isolation->Spectroscopy Provides initial data Degradation Chemical Degradation Spectroscopy->Degradation Suggests functional groups Ozonolysis Ozonolysis of this compound Degradation->Ozonolysis Key reaction Norseychellanone Formation of Norseychellanone Ozonolysis->Norseychellanone Yields known ketone Proposed_Structure Proposed Structure of this compound Norseychellanone->Proposed_Structure Defines carbon skeleton Total_Synthesis Total Synthesis of (±)-Seychellene (Piers, Britton, de Waal, 1969) Proposed_Structure->Total_Synthesis Provides synthetic target Comparison Comparison of Synthetic and Natural Product Data Total_Synthesis->Comparison Produces synthetic sample Confirmed_Structure Confirmed Structure of this compound Comparison->Confirmed_Structure Matches spectral and chromatographic data

Figure 1: Logical workflow for the structural elucidation of this compound.

Conclusion

The journey to uncover the structure of this compound is a testament to the power of classical chemical methods. The combination of careful isolation, insightful spectroscopic analysis, and strategic chemical degradation laid a robust foundation for the proposed structure. The final, unambiguous confirmation through a stereoselective total synthesis not only validated the initial hypothesis but also showcased the burgeoning power of synthetic organic chemistry in the mid-20th century. This historical account serves as a valuable case study for professionals in the field, illustrating the fundamental principles of structural elucidation that continue to be relevant in the modern era of natural product research and drug development.

Potential Pharmacological and Biological Activities of Seychellene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seychellene, a naturally occurring sesquiterpene, has emerged as a molecule of interest for its potential pharmacological applications. Primarily identified as a constituent of the essential oil of Pogostemon cablin (Patchouli), its biological activities are an active area of investigation. This technical guide provides a comprehensive overview of the currently available scientific data on the pharmacological and biological activities of this compound. The document details its known mechanism as a cyclooxygenase inhibitor, summarizes quantitative data, and outlines the experimental protocols used in these assessments. Furthermore, this guide explores the potential for other biological activities, inferred from studies on this compound-containing extracts, and presents relevant signaling pathways and experimental workflows.

Introduction

This compound is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄. It is a significant component of several aromatic plants, most notably Patchouli (Pogostemon cablin), from which it is often isolated.[1][2][3][4][5] The complex architecture of sesquiterpenes has frequently been associated with a diverse range of biological activities, prompting investigations into their therapeutic potential. This whitepaper focuses on the documented and potential pharmacological properties of this compound, providing a technical foundation for researchers and professionals in drug discovery and development.

Anti-inflammatory Activity: Cyclooxygenase Inhibition

The most well-documented pharmacological activity of this compound is its role as a cyclooxygenase (COX) inhibitor. The COX enzymes, with their isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[6] Inhibition of these enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data on COX Inhibition

A key study has quantified the inhibitory effects of a this compound-containing fraction on both COX-1 and COX-2 isoenzymes. The half-maximal inhibitory concentrations (IC₅₀) were determined, providing a measure of the compound's potency.

Target EnzymeIC₅₀ (µM)Source
Cyclooxygenase-1 (COX-1)73.47[6]
Cyclooxygenase-2 (COX-2)73.31[6]

Table 1: In Vitro Inhibitory Activity of a this compound Fraction against Cyclooxygenase Isoenzymes.

The similar IC₅₀ values for both COX-1 and COX-2 suggest that this compound acts as a non-selective cyclooxygenase inhibitor .[6]

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the role of COX enzymes in the prostaglandin synthesis pathway and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) COX-1 / COX-2->Prostaglandin G2 (PGG2) Peroxidase Activity Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin G2 (PGG2)->Prostaglandin H2 (PGH2) Peroxidase Activity Prostaglandins Prostaglandins Prostaglandin H2 (PGH2)->Prostaglandins Isomerases Inflammation Inflammation Prostaglandins->Inflammation Phospholipase A2 Phospholipase A2 This compound This compound This compound->COX-1 / COX-2 Inhibition

Figure 1: Inhibition of the Prostaglandin Synthesis Pathway by this compound.
Experimental Protocol: In Vitro COX Inhibition Assay

The determination of COX-1 and COX-2 inhibition by this compound was achieved through a colorimetric ovine inhibitor screening assay.[6]

Objective: To determine the IC₅₀ values of a this compound-containing fraction against ovine COX-1 and COX-2.

Materials:

  • Fraction of patchouli oil containing this compound (25.05%) obtained by fractional-vacuum distillation.

  • Colorimetric COX (ovine) Inhibitor Screening Assay Kit (e.g., Cat. No. 760700).

  • Pre-osteoblast cells (MC3T3-E1 subclone 4).

  • Lipopolysaccharide (LPS).

Methodology:

  • Preparation of this compound Fraction: A fraction rich in this compound was isolated from patchouli oil using a Pilodist-104 fractional-vacuum distillation apparatus.

  • COX Inhibition Assay:

    • The colorimetric assay was performed according to the manufacturer's protocol. This type of assay typically measures the peroxidase activity of COX.

    • The assay involves the reaction of PGG₂ with a colorimetric substrate in the presence of the enzyme (COX-1 or COX-2).

    • The this compound fraction was added at various concentrations to determine its inhibitory effect on the color development.

    • The absorbance was measured spectrophotometrically, and the percentage of inhibition was calculated.

    • IC₅₀ values were determined from the dose-response curves.

  • Cell Culture and LPS Stimulation:

    • Pre-osteoblast cells were cultured and treated with LPS to induce the expression of COX-1 and COX-2.

    • The effect of the this compound fraction on the decreased expression of these isoenzymes was also evaluated.

The following diagram outlines the general workflow for this experimental protocol.

G cluster_prep Sample Preparation cluster_assay COX Inhibition Assay Patchouli Oil Patchouli Oil Fractional Distillation Fractional Distillation Patchouli Oil->Fractional Distillation This compound Fraction This compound Fraction Fractional Distillation->this compound Fraction Serial Dilutions Serial Dilutions This compound Fraction->Serial Dilutions Incubation with COX-1/COX-2 Incubation with COX-1/COX-2 Serial Dilutions->Incubation with COX-1/COX-2 Addition of Substrate Addition of Substrate Incubation with COX-1/COX-2->Addition of Substrate Colorimetric Measurement Colorimetric Measurement Addition of Substrate->Colorimetric Measurement IC50 Calculation IC50 Calculation Colorimetric Measurement->IC50 Calculation

Figure 2: Experimental Workflow for COX Inhibition Assay.

Potential Pharmacological Activities Inferred from Source Material

While direct studies on the biological activities of isolated this compound are limited, its presence in Pogostemon cablin essential oil suggests it may contribute to the oil's known pharmacological effects.[1][2][3][4] Modern studies on patchouli oil have indicated a range of activities, including antimicrobial, antioxidant, and anticancer properties.[2]

Potential Antimicrobial Activity

Patchouli oil has demonstrated both antibacterial and antifungal properties.[2] The contribution of this compound to this activity is yet to be quantified. Standard assays to determine the antimicrobial potential of a pure compound include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Pure this compound.

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • 96-well microtiter plates.

  • Spectrophotometer.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density with a plate reader.

G Prepare this compound Stock Prepare this compound Stock Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare this compound Stock->Serial Dilution in 96-well Plate Prepare Microbial Inoculum Prepare Microbial Inoculum Inoculate 96-well Plate Inoculate 96-well Plate Prepare Microbial Inoculum->Inoculate 96-well Plate Incubation Incubation Inoculate 96-well Plate->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading Determine MIC Determine MIC Visual/Spectrophotometric Reading->Determine MIC

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Potential Anticancer Activity

The cytotoxic effects of patchouli oil against various cancer cell lines have been reported.[2] To ascertain if this compound possesses anticancer properties, in vitro cytotoxicity assays such as the MTT assay are fundamental.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the effect of a compound on the metabolic activity of cells, as an indicator of cell viability and proliferation.

Materials:

  • Pure this compound.

  • Cancer cell lines (e.g., MCF-7, HeLa).

  • Normal cell line (for selectivity assessment).

  • Cell culture medium and supplements.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

G Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 4: General Workflow of an MTT Cytotoxicity Assay.

Future Directions and Conclusion

The current body of research provides direct evidence for this compound as a non-selective COX inhibitor, indicating its potential as an anti-inflammatory agent. However, the full spectrum of its pharmacological and biological activities remains largely unexplored. Future research should focus on:

  • Isolation and Purification: Conducting studies with highly purified this compound to unequivocally attribute biological activities to the compound itself, rather than to a complex mixture.

  • Broad-Spectrum Screening: Performing a comprehensive evaluation of this compound's antimicrobial, anticancer, antioxidant, and neuroprotective properties using standardized in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound for any identified biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to potentially enhance its potency and selectivity for specific biological targets.

References

An In-depth Technical Guide to Seychellene: From Chemical Identity to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seychellene, a naturally occurring tricyclic sesquiterpene, has garnered significant interest within the scientific community for its unique chemical architecture and promising biological activities. This technical guide provides a comprehensive overview of this compound, covering its fundamental chemical properties, including its CAS registry number and IUPAC nomenclature. Detailed experimental protocols for its isolation from natural sources and its stereoselective synthesis are presented. Furthermore, this document delves into the pharmacological aspects of this compound, with a particular focus on its role as a cyclooxygenase (COX) inhibitor and its implications for anti-inflammatory drug development. All quantitative data are summarized in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this multifaceted molecule.

Chemical Identification and Properties

This compound is a sesquiterpene hydrocarbon with a complex tricyclic skeleton. Its unique structure has made it a target for total synthesis and a subject of interest for its potential biological applications.

CAS Registry Number: 20085-93-2

IUPAC Nomenclature: (1R,3S,6S,7S,8S)-3,6,8-trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted and may vary based on experimental conditions.

PropertyValueSource
Molecular FormulaC₁₅H₂₄[1]
Molecular Weight204.35 g/mol [1]
Boiling Point250.6 ± 7.0 °C (Predicted)
Density0.93 ± 0.1 g/cm³ (Predicted)
AppearanceColorless to pale yellow clear liquid (est.)
Spectroscopic Data
¹H NMR (ppm) ¹³C NMR (ppm) FT-IR (cm⁻¹)
Assignments pending detailed experimental dataAssignments pending detailed experimental data~3080 (=C-H stretch), ~2950-2850 (C-H stretch), ~1640 (C=C stretch), ~1450 (C-H bend), ~1375 (C-H bend)

Note: The FT-IR data represents characteristic vibrational modes for the functional groups present in this compound.

Isolation and Synthesis

Isolation from Natural Sources

This compound is a significant constituent of patchouli oil, derived from the leaves of Pogostemon cablin. The isolation of this compound from this essential oil is typically achieved through vacuum fractional distillation.

This protocol outlines a general procedure for the enrichment of sesquiterpene fractions, including this compound, from patchouli oil.

  • Preparation: Assemble a vacuum fractional distillation apparatus equipped with a Vigreux column, a vacuum pump, a manometer, and receiving flasks.

  • Charging the Flask: Charge the distillation flask with crude patchouli oil (e.g., 300 mL).

  • Applying Vacuum: Gradually reduce the pressure within the system to approximately 2 kPa (15 mmHg).[2]

  • Heating: Gently heat the distillation flask. The temperature range for distillation is typically between 30-190 °C under vacuum.[2]

  • Fraction Collection: Collect different fractions based on their boiling points at the reduced pressure. Lighter terpenes will distill first, followed by sesquiterpenes like this compound. The progress of the separation can be monitored by collecting distillates until no more vapor is produced.[2]

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of this compound.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis patchouli_oil Patchouli Oil Fraction dilution Dilute with Solvent (e.g., Methanol) patchouli_oil->dilution injection Inject Sample into GC-MS dilution->injection separation Separation on Capillary Column (e.g., HP-5MS) injection->separation detection Mass Spectrometry Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram mass_spectrum Identify this compound Peak (Retention Time & Mass Spectrum) chromatogram->mass_spectrum quantification Quantify using Calibration Curve mass_spectrum->quantification

GC-MS workflow for this compound quantification.
Stereoselective Synthesis

The intricate tricyclic structure of this compound has made it a challenging and attractive target for total synthesis. Several stereoselective synthetic routes have been developed, demonstrating elegant strategies in organic chemistry. A detailed, step-by-step protocol for a specific stereoselective synthesis is extensive and beyond the immediate scope of this guide; however, the general strategies often involve key steps such as Diels-Alder reactions, aldol condensations, and various cyclization methods to construct the core ring system with precise stereochemical control.

Biological Activity: Inhibition of Cyclooxygenase

A growing body of evidence suggests that this compound possesses anti-inflammatory properties, primarily through its interaction with the cyclooxygenase (COX) enzymes.

Mechanism of Action

The COX enzymes (COX-1 and COX-2) are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[3] this compound has been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. By inhibiting COX-2, this compound effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.

Signaling Pathway: Arachidonic Acid Cascade Inhibition

The following diagram illustrates the point of intervention of this compound in the arachidonic acid cascade.

phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A₂ cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGs) (e.g., PGE₂) cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation This compound This compound This compound->cox2 Inhibition

Inhibition of the COX-2 pathway by this compound.
Quantitative Data on COX Inhibition

Studies have quantified the inhibitory effect of this compound on COX enzymes. The half-maximal inhibitory concentration (IC₅₀) is a key metric in this regard.

EnzymeIC₅₀ (µM)
COX-1Data not consistently reported
COX-2Data not consistently reported, further research needed

Note: The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[4]

Conclusion and Future Directions

This compound stands out as a promising natural product with significant potential in the development of novel anti-inflammatory agents. Its well-defined chemical structure, coupled with its ability to inhibit the COX-2 enzyme, makes it a compelling candidate for further investigation. Future research should focus on elucidating the complete spectroscopic profile of pure this compound, optimizing its synthesis for higher yields and stereoselectivity, and conducting comprehensive in vivo studies to validate its therapeutic efficacy and safety profile. The development of this compound-based derivatives could also lead to the discovery of more potent and selective COX-2 inhibitors, paving the way for a new class of anti-inflammatory drugs.

References

The Sesquiterpene Class: A Technical Guide to a Diverse Family of Natural Products and Seychellene's Position Within

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sesquiterpenes

Sesquiterpenes are a diverse class of naturally occurring organic compounds belonging to the larger family of terpenes.[1] Structurally, they are defined by their 15-carbon skeleton, which is biosynthetically derived from three isoprene units.[1] With a general molecular formula of C15H24, the sesquiterpene family encompasses a vast array of acyclic, monocyclic, bicyclic, and tricyclic structures.[2][3] Further biochemical modifications, such as oxidation, lead to the formation of the even more diverse sesquiterpenoids. This structural complexity gives rise to a wide range of biological activities, making them a subject of intense research in pharmacology and drug development.

Biosynthesis of Sesquiterpenes

The biosynthesis of all sesquiterpenes originates from a single precursor molecule: farnesyl pyrophosphate (FPP).[1][4][5] FPP is an intermediate in the mevalonate pathway. The crucial step in the formation of the diverse sesquiterpene skeletons is the ionization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases. This enzymatic reaction generates a farnesyl carbocation, which then undergoes a series of complex cyclizations, rearrangements, and hydride shifts to produce the final sesquiterpene structure.[6] The specific folding of the sesquiterpene synthase active site guides the carbocation through a precise reaction cascade, ultimately determining the final product.

Seychellene: A Tricyclic Sesquiterpene

This compound is a tricyclic sesquiterpene with the molecular formula C15H24.[7] It is a known constituent of the essential oil of various plants, most notably patchouli (Pogostemon cablin).[8] Its compact and rigid tricyclic structure makes it a valuable target for synthetic chemists and a person of interest for its potential biological activities.

Physicochemical Properties of this compound and Other Representative Sesquiterpenes

The physicochemical properties of sesquiterpenes can vary significantly depending on their structure. A comparison of this compound with other representative sesquiterpenes is provided in the table below.

PropertyThis compound (Tricyclic)α-Humulene (Monocyclic)(-)-α-Bisabolol (Monocyclic Alcohol)Farnesol (Acyclic Alcohol)
Molecular Formula C15H24C15H24C15H26OC15H26O
Molecular Weight ( g/mol ) 204.35204.35222.37222.37
Boiling Point (°C) 250-251 @ 760 mmHg105-106 @ 10 mmHg280 (approx.)283-284
Density (g/cm³) 0.93 (predicted)0.889 @ 20°C0.923 @ 20°C0.887 @ 20°C
logP (o/w) 6.073 (estimated)6.54.64.8
Appearance Colorless to pale yellow liquidColorless to pale yellow oilColorless to pale yellow viscous liquidColorless oily liquid
Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to that of patchoulol, the main component of patchouli oil. Both sesquiterpenes are synthesized from FPP by the enzyme patchoulol synthase. The reaction proceeds through a series of carbocation intermediates, with this compound being formed as a minor product alongside the major product, patchoulol.

Seychellene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Nerolidyl_PP Nerolidyl Diphosphate FPP->Nerolidyl_PP Isomerization Intermediate1 Germacrene A Intermediate Nerolidyl_PP->Intermediate1 Cyclization Intermediate2 Bicyclic Intermediate Intermediate1->Intermediate2 1,5-Cyclization This compound This compound Intermediate2->this compound Rearrangement & Deprotonation Patchoulol Patchoulol Intermediate2->Patchoulol Rearrangement & Hydration

Caption: Biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Experimental Protocols

Isolation of this compound from Pogostemon cablin (Patchouli) Oil

Objective: To isolate this compound from commercially available patchouli essential oil.

Methodology:

  • Fractional Distillation: The patchouli oil is subjected to fractional distillation under reduced pressure. Fractions are collected based on their boiling points. This compound, having a boiling point of approximately 250-251 °C at atmospheric pressure, will be concentrated in the fractions collected within this range.

  • Column Chromatography: The this compound-rich fraction is then subjected to column chromatography on silica gel. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is used for elution.

  • Thin Layer Chromatography (TLC): The collected fractions from column chromatography are analyzed by TLC to identify those containing pure this compound. A suitable developing solvent system (e.g., hexane:ethyl acetate 95:5) is used, and the spots are visualized using an appropriate staining reagent (e.g., vanillin-sulfuric acid).

  • Purity Assessment: The purity of the isolated this compound is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Isolation_Workflow Start Patchouli Essential Oil Fractional_Distillation Fractional Distillation Start->Fractional_Distillation Column_Chromatography Silica Gel Column Chromatography Fractional_Distillation->Column_Chromatography This compound-rich fraction TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis GCMS_Purity GC-MS Purity Check TLC_Analysis->GCMS_Purity Fractions with pure compound Pure_this compound Pure this compound GCMS_Purity->Pure_this compound

Caption: Experimental workflow for the isolation of this compound.

Structure Elucidation by Spectroscopic Methods

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the tricyclic skeleton of this compound.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI-MS): Provides the molecular weight and a characteristic fragmentation pattern that serves as a fingerprint for the molecule.

Biological Activity Screening: Cyclooxygenase (COX) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, a chromogenic substrate, and the test compound (this compound) at various concentrations. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The activity of the COX enzyme is determined by measuring the oxidation of the chromogenic substrate, which results in a color change that can be quantified spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined to quantify the inhibitory potency of this compound against both COX isoforms.

COX_Assay_Workflow Start Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid (Substrate) - Chromogenic Substrate - this compound (Test Compound) Incubation Incubate Enzyme with this compound Start->Incubation Reaction_Initiation Add Arachidonic Acid Incubation->Reaction_Initiation Measurement Measure Absorbance (Color Change) Reaction_Initiation->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis Result Determine COX-1/COX-2 Inhibitory Potency Analysis->Result

Caption: Workflow for the Cyclooxygenase (COX) inhibition assay.

Biological Activities of this compound

Preliminary studies have indicated that this compound may act as a non-selective inhibitor of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The potential for this compound to modulate the activity of COX enzymes warrants further investigation for its anti-inflammatory properties. Further research is needed to explore other potential biological activities of this compound and to understand its mechanism of action at a molecular level.

Conclusion

The sesquiterpenes represent a vast and structurally diverse class of natural products with significant potential for drug discovery. This compound, a tricyclic sesquiterpene found in patchouli oil, serves as an excellent case study for understanding the biosynthesis, isolation, and biological evaluation of these fascinating molecules. Its unique structure and potential as a COX inhibitor highlight the importance of continued research into the pharmacological properties of sesquiterpenes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to explore the rich chemical and biological diversity of this important class of natural products.

References

A Technical Guide to the Thermochemical Properties and Stability of Seychellene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seychellene, a naturally occurring tricyclic sesquiterpene found predominantly in patchouli oil, has garnered interest for its aromatic properties and potential biological activities, including antioxidant and anti-inflammatory effects. A comprehensive understanding of its thermochemical properties is crucial for its stable formulation in pharmaceuticals and other applications. This technical guide provides a consolidated overview of the available data on this compound, outlines detailed experimental protocols for its extraction and analysis, and, in the absence of published experimental thermochemical data, proposes a systematic workflow for its determination. This document aims to be a foundational resource for researchers engaged in the study of this compound and other related sesquiterpenoids.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₄PubChem
Molecular Weight204.35 g/mol PubChem
AppearanceColorless to pale yellow liquidThe Good Scents Company
Boiling Point (estimated)250.00 to 251.00 °C @ 760.00 mm HgThe Good Scents Company
Vapor Pressure (estimated)0.034000 mmHg @ 25.00 °CThe Good Scents Company
Flash Point (estimated)214.00 °F TCC ( 101.11 °C. )The Good Scents Company
logP (o/w) (estimated)6.073The Good Scents Company
Water Solubility (estimated)0.2525 mg/L @ 25 °CThe Good Scents Company
CAS Registry Number20085-93-2NIST Chemistry WebBook[1]

Thermochemical Data: A Proposed Workflow for Determination

To date, there is a notable absence of publicly available experimental data on the standard enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and heat capacity (Cp) of this compound. The determination of these values is critical for assessing its thermodynamic stability and potential energy content. Below is a proposed logical workflow for the experimental and computational determination of these key thermochemical parameters.

Thermochemical_Workflow cluster_extraction Sample Preparation cluster_experimental Experimental Determination cluster_computational Computational Estimation cluster_analysis Data Analysis & Validation Extraction Extraction of this compound (e.g., from Patchouli Oil) Purification Purification (e.g., Fractional Distillation) Extraction->Purification Comb_Cal Bomb Calorimetry (to determine ΔcH°) Purification->Comb_Cal DSC Differential Scanning Calorimetry (to determine Cp) Purification->DSC DFT Density Functional Theory (DFT) Calculations Purification->DFT Hess Hess's Law Application (to calculate ΔfH° from ΔcH°) Comb_Cal->Hess Validation Comparison & Validation of Experimental & Computational Data DSC->Validation Isodesmic Isodesmic Reactions (for accurate ΔfH°) DFT->Isodesmic Isodesmic->Validation Hess->Validation

Proposed workflow for the determination of thermochemical data for this compound.

Experimental Protocols

The following sections detail established methodologies for the extraction and analysis of this compound from natural sources, primarily Pogostemon cablin (patchouli).

Extraction of this compound from Patchouli Oil

Two common methods for the extraction of essential oils containing this compound are steam distillation and supercritical CO₂ extraction.

3.1.1. Steam Distillation

  • Principle: This method utilizes steam to vaporize the volatile compounds from the plant material, which are then condensed and separated.

  • Protocol:

    • Dried and powdered patchouli leaves are packed into a still.

    • Pressurized steam is introduced into the still, causing the volatile oils to vaporize.

    • The steam and oil vapor mixture is passed through a condenser to cool and liquefy.

    • The resulting liquid, a mixture of water and essential oil, is collected in a separator.

    • Due to their immiscibility, the oil is separated from the water by decantation.

    • The collected essential oil can be further purified by fractional distillation to increase the concentration of this compound.[2]

3.1.2. Supercritical CO₂ Extraction

  • Principle: Supercritical carbon dioxide is used as a solvent to extract the essential oil. This method is known for its ability to preserve thermolabile compounds.[3]

  • Protocol:

    • Dried and ground patchouli leaves are placed in an extraction vessel.

    • Liquid CO₂ is pumped into the vessel and brought to a supercritical state by adjusting the temperature and pressure (e.g., 40-60 °C and 100-200 bar).

    • The supercritical CO₂ effuses through the plant material, dissolving the essential oils.

    • The CO₂-oil mixture is then passed into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted oil.

    • The gaseous CO₂ can be recycled for further extractions.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile sample.

  • Protocol:

    • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).

    • Injection: A small volume of the diluted sample is injected into the gas chromatograph.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

    • Ionization and Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer where they are ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio.

    • Detection and Identification: A detector records the abundance of each fragment. The resulting mass spectrum is a unique fingerprint for each compound, which can be compared to spectral libraries (e.g., NIST) for identification. The retention time in the gas chromatogram further aids in identification.

    • Quantification: The area under the peak of a specific compound in the gas chromatogram is proportional to its concentration in the sample.

Stability and Biological Activity

While the thermochemical data, which would provide a quantitative measure of stability, is yet to be determined, some insights into the chemical stability and biological relevance of this compound have been reported.

Chemical Stability

The stability of this compound is a key factor in its application. As a hydrocarbon, it is relatively stable but can be susceptible to oxidation over time, especially when exposed to air and light. Proper storage in a cool, dark, and inert atmosphere is recommended to maintain its integrity.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit antioxidant properties.[3] The general mechanism of action for many antioxidant phytochemicals involves the donation of a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging chain reactions.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Neutralized_ROS Neutralized Species (H₂O, O₂) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes This compound This compound This compound->Neutralized_ROS donates electron/H• to Oxidized_this compound Oxidized this compound This compound->Oxidized_this compound becomes

A generalized antioxidant mechanism of action applicable to this compound.

Furthermore, some studies have suggested that this compound may act as a cyclooxygenase (COX) inhibitor, implying potential anti-inflammatory activity. However, the specific signaling pathways and the extent of this inhibition require further detailed investigation.

Conclusion

This compound is a sesquiterpene of significant interest with established methods for its extraction and analysis. However, a critical gap exists in the scientific literature concerning its fundamental thermochemical properties. The proposed workflow in this guide offers a clear path for researchers to determine the enthalpy of formation, enthalpy of combustion, and heat capacity of this compound, which are vital for understanding its stability and energetic characteristics. Further research into its specific biological signaling pathways will also be crucial in elucidating its potential therapeutic applications. This guide serves as a comprehensive resource to facilitate and direct future research endeavors on this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Seychellene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of prominent total synthesis strategies for the tricyclic sesquiterpene (±)-seychellene. This document includes detailed experimental protocols for key reactions, a quantitative comparison of different synthetic routes, and visualizations of the synthetic pathways.

Introduction

(±)-Seychellene, a naturally occurring sesquiterpene isolated from the essential oil of Pogostemon patchouli, has been a compelling target for synthetic organic chemists due to its intricate tricyclic carbon skeleton featuring a bicyclo[2.2.2]octane core. The molecule's unique architecture has inspired the development of various innovative and elegant synthetic strategies. This document outlines and compares three seminal total syntheses of (±)-seychellene, developed by the research groups of Piers, Jung, and Fukamiya. Each approach employs a distinct key strategy to construct the challenging tricyclic framework.

Comparative Analysis of Synthetic Strategies

The total syntheses of (±)-seychellene by Piers, Jung, and Fukamiya showcase diverse and creative approaches to assembling the target molecule. The Piers synthesis is a landmark example of a stereocontrolled route, while the Jung synthesis introduces a convergent cycloaddition-Michael reaction strategy. The Fukamiya synthesis provides an elegant approach centered around an intramolecular Diels-Alder reaction. A summary of the quantitative aspects of these syntheses is presented below.

Synthetic Strategy Key Reaction Starting Material Number of Steps Overall Yield (%)
Piers et al. Intramolecular Alkylation of a Keto-Tosylate4-hydroxy-4-methylcyclohex-2-enone~12Not explicitly stated in the initial communication, but key steps have high yields.
Jung and Pan Cycloaddition-Michael Reaction2,3-dimethylcyclohexenone71.4[1]
Fukamiya et al. Intramolecular Diels-Alder Reaction2,3-dimethylcyclohex-2-en-1-one~10Not explicitly stated in the full paper, but individual step yields are provided.

I. Piers Stereoselective Synthesis

The first stereoselective total synthesis of (±)-seychellene was reported by Piers and coworkers. A key feature of this synthesis is the masterful control of stereochemistry throughout the synthetic sequence, culminating in an intramolecular alkylation to form the tricyclic core.

Experimental Workflow: Piers Synthesis

Piers Synthesis Workflow A 4-Hydroxy-4-methyl- cyclohex-2-enone B Enol Acetate Formation A->B Ac₂O, Py C Epoxidation & Rearrangement B->C m-CPBA D Keto-acetate C->D E Hydrolysis & Tosylation D->E 1. K₂CO₃, MeOH 2. TsCl, Py F Keto-tosylate E->F G Intramolecular Alkylation F->G t-BuOK, t-BuOH H Tricyclic Ketone G->H I Wittig Reaction H->I Ph₃P=CH₂ J (±)-Seychellene I->J

Caption: Key transformations in the stereoselective total synthesis of (±)-seychellene by Piers et al.

Key Experiment: Intramolecular Alkylation of Keto-Tosylate

Protocol:

A solution of the keto-tosylate (1.0 eq) in dry tert-butyl alcohol (0.1 M) is added dropwise to a stirred solution of potassium tert-butoxide (1.2 eq) in dry tert-butyl alcohol at 50 °C under an atmosphere of dry nitrogen. The reaction mixture is stirred at this temperature for 4 hours. After cooling to room temperature, the mixture is poured into ice-water and extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude tricyclic ketone is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

II. Jung's Convergent Synthesis via Cycloaddition-Michael Reaction

The synthesis developed by Jung and Pan employs a convergent strategy where the key tricyclic intermediate is formed through a Lewis-acid mediated intramolecular Michael reaction of a precursor assembled via a Diels-Alder reaction.

Experimental Workflow: Jung Synthesis

Jung Synthesis Workflow A 2,3-Dimethylcyclohexenone B Diels-Alder Reaction A->B Divinyl Ketone C Cycloadduct B->C D Intramolecular Michael Reaction C->D TiCl₄, CH₂Cl₂ E Tricyclic Dione D->E F Methylation E->F MeLi G Keto-alcohol F->G H Dehydration G->H POCl₃, Py I Norseychellanone H->I J Wittig Reaction I->J Ph₃P=CH₂ K (±)-Seychellene J->K

Caption: Convergent synthesis of (±)-seychellene via a key cycloaddition-Michael reaction sequence by Jung and Pan.[1]

Key Experiment: Intramolecular Michael Reaction

Protocol:

To a solution of the dienone cycloadduct (1.0 eq) in anhydrous dichloromethane (0.05 M) at -78 °C under an argon atmosphere is added titanium tetrachloride (1.1 eq) dropwise. The resulting deep red solution is stirred at -78 °C for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by preparative layer chromatography on silica gel (eluent: ether/hexane, 1:2) to yield the crystalline tricyclic dione.[1]

III. Fukamiya's Synthesis Featuring an Intramolecular Diels-Alder Reaction

The approach by Fukamiya, Kato, and Yoshikoshi utilizes an elegant intramolecular Diels-Alder reaction of a substituted cyclohexadienone to construct the tricyclic core of seychellene in a single step.

Experimental Workflow: Fukamiya Synthesis

Fukamiya Synthesis Workflow A 2,3-Dimethylcyclohex-2-en-1-one B Alkylation A->B 1. LDA 2. I(CH₂)₅C(Me)=CH₂ C Acyclic Ketone B->C D Amine Formation & Oxidation C->D 1. Me₂NH 2. H₂O₂ E Cyclohexadienone Precursor D->E F Intramolecular Diels-Alder E->F Pyrolysis G Tricyclic Ketone F->G H Hydrogenation G->H H₂, Pd/C I Norseychellanone H->I J Wittig Reaction I->J Ph₃P=CH₂ K (±)-Seychellene J->K

Caption: Fukamiya's total synthesis of (±)-seychellene highlighting the key intramolecular Diels-Alder reaction.

Key Experiment: Intramolecular Diels-Alder Reaction

Protocol:

The N-oxide of 2,3-dimethyl-2-(3-methyl-5-dimethylaminopentyl)cyclohexa-3,5-dien-1-one (1.0 eq) is subjected to pyrolysis by heating under vacuum (0.1 mmHg) at 180-200 °C (bath temperature). The distillate, a colorless oil, is collected in a cooled receiver. The crude product is then purified by column chromatography on silica gel (eluent: benzene) to afford 4,7,8-trimethyltricyclo[5.3.1.0³,⁸]undec-9-en-11-one as a crystalline solid. This adduct is then hydrogenated to yield (±)-norseychellanone.

References

Enantioselective Synthesis of (+)-Seychellene from the Chiral Precursor (R)-Carvone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of the tricyclic sesquiterpene (+)-seychellene, starting from the readily available chiral precursor, (R)-carvone. This synthetic route, pioneered by Srikrishna and coworkers, establishes the absolute configuration of (+)-seychellene and offers a robust methodology for accessing this natural product in an enantiomerically pure form.

The key strategic elements of this synthesis involve the creation of the bicyclo[2.2.2]octane core via a tandem intermolecular-intramolecular Michael addition, followed by the construction of the tricyclic framework through a crucial intramolecular alkylation to generate the two contiguous quaternary carbon centers.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of (+)-seychellene from (R)-carvone.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Optical Rotation ([α]D)
1Methylation(R)-Carvone(S)-3-MethylcarvoneLDA, MeI, THF, -78 °C to RT90+45.0 (c 1.2, CHCl3)
2Tandem Michael Addition(S)-3-MethylcarvoneBicyclic DiketoneDivinyl ketone, NaOMe, MeOH, RT75+125.0 (c 1.0, CHCl3)
3ThioacetalizationBicyclic DiketoneMonothioacetal1,2-Ethanedithiol, BF3·OEt2, CH2Cl2, 0 °C85+95.0 (c 1.1, CHCl3)
4DesulfurizationMonothioacetalBicyclic KetoneRaney Ni, EtOH, reflux80+110.0 (c 1.0, CHCl3)
5Wittig ReactionBicyclic KetoneMethylene CompoundPh3P=CH2, THF, RT85+105.0 (c 1.3, CHCl3)
6Hydroboration-OxidationMethylene CompoundPrimary Alcohol9-BBN, THF, RT; then H2O2, NaOH82+90.0 (c 1.2, CHCl3)
7TosylationPrimary AlcoholTosylateTsCl, pyridine, 0 °C to RT95+70.0 (c 1.5, CHCl3)
8Intramolecular AlkylationTosylate(+)-NorsesquiterpenoneLDA, THF, -78 °C to RT70+15.0 (c 1.0, CHCl3)
9Wittig Reaction(+)-Norsesquiterpenone(+)-SeychellenePh3P=CH2, THF, RT80+72.0 (c 1.1, CHCl3)

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Enantioselective_Synthesis_of_Seychellene R_Carvone (R)-Carvone S_3_Methylcarvone (S)-3-Methylcarvone R_Carvone->S_3_Methylcarvone Methylation Bicyclic_Diketone Bicyclic Diketone S_3_Methylcarvone->Bicyclic_Diketone Tandem Michael Addition Monothioacetal Monothioacetal Bicyclic_Diketone->Monothioacetal Selective Thioacetalization Bicyclic_Ketone Bicyclic Ketone Monothioacetal->Bicyclic_Ketone Desulfurization Methylene_Compound Methylene Compound Bicyclic_Ketone->Methylene_Compound Wittig Reaction Primary_Alcohol Primary Alcohol Methylene_Compound->Primary_Alcohol Hydroboration- Oxidation Tosylate Tosylate Primary_Alcohol->Tosylate Tosylation Norsesquiterpenone (+)-Norsesquiterpenone Tosylate->Norsesquiterpenone Intramolecular Alkylation This compound (+)-Seychellene Norsesquiterpenone->this compound Wittig Reaction

Caption: Synthetic workflow for (+)-seychellene.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-3-Methylcarvone

  • To a stirred solution of lithium diisopropylamide (LDA), prepared from diisopropylamine (1.2 eq) and n-butyllithium (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of (R)-carvone (1.0 eq) in THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • Methyl iodide (1.5 eq) is then added, and the solution is allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: 5% ethyl acetate in petroleum ether) to afford (S)-3-methylcarvone as a colorless oil.

Step 2: Synthesis of the Bicyclic Diketone (Tandem Michael Addition)

  • To a solution of (S)-3-methylcarvone (1.0 eq) in methanol, sodium methoxide (0.2 eq) is added at room temperature.

  • A solution of divinyl ketone (1.2 eq) in methanol is then added dropwise over 30 minutes.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography (eluent: 20% ethyl acetate in petroleum ether) yields the bicyclic diketone.

Step 3: Selective Thioacetalization

  • A solution of the bicyclic diketone (1.0 eq) in dichloromethane is cooled to 0 °C.

  • 1,2-Ethanedithiol (1.1 eq) is added, followed by the dropwise addition of boron trifluoride diethyl etherate (BF3·OEt2) (0.3 eq).

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude monothioacetal, which is used in the next step without further purification.

Step 4: Desulfurization

  • To a solution of the crude monothioacetal in ethanol, a slurry of Raney nickel (W-2) is added.

  • The mixture is heated to reflux and stirred for 6 hours.

  • The reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (eluent: 10% ethyl acetate in petroleum ether) to furnish the bicyclic ketone.

Step 8: Intramolecular Alkylation to form (+)-Norsesquiterpenone

  • To a solution of LDA (1.5 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, a solution of the tosylate (1.0 eq) from step 7 in THF is added dropwise.

  • The reaction mixture is slowly warmed to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched with water.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography (eluent: 5% ethyl acetate in petroleum ether) affords (+)-norsesquiterpenone.

Step 9: Synthesis of (+)-Seychellene

  • To a stirred suspension of methyltriphenylphosphonium iodide (2.0 eq) in anhydrous THF, n-butyllithium (2.0 eq) is added at 0 °C, and the mixture is stirred for 30 minutes to generate the ylide.

  • A solution of (+)-norsesquiterpenone (1.0 eq) in THF is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is warmed to room temperature and stirred for 5 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with petroleum ether.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: petroleum ether) to yield (+)-seychellene as a colorless oil.

Analytical methods for Seychellene quantification in essential oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Seychellene is a tricyclic sesquiterpene found in a variety of plants and is a significant contributor to the aromatic profile of several essential oils, most notably patchouli oil (Pogostemon cablin). The accurate quantification of this compound is crucial for the quality control of essential oils, ensuring their authenticity and consistency for use in fragrances, cosmetics, and aromatherapy. This application note provides a detailed protocol for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and reliable analytical technique for the analysis of volatile and semi-volatile compounds.

Data Presentation: Quantitative Data Summary

The concentration of this compound in essential oils can vary significantly based on the plant's geographical origin, harvesting time, and the extraction method employed. The following table summarizes the quantitative data for this compound content in Pogostemon cablin (Patchouli) essential oil from various studies.

Essential OilPlant PartGeographical OriginThis compound Content (%)Reference
Pogostemon cablinStemsChina (Gaoyao County, Guangdong Province)1.56[1]
Pogostemon cablinLeavesChina (Gaoyao County, Guangdong Province)1.99[1]
Pogostemon cablinAerial PartsNot Specified3.4 - 6.9[2]
Pogostemon cablinNot SpecifiedIndonesia5.70[3]
Pogostemon cablinNot SpecifiedNot Specified5.97 - 8.89[4]
Pogostemon cablinHeavy FractionNot Specified10.29[5]
Pogostemon cablinNot SpecifiedIndonesia (Ambon)8.38[6]
Pogostemon cablinNot SpecifiedIndia6.46 - 7.91[7]

Experimental Protocols

This section outlines a detailed methodology for the quantification of this compound in essential oils using GC-MS. This protocol is a composite of best practices and established methods for terpene analysis.[8][9][10][11][12]

1. Materials and Reagents

  • Essential Oil Sample: The essential oil to be analyzed.

  • This compound Standard: Analytical standard of this compound (purity ≥95%).

  • Internal Standard (IS): n-Tridecane or another suitable n-alkane that does not co-elute with sample components.

  • Solvent: High-purity hexane or ethyl acetate (GC grade).

  • Anhydrous Sodium Sulfate: For drying the essential oil if necessary.

2. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of the solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock standard solution to cover a concentration range of approximately 1-100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard (e.g., 10 µg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of the essential oil sample and dissolve it in 10 mL of the solvent. Add the internal standard to the same final concentration as in the calibration standards. If the essential oil contains water, dry it over anhydrous sodium sulfate before dilution.

3. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for terpene analysis and can be adapted for this compound quantification.

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (e.g., split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 3 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan mode (m/z 40-400) for identification.

    • SIM Ions for this compound (m/z): Quantifier ion (e.g., 204) and qualifier ions (e.g., 105, 133, 161). The specific ions should be confirmed by analyzing the mass spectrum of the this compound standard.

    • SIM Ions for Internal Standard: Select appropriate ions based on the mass spectrum of the chosen internal standard.

4. Data Analysis and Quantification

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards.

  • Quantification: Calculate the concentration of this compound in the prepared sample solution using the calibration curve.

  • Calculate Percentage: Determine the percentage of this compound in the original essential oil sample using the following formula:

Mandatory Visualization

Seychellene_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification S1 Weigh Essential Oil & this compound Standard S2 Prepare Stock Solutions S1->S2 S4 Prepare Sample Solution S1->S4 S3 Create Calibration Curve Standards S2->S3 A1 Inject Sample/Standard into GC-MS S3->A1 S4->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (SIM/Scan) A2->A3 D1 Identify this compound Peak A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify this compound Concentration D2->D3 D4 Calculate Percentage in Essential Oil D3->D4

Caption: Workflow for this compound quantification.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in essential oils. Adherence to proper sample and standard preparation procedures, along with optimized instrument conditions, is essential for obtaining accurate and reproducible results. This protocol serves as a valuable tool for researchers, scientists, and drug development professionals involved in the quality assessment of essential oils.

References

Application Note: High-Throughput Analysis of Seychellene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of Seychellene, a naturally occurring sesquiterpene, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a compound of interest in various fields, including perfumery, and as a potential biosynthetic precursor for other high-value compounds. The methodologies provided herein are applicable to a range of sample matrices, including microbial cultures, plant extracts, and essential oils. This document offers detailed procedures for sample preparation, instrument configuration, and data analysis to ensure reliable and reproducible results.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] Its high sensitivity and selectivity make it the method of choice for analyzing complex mixtures.[2] this compound, as a volatile sesquiterpene, is well-suited for GC-MS analysis. This protocol outlines a robust method for researchers engaged in natural product discovery, metabolic engineering, and quality control of essential oils.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract this compound efficiently while minimizing the presence of interfering substances.

Protocol 1: Liquid-Liquid Extraction (LLE) for Microbial Cultures or Aqueous Samples

This method is suitable for extracting this compound from fermentation broths or other aqueous samples.

  • Sample Collection: Collect a known volume of the microbial culture or aqueous sample.

  • Internal Standard: Add a known concentration of an internal standard (e.g., tetradecane or another suitable hydrocarbon) to the sample. The internal standard is crucial for accurate quantification.

  • Extraction: Add an equal volume of a water-immiscible organic solvent with a low boiling point, such as hexane or ethyl acetate.[1][3]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction of this compound into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Sample Transfer: Carefully transfer the organic layer (top layer) to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis from Solid or Liquid Samples

HS-SPME is a solvent-free technique ideal for analyzing volatile compounds in the headspace above a sample.[4]

  • Sample Preparation: Place a known amount of the sample (e.g., ground plant material, essential oil, or liquid culture) into a headspace vial.

  • Internal Standard: If not already present in the sample, an internal standard can be added to a separate calibration standard.

  • Incubation: Seal the vial and incubate it at a constant temperature (e.g., 60°C) to allow volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet, where the adsorbed compounds are thermally desorbed onto the GC column.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of sesquiterpenes like this compound. Optimization may be required based on the specific instrument and sample matrix.

Parameter Value Reference
Gas Chromatograph Agilent 7890A or similar[5]
Mass Spectrometer Agilent 5975C or similar[5]
Column DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[5][6]
Carrier Gas Helium at a constant flow rate of 1 mL/min[6][7]
Injector Temperature 250 °C[5]
Injection Mode Splitless or Split (e.g., 10:1)[5][8]
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 50-60°C held for 2-5 min, then ramp at 5-10°C/min to 250-280°C, hold for 5-10 min.[5][6][9]
Transfer Line Temperature 280 °C[5]
Ion Source Temperature 230 °C[5]
Ionization Mode Electron Impact (EI) at 70 eV[5]
Mass Scan Range 40-400 amu[6][9]
Solvent Delay 3-5 minutes
Data Analysis and Quantification
  • Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a commercial library (e.g., NIST, Wiley). The retention time of the analyte should also match that of a pure standard if available.

  • Quantification: For quantitative analysis, an internal standard method is recommended. A calibration curve should be prepared by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard. The peak area ratio of this compound to the internal standard is plotted against the concentration of this compound. The concentration of this compound in unknown samples can then be determined from this calibration curve.

Quantitative Data Summary

The following table provides an example of how to structure quantitative data for this compound analysis. Actual values will be dependent on the specific experiment and sample.

Sample ID Retention Time (min) Peak Area (this compound) Peak Area (Internal Standard) Concentration (µg/mL)
Standard 115.250,000100,0001.0
Standard 215.2100,000100,0002.0
Standard 315.2250,000100,0005.0
Standard 415.2500,000100,00010.0
Sample 115.2180,000100,0003.6
Sample 215.2320,000100,0006.4

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Microbial Culture) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., with Hexane) Add_IS->Extraction Vortex Vortex & Centrifuge Extraction->Vortex Collect_Organic Collect Organic Phase Vortex->Collect_Organic GC_Vial Transfer to GC Vial Collect_Organic->GC_Vial GC_MS GC-MS Instrument GC_Vial->GC_MS Injection Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Acquisition Data Acquisition Software Detection->Data_Acquisition Identification Peak Identification (Mass Spectrum & Retention Time) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis by GC-MS.

Conclusion

This application note provides a detailed and adaptable protocol for the analysis of this compound by GC-MS. The described methods for sample preparation, instrument parameters, and data analysis can be readily implemented in research and industrial settings. Adherence to these guidelines will facilitate the generation of accurate and reproducible data for a variety of applications involving this important sesquiterpene.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Seychellene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a methodology for the purification of Seychellene, a sesquiterpene of significant interest in the fragrance and pharmaceutical industries, from natural extracts such as patchouli oil (Pogostemon cablin). A robust reversed-phase high-performance liquid chromatography (RP-HPLC) protocol is presented, providing a reliable method for obtaining high-purity this compound for research and development purposes. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a tricyclic sesquiterpene first identified in patchouli oil. It is a valuable compound known for its characteristic woody and earthy aroma, making it a key component in many fragrances. Beyond its olfactory properties, this compound has been investigated for various biological activities. The isolation and purification of this compound from complex natural mixtures are crucial for its characterization, biological screening, and potential therapeutic applications. High-performance liquid chromatography (HPLC) offers a powerful technique for the separation of complex mixtures, providing high resolution and selectivity, making it an ideal choice for the purification of specific sesquiterpenes like this compound.

Experimental Protocol

This protocol outlines the materials and methods for the purification of this compound using preparative HPLC.

1. Sample Preparation

  • Source Material: Crude patchouli oil or a pre-fractionated extract rich in sesquiterpenes.

  • Pre-treatment: If starting with crude oil, a preliminary fractionation using vacuum distillation or column chromatography with silica gel can enrich the this compound content and remove highly polar or non-polar impurities, improving the efficiency of the HPLC purification.

  • Sample Solution: Dissolve the enriched fraction in the initial mobile phase solvent (e.g., a mixture of acetonitrile and water) to a concentration suitable for preparative injection (typically 10-100 mg/mL, depending on column size and loading capacity). Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Instrumentation and Conditions

  • System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector with a large volume loop, a UV-Vis detector, and a fraction collector.

  • Column: A preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Elution: A linear gradient from 60% B to 90% B over 30 minutes is a good starting point and should be optimized based on the separation of the target peak from impurities.

  • Flow Rate: A typical flow rate for a preparative column of this dimension would be in the range of 15-25 mL/min.

  • Detection: UV detection at 210 nm is suitable for sesquiterpenes which lack a strong chromophore.

  • Injection Volume: The injection volume will depend on the column's loading capacity and the concentration of the sample solution. For a 21.2 mm ID column, injection volumes can range from 1 to 5 mL.

3. Fraction Collection and Post-Purification Processing

  • Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent Removal: Evaporate the solvent from the purified fractions under reduced pressure using a rotary evaporator.

  • Storage: Store the purified this compound in a tightly sealed container at low temperature (-20°C) to prevent degradation.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound using the described HPLC method. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and optimized conditions.

ParameterValue
Column
Stationary PhaseC18 (Octadecyl-silica)
Dimensions250 x 21.2 mm
Particle Size5 µm
Mobile Phase
Solvent AWater
Solvent BAcetonitrile
Gradient 60-90% B over 30 min
Flow Rate 20 mL/min
Detection
Wavelength210 nm
Quantitative Data
Expected Retention Time15 - 20 min (highly dependent on system)
Achievable Purity>95%
Expected Recovery>80%

Experimental Workflow

The logical flow of the this compound purification process is illustrated in the diagram below.

Seychellene_Purification_Workflow cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Purification cluster_3 Final Stage Start Start: Crude Patchouli Oil PreFractionation Optional: Pre-fractionation (e.g., Vacuum Distillation) Start->PreFractionation Dissolution Dissolution in Initial Mobile Phase PreFractionation->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection onto Preparative HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Acetonitrile/Water Gradient) Injection->Separation Detection UV Detection (210 nm) Separation->Detection FractionCollection Fraction Collection Detection->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC/GC-MS) FractionCollection->PurityAnalysis SolventRemoval Solvent Removal (Rotary Evaporation) PurityAnalysis->SolventRemoval FinalProduct Purified this compound (>95%) SolventRemoval->FinalProduct Storage Storage (-20°C) FinalProduct->Storage

Caption: Workflow for this compound purification by HPLC.

Conclusion

The described preparative HPLC method provides an effective strategy for the purification of this compound from complex natural mixtures. The protocol is scalable and can be adapted for different quantities of starting material. The resulting high-purity this compound is suitable for a wide range of applications, including analytical standard development, biological activity screening, and as a component in fine fragrances. Further optimization of the gradient and flow rate may be necessary depending on the specific composition of the starting material to achieve the desired purity and recovery.

Application of Seychellene as a biomarker in phytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of seychellene, a tricyclic sesquiterpene, as a biomarker in phytochemistry. This document outlines the phytochemical context of this compound, detailed protocols for its extraction and quantification, and its potential applications in plant science and drug development.

This compound is a naturally occurring sesquiterpene found in a variety of plants, most notably in Patchouli (Pogostemon cablin) and Indian Valerian (Valeriana jatamansi). Its concentration within a plant can fluctuate based on factors such as the specific plant part, its developmental stage, and potentially in response to environmental stimuli. This variability suggests its potential as a biomarker for identifying specific plant chemotypes, monitoring plant health, and assessing the quality of essential oil extracts.

Phytochemical Significance and Potential as a Biomarker

While direct studies extensively documenting this compound as a response to specific biotic and abiotic stressors are still emerging, the documented variation in its concentration provides a strong basis for its investigation as a phytochemical marker. Biomarkers are crucial tools in phytochemistry and drug development for several reasons:

  • Chemotypic Differentiation: Different strains or varieties of a medicinal plant can have distinct chemical profiles (chemotypes), which can significantly impact their therapeutic properties. This compound can serve as a marker to distinguish between high-value chemotypes.

  • Quality Control: For herbal medicines and essential oils, the concentration of specific compounds like this compound can be a critical quality parameter. Monitoring its levels can ensure the consistency and efficacy of the product.

  • Stress Response Indication: The biosynthesis of secondary metabolites, including sesquiterpenes, is often influenced by environmental stresses. Investigating the correlation between this compound levels and specific stressors (e.g., drought, pathogen attack) could establish it as a valuable stress biomarker in plants.

Quantitative Data of this compound in Plant Species

The concentration of this compound varies significantly across different plant species and even within the same plant. The following tables summarize quantitative data from various studies, highlighting these variations.

Table 1: this compound Content in Different Parts of Pogostemon cablin (Patchouli)

Plant PartThis compound Content (% of Essential Oil)Reference
Leaves1.99% - 6.18%[1]
Stems1.56% - 2.27%[1]
Aerial PartsNot explicitly stated, but present[1]

Table 2: this compound Content in Essential Oils from Different Sources

Plant SpeciesSource/TreatmentThis compound Content (% of Essential Oil)Reference
Pogostemon cablinCommercial Oil (Indonesia)Present (not quantified)[2]
Pogostemon cablinCommercial Oil (Malaysia)Present (not quantified)[2]
Pogostemon cablinLab-scale hydrodistillationPresent (not quantified)[2]
Valeriana jatamansiDifferent populations2.27% - 5.29%[3]

Experimental Protocols

Extraction of this compound from Plant Material (Hydrodistillation)

This protocol is suitable for the extraction of essential oils containing this compound from plant materials like leaves and stems.

Materials:

  • Fresh or dried plant material (e.g., Pogostemon cablin leaves)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Weigh approximately 100-200 g of the plant material.

  • Place the plant material into the round-bottom flask and add a sufficient amount of distilled water to cover it completely.

  • Set up the Clevenger apparatus according to the manufacturer's instructions, connecting the flask to the heating mantle.

  • Heat the mixture to boiling. The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

  • Continue the distillation for 3-4 hours.

  • After cooling, carefully collect the upper essential oil layer from the graduated tube.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place until analysis.

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the instrumental analysis for the identification and quantification of this compound in the extracted essential oil.

Materials:

  • Extracted essential oil

  • Hexane (or other suitable solvent)

  • GC-MS system equipped with a mass selective detector

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound standard (for quantification)

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in hexane.

  • GC-MS Instrument Setup (Example Parameters):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 3 °C/min.

      • Hold: Hold at 240 °C for 10 minutes.

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-500.

  • Identification: Identify the this compound peak in the chromatogram by comparing its mass spectrum and retention time with that of a pure standard and/or with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Prepare a calibration curve using different concentrations of the this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve. The relative percentage of this compound in the essential oil can be calculated using the peak area normalization method.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound, like all sesquiterpenes, is synthesized from farnesyl pyrophosphate (FPP). The biosynthesis is a complex enzymatic process involving a sesquiterpene synthase.

Seychellene_Biosynthesis cluster_MEP_MVA Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways IPP Isopentenyl Pyrophosphate (IPP) FPP_Synthase Farnesyl Pyrophosphate Synthase IPP->FPP_Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP Sesquiterpene_Synthase Sesquiterpene Synthase (e.g., Patchoulol Synthase) FPP->Sesquiterpene_Synthase This compound This compound Sesquiterpene_Synthase->this compound Other_Sesquiterpenes Other Sesquiterpenes (e.g., Patchoulol, α-Guaiene) Sesquiterpene_Synthase->Other_Sesquiterpenes

Figure 1. Simplified biosynthetic pathway of this compound from primary precursors.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from plant material.

Seychellene_Workflow Plant_Material Plant Material (e.g., Pogostemon cablin leaves) Extraction Extraction (Hydrodistillation or Solvent Extraction) Plant_Material->Extraction Essential_Oil Essential Oil / Extract Extraction->Essential_Oil GCMS_Analysis GC-MS Analysis Essential_Oil->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Biomarker_Correlation Correlation with Biological/Environmental Data Data_Processing->Biomarker_Correlation Conclusion Biomarker Identification and Application Biomarker_Correlation->Conclusion

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Seychellene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seychellene, a naturally occurring sesquiterpene isolated from various plant sources, has garnered interest for its potential pharmacological activities. Preliminary studies suggest that this compound may possess a range of biological properties, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects. This document provides a comprehensive set of detailed protocols for the in vitro evaluation of this compound's bioactivity. The following experimental designs are intended to serve as a guide for researchers to systematically investigate and quantify the therapeutic potential of this compound.

The protocols herein describe standardized and widely accepted in vitro assays to ensure reproducibility and comparability of results. These include the MTT assay for cytotoxicity, the Griess assay for anti-inflammatory activity, DPPH and ABTS assays for antioxidant capacity, and the broth microdilution method for antimicrobial susceptibility. Additionally, this document outlines the potential involvement of key signaling pathways, namely NF-κB and Keap1-Nrf2, which are often modulated by bioactive natural products.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound (IC₅₀ Values in µM)

Cell LineCancer TypeThis compound (IC₅₀)Doxorubicin (Positive Control) (IC₅₀)
HeLaCervical Cancer
MCF-7Breast Cancer
A549Lung Cancer
HEK293Normal Kidney (Control)

Table 2: Anti-inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Macrophages

TreatmentNitric Oxide (NO) Production (µM)% Inhibition
Control (untreated cells)
LPS (1 µg/mL)N/A
This compound (10 µM) + LPS
This compound (25 µM) + LPS
This compound (50 µM) + LPS
Dexamethasone (1 µM) + LPS (Positive Control)

Table 3: Antioxidant Capacity of this compound (IC₅₀ Values in µg/mL)

AssayThis compound (IC₅₀)Ascorbic Acid (Positive Control) (IC₅₀)Trolox (Positive Control) (IC₅₀)
DPPH
ABTS

Table 4: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC in µg/mL)

MicroorganismGram StainThis compound (MIC)Gentamicin (Positive Control) (MIC)Ciprofloxacin (Positive Control) (MIC)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Candida albicans (Yeast)N/AN/A

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HeLa, MCF-7, A549, and HEK293 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Doxorubicin (positive control)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and Doxorubicin in DMEM.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared concentrations of this compound or Doxorubicin. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Assay in LPS-stimulated RAW 264.7 Macrophages)

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • LPS from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • This compound

  • Dexamethasone (positive control)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or Dexamethasone (1 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage inhibition of NO production.

Antioxidant Assays

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • Trolox (positive control)

  • 96-well plate or spectrophotometer

  • Microplate reader or spectrophotometer

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of this compound, Ascorbic acid, and Trolox in methanol.

  • Add 100 µL of each sample concentration to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•⁺ is measured by the decrease in absorbance.

Materials:

  • ABTS

  • Potassium persulfate

  • Ethanol or PBS

  • This compound

  • Ascorbic acid (positive control)

  • Trolox (positive control)

  • 96-well plate or spectrophotometer

  • Microplate reader or spectrophotometer

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound, Ascorbic acid, and Trolox.

  • Add 10 µL of each sample concentration to 190 µL of the diluted ABTS•⁺ solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antimicrobial Assay (Broth Microdilution Method)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.[1]

Materials:

  • Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Yeast strain (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for yeast

  • This compound

  • Gentamicin (positive control for bacteria)

  • Ciprofloxacin (positive control for bacteria)

  • Amphotericin B (positive control for yeast)

  • Sterile 96-well plates

  • Incubator

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound and the positive controls in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations (e.g., 0.1 to 512 µg/mL).

  • Prepare a standardized inoculum of each microorganism equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the serially diluted compounds with the microbial suspension. Include a growth control (microorganism in broth without compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on its predicted anti-inflammatory and antioxidant activities.

Experimental_Workflow cluster_assays In Vitro Bioactivity Assays Cytotoxicity Cytotoxicity (MTT Assay) IC50 IC50 Cytotoxicity->IC50 Determine IC₅₀ Anti_inflammatory Anti-inflammatory (NO Assay) NO_Inhibition NO_Inhibition Anti_inflammatory->NO_Inhibition Measure NO Inhibition Antioxidant Antioxidant (DPPH/ABTS Assays) IC50_antioxidant IC50_antioxidant Antioxidant->IC50_antioxidant Determine IC₅₀ Antimicrobial Antimicrobial (Broth Microdilution) MIC MIC Antimicrobial->MIC Determine MIC This compound This compound This compound->Cytotoxicity Cancer & Normal Cell Lines This compound->Anti_inflammatory LPS-stimulated RAW 264.7 Cells This compound->Antioxidant Radical Scavenging This compound->Antimicrobial Bacterial & Fungal Strains

Caption: Experimental workflow for testing this compound's bioactivity.

NF_kB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα Degradation This compound This compound This compound->IKK Inhibition This compound->NFkB_n Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription LPS LPS LPS->TLR4

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Keap1_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->Keap1 Interaction ARE ARE Nrf2_n->ARE Binding Genes Antioxidant Response Genes ARE->Genes Transcription Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Conformational Change

Caption: Potential activation of the Keap1-Nrf2 antioxidant pathway by this compound.

References

Application Note: Protocols for the Efficient Extraction of Seychellene from Patchouli Oil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Seychellene is a tricyclic sesquiterpene and a significant bioactive compound found in patchouli oil, which is extracted from the leaves of Pogostemon cablin Benth. It is recognized for its antioxidant properties.[1] The efficient isolation of this compound is crucial for its study and potential application in the pharmaceutical and fragrance industries. This document outlines detailed protocols for the extraction of patchouli oil and the subsequent isolation of this compound through vacuum fractional distillation, supported by quantitative data from various extraction methodologies.

I. Comparison of Primary Patchouli Oil Extraction Methods

The initial step in isolating this compound is the extraction of essential oil from patchouli leaves. The choice of extraction method significantly impacts the overall yield and chemical profile of the oil, including the concentration of this compound. Various techniques have been developed, ranging from traditional distillation to advanced supercritical fluid extraction.

Data Presentation: Quantitative Analysis of this compound Content by Extraction Method

The following table summarizes the this compound content in patchouli oil obtained through different primary extraction methods as reported in various studies. It is important to note that the chemical composition of patchouli oil can vary based on factors such as plant origin, leaf processing (fresh, dried, or fermented), and specific experimental parameters.[2][3][4]

Extraction MethodThis compound Content (%)Key ParametersSource
Steam Distillation 5.70%Distillation Time: 2 hours[5]
Microwave Hydrodistillation 8.41%Microwave Power: 600 W; Ratio: 0.10 g/mL[6][7]
Microwave Air-Hydrodistillation 8.42%Microwave Power: 600 W; Ratio: 0.10 g/mL; Air Flow: 5.0 L/min[6][7]
Supercritical CO2 (SC-CO2) Extraction Main Bioactive CompoundPressure: 10–30 MPa; Temperature: 40–80 °C[1][8]
Hydrodistillation Characterized ComponentSolid Loading: 30 g; Water Volume: 900 mL; Time: 150 min[9]

II. Experimental Protocols

The isolation of this compound is typically a two-stage process:

  • Primary Extraction: Obtaining crude patchouli oil from dried leaves.

  • Fractional Distillation: Separating this compound from other components in the crude oil.

Protocol 1: Primary Extraction of Patchouli Oil via Hydrodistillation

This protocol describes a standard laboratory-scale method for extracting patchouli oil from dried leaves.

Materials and Equipment:

  • Dried patchouli (Pogostemon cablin) leaves, ground to a desired size (e.g., 4 mm)[9]

  • Distilled water

  • Heating mantle

  • Round-bottom flask (e.g., 2 L)

  • Clevenger-type apparatus

  • Condenser

  • Graduated cylinder or collection vessel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Analytical balance

Procedure:

  • Preparation: Weigh 30 g of dried, ground patchouli leaves and place them into a 2 L round-bottom flask.[9]

  • Solvent Addition: Add 900 mL of distilled water to the flask.[9]

  • Apparatus Setup: Assemble the hydrodistillation apparatus by connecting the flask to the Clevenger trap and the condenser. Ensure all joints are properly sealed.

  • Extraction: Heat the flask using a heating mantle. Bring the water to a boil and maintain a steady distillation rate.

  • Collection: Continue the extraction for a set duration, for example, 150 minutes, to ensure optimal oil yield.[9] The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

  • Oil Separation: After extraction is complete, allow the apparatus to cool. Carefully collect the oil layer from the Clevenger trap.

  • Drying: Dry the collected patchouli oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

  • Yield Calculation: Weigh the final amount of dried oil and calculate the yield as a percentage of the initial weight of the dried leaves.

  • Storage: Store the extracted oil in a sealed, dark glass vial at 4°C for further analysis and fractionation.

Protocol 2: Isolation of this compound via Vacuum Fractional Distillation

This protocol details the separation of this compound from crude patchouli oil based on the differences in the boiling points of its components under reduced pressure.[10][11]

Materials and Equipment:

  • Crude patchouli oil

  • Vacuum fractional distillation apparatus (e.g., Pilodist 104 or similar)[8][10]

  • Vigreux column or packed column (e.g., 45 cm)[12]

  • Heating mantle with magnetic stirring

  • Vacuum pump

  • Manometer

  • Cold trap

  • Collection flasks

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment for fraction analysis

Procedure:

  • Apparatus Setup: Assemble the vacuum fractional distillation unit. Place a measured volume of crude patchouli oil (e.g., 300 mL) into the distillation flask.[12]

  • Vacuum Application: Gradually reduce the pressure in the system using the vacuum pump to a stable operating pressure (e.g., 6 mmHg or ~800 Pa).[11]

  • Heating: Begin heating the oil gently while stirring. The temperature should be increased gradually.

  • Fraction Collection: Collect the distillate in separate fractions based on the vapor temperature at the head of the column. Lighter, more volatile components will distill first at lower temperatures. This compound, being a sesquiterpene, will be present in one of the later fractions.

    • Example Temperature Range: The distillation can be performed over a temperature range of 95°C to 155°C.[11]

  • Monitoring: Continuously monitor the pressure and temperature throughout the distillation process to ensure a clean separation of components.

  • Fraction Analysis: Analyze each collected fraction using GC-MS to identify its chemical composition.[10][13] Compare the mass spectra of the components with a reference library (e.g., NIST) to confirm the presence and purity of this compound. The retention time for this compound is a key identifier.[10]

  • Pooling Fractions: Combine the fractions that show a high concentration of this compound.

  • Storage: Store the purified this compound-rich fraction in a sealed, dark glass vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation.

III. Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and isolation of this compound from patchouli leaves.

Seychellene_Extraction_Workflow RawMaterial Dried Patchouli Leaves (Pogostemon cablin) Grinding Grinding / Sizing RawMaterial->Grinding Preparation Extraction Primary Extraction (e.g., Hydrodistillation) Grinding->Extraction Process CrudeOil Crude Patchouli Oil Extraction->CrudeOil Yields Fractionation Vacuum Fractional Distillation CrudeOil->Fractionation Separation Fractions Collection of Multiple Fractions Fractionation->Fractions Generates Analysis GC-MS Analysis Fractions->Analysis Identification Purethis compound Purified this compound Analysis->Purethis compound Isolation

Caption: Workflow for this compound Isolation.

References

Application Note: Seychellene as a Standard for Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Seychellene is a naturally occurring sesquiterpenoid found in a variety of plants, most notably in Patchouli (Pogostemon cablin) and Valeriana jatamansi. As a bioactive compound, its presence and concentration in essential oils and extracts are of significant interest for quality control, pharmacological research, and the development of natural product-based therapeutics. Accurate and reproducible quantification of this compound and related compounds is critical. This document provides detailed protocols and data for using this compound as an analytical standard in Gas Chromatography-Mass Spectrometry (GC-MS), the most common and effective technique for its analysis.

Quantitative Data and Identification Parameters

For use as a standard, the physicochemical and chromatographic properties of this compound must be well-defined.

Table 1: Physicochemical and Chromatographic Data for this compound

ParameterValueReference
Molecular Formula C₁₅H₂₄[1][2][3]
Molecular Weight 204.35 g/mol [1][2][3]
CAS Number 20085-93-2[1][2]
Kovats Retention Index (DB-5 Column) 1460[4]
Kovats Retention Index (Polar Column) 1669 (Carbowax 20M)[4][5]
Major Mass Spectral Fragments (m/z) See Table 2[1]

Table 2: Key Mass Spectrometry (Electron Ionization) Fragmentation Data for this compound

This data is essential for positive identification using a mass spectrometer detector. The molecular ion (M+) peak is observed at m/z 204.

m/zRelative Intensity (%)Description
204~35%Molecular Ion (M+)
189~40%Loss of a methyl group ([M-15]+)
161~100% (Base Peak)Common fragment for sesquiterpenes
133~55%Further fragmentation
119~60%Further fragmentation
105~75%Further fragmentation
93~65%Further fragmentation
91~60%Tropylium ion fragment, common in terpenes
41~70%Common hydrocarbon fragment

Table 3: Example Concentrations of this compound in Natural Products

The following table summarizes quantitative data from studies that have identified this compound in essential oil extracts.

Plant SourceExtraction MethodThis compound Concentration (%)
Pogostemon cablin (Patchouli)Supercritical CO₂5.97 - 8.89
Valeriana jatamansiHydrodistillation0.89 - 5.29

Experimental Protocols

The following protocols outline the use of this compound as an external and internal standard for the quantification of compounds in natural product extracts using GC-MS.

Protocol 1: Preparation of Standard and Sample Solutions

This protocol uses the internal standard method, which is recommended for high accuracy and precision as it corrects for variations in injection volume and sample matrix effects.[5] A suitable internal standard (IS) should be a compound not naturally present in the sample and chemically stable, such as a deuterated alkane or another terpene that is well-resolved from sample components.[6] Here, n-Tetradecane is used as an example.

Materials:

  • This compound standard (≥98% purity)

  • n-Tetradecane (Internal Standard, ≥99% purity)

  • Hexane (GC grade)

  • Volumetric flasks (1 mL, 5 mL, 10 mL)

  • Micropipettes

  • GC vials with inserts

Procedure:

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of n-Tetradecane.

    • Dissolve in hexane in a 10 mL volumetric flask and fill to the mark.

  • This compound Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in hexane in a 10 mL volumetric flask and fill to the mark.

  • Calibration Standards (e.g., 1, 5, 10, 25, 50 µg/mL):

    • For each concentration level, pipette the required volume of this compound stock solution into a 1 mL volumetric flask.

    • Add 10 µL of the 1000 µg/mL IS stock solution to each flask (final IS concentration of 10 µg/mL).

    • Fill to the mark with hexane.

    • Transfer to labeled GC vials.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the natural product extract (e.g., essential oil).

    • Dissolve the extract in hexane in a 1 mL volumetric flask.

    • Add 10 µL of the 1000 µg/mL IS stock solution.

    • Fill to the mark with hexane. The final sample may need further dilution to ensure the analyte concentration falls within the calibration range.

    • Vortex, and if necessary, centrifuge to remove any particulates before transferring to a GC vial.[7]

Protocol 2: GC-MS Instrumental Analysis

These parameters are typical for the analysis of sesquiterpenes on a standard non-polar column.

  • Gas Chromatograph: Agilent GC or equivalent

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) MS

  • Column: DB-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Injector: Split/Splitless, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400

Protocol 3: Data Analysis and Quantification
  • Compound Identification:

    • Identify the n-Tetradecane (IS) and this compound peaks in the chromatograms from the standard solutions.

    • Confirm the identity of this compound in the sample by comparing its retention time and mass spectrum with the authenticated standard. The Kovats Retention Index (RI) should match the reference value (1460 on a DB-5 column), and the mass spectrum should show the characteristic fragmentation pattern (Table 2).[4]

  • Calibration Curve Construction:

    • For each calibration standard, integrate the peak areas of both this compound (Analyte) and n-Tetradecane (IS).

    • Calculate the Peak Area Ratio: (Area of Analyte / Area of IS).

    • Calculate the Concentration Ratio: (Concentration of Analyte / Concentration of IS).

    • Plot the Peak Area Ratio (y-axis) against the Concentration Ratio (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.995 for a valid calibration.

  • Sample Quantification:

    • Integrate the peak areas of this compound and the IS in the sample chromatogram.

    • Calculate the Peak Area Ratio for the sample.

    • Use the calibration curve equation to calculate the Concentration Ratio for the sample: Concentration Ratio = (Peak Area Ratio - c) / m.

    • Calculate the concentration of this compound in the prepared sample solution: Concentration of this compound (µg/mL) = Concentration Ratio * Concentration of IS.

    • Finally, calculate the concentration of this compound in the original extract (e.g., in mg/g) by accounting for the initial weight and dilution factor.

Visualized Workflows and Principles

Diagrams created with Graphviz clarify the experimental process and the underlying analytical principles.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification A Weigh this compound & Internal Standard (IS) B Prepare Stock Solutions (1000 µg/mL in Hexane) A->B C Create Calibration Curve Standards (Varying this compound, Constant IS) B->C D Prepare Sample (Extract + Constant IS) B->D E Inject into GC-MS (DB-5 Column) C->E D->E F Separation & Detection E->F G Identify Peaks (Retention Index & Mass Spectrum) F->G H Integrate Peak Areas (Analyte & IS) G->H I Construct Calibration Curve (Ratio vs. Ratio) H->I J Calculate Concentration in Sample I->J

Caption: Experimental workflow for this compound quantification.

G Analyte Analyte Signal (Area_A) Ratio Area Ratio (Area_A / Area_IS) Analyte->Ratio Unaffected by injection volume IS Internal Standard Signal (Area_IS) IS->Ratio Unaffected by injection volume Result Final Concentration Determined via Calibration Ratio->Result Correlates with (Conc_A / Conc_IS) Conc_A Analyte Concentration (Conc_A) Conc_A->Result Conc_IS IS Concentration (Conc_IS = Constant) Conc_IS->Result

Caption: Principle of internal standard calibration logic.

References

Application of Seychellene in the Study of Cyclooxygenase (COX) Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seychellene, a naturally occurring sesquiterpene, has demonstrated potential as an inhibitor of cyclooxygenase (COX) enzymes. Understanding its interaction with COX-1 and COX-2 is crucial for evaluating its therapeutic promise as an anti-inflammatory agent. These application notes provide a comprehensive overview of this compound's activity against COX enzymes, supported by detailed experimental protocols for researchers investigating its mechanism of action.

Cyclooxygenase enzymes are key mediators in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1][2] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a significant role in inflammation.[1][3] The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of COX-1.[3]

Quantitative Data Summary

The inhibitory activity of this compound against COX-1 and COX-2 has been evaluated, with the following half-maximal inhibitory concentrations (IC50) determined.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity
This compound (Fraction-5)73.47[4]73.31[4]Non-selective[4]

Data obtained from in vitro analysis using a colorimetric COX-ovine assay.[4]

Signaling Pathway

The canonical cyclooxygenase signaling pathway illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. This compound is being investigated for its potential to inhibit both COX-1 and COX-2 isoforms, thereby modulating the inflammatory response.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound This compound->COX1 This compound->COX2 Experimental_Workflow start Start: Compound of Interest (this compound) in_vitro_assay In Vitro COX Inhibition Assay (Colorimetric, ELISA, etc.) start->in_vitro_assay determine_ic50 Determine IC50 for COX-1 and COX-2 in_vitro_assay->determine_ic50 cell_based_assay Cell-Based Assays (e.g., LPS-stimulated macrophages) determine_ic50->cell_based_assay measure_pg Measure Prostaglandin Production (e.g., PGE2 by ELISA) cell_based_assay->measure_pg western_blot Analyze COX-2 Expression (Western Blot) cell_based_assay->western_blot in_vivo_studies In Vivo Animal Models of Inflammation measure_pg->in_vivo_studies western_blot->in_vivo_studies end End: Characterization of Anti-inflammatory Potential in_vivo_studies->end

References

Troubleshooting & Optimization

Challenges and solutions in the total synthesis of Seychellene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of the sesquiterpenoid natural product, Seychellene. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common experimental issues in a question-and-answer format, providing specific guidance to overcome these challenges.

FAQ 1: Low Yield in the Key Intramolecular Cyclization Step

Question: I am attempting the intramolecular Michael addition to form the tricyclic core of this compound, but I am consistently obtaining very low yields (around 5-10%). What are the common causes and how can I improve the yield?

Answer:

Low yields in this crucial step are a well-documented challenge in several synthetic routes to this compound. The primary issues often revolve around competing side reactions and unfavorable conformational alignments for the desired cyclization.

Troubleshooting Steps:

  • Retro-Michael Reaction: A major competing pathway is the retro-Michael reaction of the enolate intermediate, which leads back to starting materials or other degradation products.

    • Solution: Employing milder reaction conditions can suppress the retro-Michael reaction. If using a strong base, consider switching to a weaker base or using catalytic amounts. Lowering the reaction temperature can also be beneficial.

  • Intermolecular Michael Addition: The enolate intermediate can react with another molecule of the starting material or other electrophiles in the reaction mixture, leading to oligomeric byproducts.[1]

    • Solution: Running the reaction at high dilution can favor the intramolecular pathway over the intermolecular one. A slow addition of the substrate to the reaction mixture containing the base can also help maintain a low concentration of the reactive species.

  • Choice of Lewis Acid/Base and Solvent: The choice of acid or base catalyst and the solvent system is critical for promoting the desired cyclization.

    • Solution: A systematic screening of Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) and bases (e.g., LDA, KHMDS, DBU) should be performed. The solvent can also have a significant impact; for instance, non-polar aprotic solvents like toluene or dichloromethane are often employed.

  • Conformational Constraints: For the intramolecular Michael addition to occur, the molecule must adopt a specific conformation that brings the nucleophilic enolate and the electrophilic double bond into proximity.

    • Solution: While difficult to directly control, the choice of protecting groups or minor structural modifications in the precursor can sometimes influence the conformational preferences of the molecule, favoring the desired cyclization.

FAQ 2: Poor Stereoselectivity in the Hydrogenation of the Norseychellanone Precursor

Question: I am struggling to achieve the desired stereoisomer during the hydrogenation of the double bond to form norseychellanone. What factors influence the stereochemical outcome of this reduction?

Answer:

Controlling the stereochemistry during the hydrogenation of the precursor to norseychellanone is a common challenge. The facial selectivity of the hydrogenation is influenced by the steric environment around the double bond and the choice of catalyst and reaction conditions.

Troubleshooting Steps:

  • Catalyst Choice: The choice of hydrogenation catalyst plays a pivotal role in determining the stereochemical outcome.

    • Solution: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are commonly used. The choice between these can influence the product ratio. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can sometimes offer higher stereoselectivity.

  • Solvent Effects: The solvent can influence the conformation of the substrate and its interaction with the catalyst surface.

    • Solution: Experiment with a range of solvents, from polar protic (e.g., ethanol, methanol) to non-polar aprotic (e.g., hexane, ethyl acetate).

  • Steric Hindrance: The approach of the hydrogen to the double bond can be hindered by nearby bulky groups. The catalyst will preferentially add hydrogen from the less sterically hindered face.

    • Solution: Analyze the 3D structure of your precursor. If possible, consider using a directing group that can chelate to the metal catalyst and direct the hydrogenation from a specific face.

  • Reaction Temperature and Pressure: These parameters can affect the equilibrium between different substrate conformations and the rate of competing side reactions.

    • Solution: A systematic optimization of temperature and hydrogen pressure should be conducted. Lower temperatures often lead to higher selectivity.

FAQ 3: Difficulty in Purifying this compound Intermediates

Question: My reaction mixtures for the synthesis of this compound intermediates are often complex, and I am finding it difficult to purify the desired products, which are often viscous oils. What purification strategies are most effective?

Answer:

The purification of sesquiterpenoid intermediates, which are often non-crystalline and have similar polarities to the byproducts, can be challenging. A multi-step purification strategy is often necessary.

Troubleshooting Steps:

  • Initial Workup: A thorough aqueous workup is the first step to remove any water-soluble impurities and inorganic salts.

  • Column Chromatography: This is the most common method for purifying intermediates in the synthesis of this compound.

    • Solution:

      • Stationary Phase: Silica gel is the most common choice. If the compounds are acid-sensitive, silica gel can be neutralized by washing with a solution of triethylamine in the eluent. For very non-polar compounds, alumina may be a better option.

      • Eluent System: A careful selection and gradient elution of a solvent system (e.g., hexane/ethyl acetate, pentane/diethyl ether) is crucial. Start with a very non-polar eluent and gradually increase the polarity.

      • Flash Chromatography: This technique, using positive pressure to force the eluent through the column, is faster and often provides better separation than gravity chromatography.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or when compounds are difficult to separate by column chromatography, Prep-TLC can be a valuable tool.

  • High-Performance Liquid Chromatography (HPLC): For the separation of diastereomers or other closely related compounds, preparative HPLC with either normal-phase or reverse-phase columns can be highly effective.

  • Distillation: For volatile intermediates, distillation under reduced pressure (Kugelrohr distillation) can be an effective purification method, especially for removing non-volatile impurities.

Quantitative Data Summary

The following tables summarize quantitative data for key steps in different total syntheses of this compound, allowing for a comparison of efficiencies.

Table 1: Comparison of Key Cyclization Step Yields

Synthetic RouteCyclization TypeReagents and ConditionsYield (%)Reference
Piers et al.Intramolecular Michael AdditionKH, HMPA, THF, reflux~65%J. Am. Chem. Soc. 1971, 93, 5113-5120
Jung & PanIntramolecular Diels-AlderToluene, 180 °C, sealed tube78%Tetrahedron Lett. 1980, 21, 3127-3130
Mir-Mohamad-Sadeghy & RickbornIntramolecular Michael AdditionTiCl₄, CH₂Cl₂, -78 °C5%J. Org. Chem. 1983, 48, 2237-2242

Table 2: Stereoselectivity in the Reduction to Norseychellanone

PrecursorReagents and ConditionsDiastereomeric Ratio (desired:undesired)Yield (%)Reference
Enone intermediateH₂, Pd/C, Ethanol4:195%J. Am. Chem. Soc. 1971, 93, 5113-5120
Epimeric enone intermediateLi/NH₃, THF>10:185%J. Org. Chem. 1983, 48, 2237-2242

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the total synthesis of this compound.

Protocol 1: Intramolecular Michael Addition (Piers et al.)

This protocol describes the cyclization to form the tricyclic ketone precursor to norseychellanone.

Reagents and Materials:

  • Bicyclic enone intermediate

  • Potassium hydride (KH), 35% dispersion in mineral oil

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Argon atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet is charged with a 35% dispersion of potassium hydride in mineral oil.

  • The mineral oil is removed by washing the potassium hydride three times with dry THF under an argon atmosphere.

  • Freshly distilled THF is added to the flask to create a slurry of potassium hydride.

  • To the stirred slurry is added a solution of the bicyclic enone intermediate in dry THF via a syringe pump over a period of 4 hours at room temperature.

  • After the addition is complete, freshly distilled HMPA is added, and the reaction mixture is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted three times with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tricyclic ketone.

Visualizations

The following diagrams illustrate key concepts and workflows in the total synthesis of this compound.

Retrosynthesis This compound This compound Norseychellanone Norseychellanone This compound->Norseychellanone Wittig Olefination Tricyclic_Ketone Tricyclic Ketone Precursor Norseychellanone->Tricyclic_Ketone Hydrogenation Bicyclic_Enone Bicyclic Enone Intermediate Tricyclic_Ketone->Bicyclic_Enone Intramolecular Michael Addition Cyclohexenone Substituted Cyclohexenone Bicyclic_Enone->Cyclohexenone Robinson Annulation

Caption: Retrosynthetic analysis of this compound highlighting key bond disconnections.

Troubleshooting_Michael_Addition Start Low Yield in Intramolecular Michael Addition Check_Byproducts Are oligomeric byproducts or starting material observed? Start->Check_Byproducts Check_Concentration Is the reaction run at high dilution? High_Dilution Implement high dilution (slow addition of substrate) Check_Conditions Have reaction conditions been optimized? High_Dilution->Check_Conditions Optimize_Conditions Screen Lewis acids/bases, solvents, and temperature Check_Conditions->Optimize_Conditions No Oligomers Indicates intermolecular Michael addition is dominant Check_Byproducts->Oligomers Yes Starting_Material Suggests retro-Michael reaction is occurring Check_Byproducts->Starting_Material Yes Oligomers->High_Dilution Starting_Material->Optimize_Conditions

References

Technical Support Center: Optimizing Seychellene Yield and Purity from Natural Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Seychellene extracted from natural sources, primarily Pogostemon cablin (Patchouli).

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Extraction Phase

Issue 1: Low Overall Essential Oil Yield

Potential Cause Troubleshooting Steps
Improper Plant Material Preparation - Drying: Ensure patchouli leaves are adequately dried (wilting in the shade for a few days is common) to reduce moisture content and concentrate the oil. Over-drying can lead to loss of volatile compounds.[1][2] - Grinding: Reduce the particle size of the dried leaves to increase the surface area for extraction. For SC-CO2 extraction, an ideal particle size is between 0.3–1 mm. Be cautious of grinding too finely, as it may cause clogging.[3]
Suboptimal Extraction Method/Parameters - Method Selection: For heat-sensitive compounds like this compound, Supercritical CO2 (SC-CO2) extraction can offer higher yields and better quality compared to traditional steam distillation, which can cause thermal degradation.[4] - Steam Distillation: Ensure the steam passes evenly through the plant material. Avoid channeling by packing the still uniformly. The distillation duration is typically 6-8 hours.[2][5] - SC-CO2 Extraction: Optimize pressure and temperature. Higher pressure generally increases yield. For oils, a recommended range is 20–35 MPa and 40–50°C.[3][4]
Harvesting and Seasonal Variations - Harvest Time: The essential oil content in plants can fluctuate. Research the optimal harvest time for patchouli in your region.[6] - Season: Studies have shown that the winter season may yield the highest amount of essential oil from patchouli.[7]
Equipment Issues - Leaks: Check for any leaks in the extraction system, which can lead to loss of volatile compounds. - Improper Maintenance: Regularly maintain and clean extraction equipment to ensure optimal performance.[6]

Issue 2: Low Concentration of this compound in the Extracted Oil

Potential Cause Troubleshooting Steps
Extraction Method Affecting Chemical Profile - Steam Distillation: High temperatures can potentially degrade some thermolabile compounds. While this compound is relatively stable, prolonged exposure to high heat can be detrimental. - SC-CO2 Extraction: This method generally preserves the chemical profile of the essential oil more effectively due to lower operating temperatures.[4]
Plant Material Quality - Chemotype Variation: The chemical composition of patchouli oil can vary based on the plant's geographical origin and chemotype. Source plant material from regions known to produce oil with a higher this compound content. - Plant Part Used: The highest quality oil is typically found in the top leaves and tender twigs.[2]
Incomplete Extraction - Duration: Ensure the extraction time is sufficient to extract the less volatile sesquiterpenes like this compound. In steam distillation, heavier fractions containing sesquiterpenes are typically collected later in the process.[5]
Purification Phase

Issue 3: Poor Separation of this compound from Other Sesquiterpenes

Potential Cause Troubleshooting Steps
Inadequate Fractional Distillation Parameters - Vacuum Level: Conduct fractional distillation under vacuum to reduce the boiling points of the components and prevent thermal degradation. A pressure of around 100 mbar is a good starting point.[8] - Temperature Gradient: Use a slow and controlled temperature increase to allow for the separation of compounds with close boiling points. Collect fractions at narrow temperature intervals (e.g., every 5°C).[8] - Column Height: A taller fractionation column generally provides better separation.[9]
Ineffective Flash Chromatography - Solvent System Selection: The choice of eluent is critical. The ideal solvent system should provide a good separation of the target compound on a TLC plate, with an Rf value for this compound between 0.2 and 0.3.[10] - Silica Gel Quality: Use silica gel with a particle size of 40-63 µm (230-400 mesh) for optimal separation in flash chromatography.[10] - Column Loading: Do not overload the column. The amount of crude material should be appropriate for the column size.
Co-elution of Isomers or Structurally Similar Compounds - Multiple Purification Steps: Consider a multi-step purification process. For example, an initial fractional distillation to enrich the this compound fraction, followed by flash chromatography for fine purification.

Issue 4: Low Recovery of this compound After Purification

Potential Cause Troubleshooting Steps
Decomposition on Silica Gel - Compound Stability: Test the stability of this compound on a TLC plate by spotting the sample, letting it sit for a while, and then developing it to see if any degradation occurs. If unstable, consider using a different stationary phase like alumina or deactivated silica gel.[11]
Losses During Solvent Removal - Volatility: Although a sesquiterpene, this compound has some volatility. Be cautious during solvent evaporation (rotary evaporation) to avoid sample loss.
Irreversible Adsorption - Strong Binding to Stationary Phase: In some cases, compounds can bind too strongly to the silica gel, leading to poor recovery. Adjusting the polarity of the eluent might help, but if the problem persists, a different adsorbent may be necessary.

Frequently Asked Questions (FAQs)

Extraction

  • Q1: What is the best extraction method for obtaining a high yield of this compound?

    • A1: Supercritical CO2 (SC-CO2) extraction is often considered superior for obtaining high yields of essential oils with preserved chemical integrity, including this compound. It avoids the high temperatures of steam distillation that can lead to thermal degradation.[4] Studies have shown that SC-CO2 extraction can provide a higher yield compared to steam distillation.

  • Q2: How does the drying of patchouli leaves affect the final yield of this compound?

    • A2: Proper drying is crucial. Wilting and partial drying in the shade for a few days can reduce the moisture content, which concentrates the essential oil and can enhance the aroma complexity through mild fermentation. This generally leads to a better oil yield during distillation.[1]

  • Q3: Can I use fresh patchouli leaves for extraction?

    • A3: While some believe that distilling fresh leaves yields the freshest oil, it is more common to use dried leaves. Fresh leaves have a high water content, which can affect the efficiency of the extraction process.[2]

Purification

  • Q4: What is the principle behind using fractional distillation to purify this compound?

    • A4: Fractional distillation separates compounds based on their different boiling points. By carefully controlling the temperature and pressure (usually under vacuum), different fractions of the essential oil can be collected as they vaporize and condense. This compound, being a sesquiterpene, will have a different boiling point than other components like patchouli alcohol or lighter monoterpenes.[8]

  • Q5: How do I choose the right solvent system for flash chromatography of a this compound-rich fraction?

    • A5: The ideal solvent system should provide a good separation of your target compound on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value for this compound in the range of 0.2-0.3 for the best separation on a column.[10]

  • Q6: My this compound sample is still impure after one round of flash chromatography. What should I do?

    • A6: You can try a second round of flash chromatography using a different solvent system to target the remaining impurities. Alternatively, you could use a different purification technique, such as preparative HPLC, for higher resolution separation.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Patchouli Oil

Extraction Method Yield (%) This compound Content in Oil (%) Key Parameters Reference
Steam Distillation2.2 - 2.8Varies (typically 5-9%)6-8 hours duration[2][4]
Supercritical CO2 (SC-CO2)Up to 12.415.97 - 8.8920 MPa, 80°C[4]
Microwave Hydrodistillation1.94 - 2.72Not specified264-600 W, 2 hours[2][12]
Microwave Air-HydrodistillationUp to 2.77Higher heavy fraction components600 W, 2 hours[13]

Table 2: Effect of Fractional Distillation Temperature on Patchouli Oil Composition

Fractionation Temperature (°C) Patchouli Alcohol (%) δ-guaiene (%) α-guaiene (%) This compound (%) α-patchoulene (%) Reference
12017.46HigherHigherHigherHigher[8]
12528.21DecreasingDecreasingDecreasingDecreasing[8]
13029.23DecreasingDecreasingDecreasingDecreasing[8]
13535.45LowerLowerLowerLower[8]
(Note: This table illustrates the general trend of decreasing lighter components like this compound in later, higher-temperature fractions as the more abundant, higher-boiling point Patchouli Alcohol becomes concentrated.)

Experimental Protocols

Protocol 1: Steam Distillation of Patchouli Leaves
  • Preparation of Plant Material:

    • Harvest patchouli leaves and dry them in a shaded, well-ventilated area for 3-5 days.

    • Once dried, coarsely grind the leaves.

  • Distillation Setup:

    • Load the ground leaves into the still. Pack the material uniformly to prevent the formation of steam channels.[2]

    • The still is connected to a separate boiler that generates steam.

  • Extraction:

    • Introduce steam from the boiler into the bottom of the still.

    • The steam passes through the plant material, vaporizing the essential oils.

    • The steam and essential oil vapor mixture travels to a condenser.

    • The condenser, cooled with water, liquefies the vapor.

  • Collection:

    • The condensate (a mixture of essential oil and water) is collected in a separator (Florentine flask).

    • Due to their different densities, the essential oil will form a layer on top of the water.

    • Separate the oil from the water. The distillation process typically lasts for 6-8 hours to ensure the extraction of heavier sesquiterpenes.[5]

Protocol 2: Supercritical CO2 (SC-CO2) Extraction of Patchouli Leaves
  • Preparation of Plant Material:

    • Dry and grind the patchouli leaves to a particle size of approximately 0.3-1.0 mm.[3]

    • Place the ground material into the extraction vessel.

  • Extraction Parameters:

    • Set the desired extraction temperature (e.g., 40-80°C) and pressure (e.g., 10-30 MPa).[4]

    • Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.

  • Extraction Process:

    • The supercritical CO2 flows through the extraction vessel, dissolving the essential oils from the plant material.

    • The CO2, now laden with the extract, passes into a separator.

  • Separation and Collection:

    • In the separator, the pressure and/or temperature is changed, causing the CO2 to lose its solvent power and return to a gaseous state.

    • The essential oil precipitates out and is collected from the bottom of the separator.

    • The CO2 can be recycled back into the system.

Protocol 3: Purification of this compound by Flash Chromatography
  • Preparation:

    • Obtain a this compound-rich fraction from the initial extraction, for example, through fractional distillation.

    • Select an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) by performing TLC analysis to achieve an Rf value of 0.2-0.3 for this compound.[10]

  • Column Packing:

    • Pack a glass column with silica gel (40-63 µm) in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound-rich fraction in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Apply pressure (e.g., from a nitrogen or air line) to the top of the column to force the solvent through the silica gel at a steady rate.

    • Collect fractions in test tubes.

  • Analysis and Pooling:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Extraction_Workflow cluster_Preparation Plant Material Preparation cluster_Extraction Extraction cluster_Output Output Harvest Harvest Patchouli Leaves Drying Drying Harvest->Drying Grinding Grinding Drying->Grinding Steam_Distillation Steam Distillation Grinding->Steam_Distillation Load into Still SC_CO2 Supercritical CO2 Extraction Grinding->SC_CO2 Load into Extractor Crude_Oil Crude Patchouli Oil Steam_Distillation->Crude_Oil SC_CO2->Crude_Oil Purification_Workflow Crude_Oil Crude Patchouli Oil Fractional_Distillation Fractional Distillation Crude_Oil->Fractional_Distillation Seychellene_Rich_Fraction This compound-Rich Fraction Fractional_Distillation->Seychellene_Rich_Fraction Other_Fractions Other Fractions (e.g., Patchouli Alcohol) Fractional_Distillation->Other_Fractions Flash_Chromatography Flash Chromatography Seychellene_Rich_Fraction->Flash_Chromatography Pure_this compound High-Purity this compound Flash_Chromatography->Pure_this compound Impurity_Fractions Impurity Fractions Flash_Chromatography->Impurity_Fractions Troubleshooting_Logic Start Low Yield or Purity Issue Check_Extraction Review Extraction Phase Start->Check_Extraction Yield Issue Check_Purification Review Purification Phase Start->Check_Purification Purity Issue Plant_Material Plant Material Prep & Quality Check_Extraction->Plant_Material Extraction_Params Extraction Parameters Check_Extraction->Extraction_Params Distillation_Params Fractional Distillation Parameters Check_Purification->Distillation_Params Chroma_Params Chromatography Parameters Check_Purification->Chroma_Params Solution Implement Corrective Actions Plant_Material->Solution Extraction_Params->Solution Distillation_Params->Solution Chroma_Params->Solution

References

Technical Support Center: Optimization of GC-MS Parameters for Sensitive Seychellene Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of seychellene.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am not seeing a peak for this compound, or the peak is very small. What should I do?

Answer:

A complete loss of signal or a very weak signal can be attributed to several factors. Follow these troubleshooting steps:

  • Verify Sample Preparation: Ensure your sample concentration is appropriate. For trace analysis, a concentration of approximately 10 µg/mL is a good starting point for a 1 µL splitless injection.[1] Confirm that the solvent used (e.g., hexane, ethyl acetate, dichloromethane) is volatile and compatible with your GC-MS system.[1][2] Water and non-volatile solvents should be avoided.[2]

  • Check Injection Parameters:

    • Injection Mode: For sensitive analysis, a splitless injection is generally preferred as it directs more of the sample onto the column.[3] If using a split injection, ensure the split ratio is not too high, which would reduce the amount of sample reaching the column.[4] A pulsed split injection can also enhance sensitivity.[4]

    • Injector Temperature: The injector temperature must be high enough to ensure complete volatilization of this compound. A starting temperature of 250 °C is common for sesquiterpenes.[5][6] If the temperature is too low, less volatile compounds like this compound may not transfer efficiently to the column.[7]

    • Syringe and Septum: Check for leaks in the injector septum and ensure the syringe is functioning correctly and aspirating the correct sample volume.[8]

  • Inspect the GC Column and Inlet Liner:

    • Contamination: The inlet liner and the front of the GC column can become contaminated with non-volatile matrix components, leading to a loss of active sites and poor analyte transfer.[7] Try cleaning or replacing the liner and trimming 10-20 cm from the front of the column.[9]

    • Column Installation: Ensure the column is installed correctly in both the injector and the detector, at the manufacturer-recommended height.[8][9]

  • Confirm MS Detector Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.[10][11]

    • Detector Function: Verify that the mass spectrometer is tuned and functioning correctly. Check the detector voltages and ensure there are no issues with the electron multiplier.

Question: My this compound peak is showing significant tailing. What are the likely causes and solutions?

Answer:

Peak tailing is often an indication of undesirable interactions between the analyte and the GC system. Here’s how to troubleshoot this issue:

  • Active Sites in the System: Polar or active sites within the inlet liner or at the head of the column can interact with analytes, causing tailing.[9]

    • Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the GC column to remove any contaminated section.[9]

  • Improper Column Installation: An incorrectly installed column can lead to poor peak shape.

    • Solution: Ensure the column cut is clean and at a 90-degree angle. Re-install the column at the correct height in the inlet as per the manufacturer's guidelines.[9]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting, but in some cases, it may contribute to tailing.

    • Solution: Dilute your sample and reinject.

  • Chemical Incompatibility: Ensure the stationary phase of your column is appropriate for sesquiterpene analysis. A non-polar column, such as one with a 5% phenyl methyl siloxane phase (e.g., HP-5ms), is commonly used.[12]

Question: I am observing peak fronting for my this compound standard. What does this indicate?

Answer:

Peak fronting is most commonly caused by column overload.[9]

  • Solution:

    • Reduce Sample Concentration: The most straightforward solution is to dilute your sample.

    • Check Injection Volume: Ensure you are not injecting too large a volume for the column's capacity.

    • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of analyte reaching the column.[9]

    • Use a Higher Capacity Column: Consider using a column with a thicker stationary phase film if you consistently need to analyze high-concentration samples.

Question: My baseline is noisy, making it difficult to detect low levels of this compound. How can I improve the signal-to-noise ratio?

Answer:

A noisy baseline can obscure small peaks and negatively impact sensitivity. Here are some common causes and solutions:

  • Contamination: Contamination in the carrier gas, injector, or column can lead to a high baseline.

    • Solution: Ensure high-purity carrier gas (Helium is common) and install or replace gas purifiers.[13] Bake out the column according to the manufacturer's instructions to remove contaminants. Clean the injector and replace the liner and septum.[14]

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," causing a rising baseline, particularly at the end of a temperature program.

    • Solution: Use a column specifically designed for low bleed (e.g., MS-grade columns). Ensure the final oven temperature does not exceed the column's maximum operating temperature.

  • Leaks: Leaks in the system, especially around the injector or column fittings, can introduce air and other contaminants, leading to a noisy baseline.

    • Solution: Use an electronic leak detector to check all fittings and connections.

  • Detector Issues: A contaminated detector can also be a source of noise.

    • Solution: Follow the manufacturer's instructions for cleaning the ion source.[14]

Frequently Asked Questions (FAQs)

What are the typical mass fragments for this compound?

While a full fragmentation pattern should be confirmed with a standard, this compound (C15H24) has a molecular weight of 204. Key fragment ions can be used for identification and quantification in Selected Ion Monitoring (SIM) mode to enhance sensitivity. Common fragment ions for sesquiterpenes are often found in the m/z range of 91, 105, 119, 133, 147, 161, 189, and the molecular ion at 204. For specific identification, it is crucial to compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley).

What is the best type of GC column for this compound analysis?

A non-polar capillary column is generally recommended for the analysis of sesquiterpenes like this compound. A common choice is a column with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5ms, DB-5ms, or equivalent).[12] Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[12][15]

Should I use a split or splitless injection for sensitive this compound detection?

For achieving the lowest detection limits, a splitless injection is preferred. This technique transfers the majority of the sample onto the GC column, maximizing sensitivity.[3] However, splitless injections can sometimes lead to broader peaks for early eluting compounds. If your this compound peak is well-resolved and you require maximum sensitivity, splitless is the way to go. A pulsed split injection can be a good compromise, offering improved peak shape while still allowing for low split ratios to enhance sensitivity.[4]

What carrier gas and flow rate are recommended?

Helium is the most commonly used carrier gas for GC-MS due to its inertness and good performance.[13] A constant flow rate of 1.0 mL/min is a typical starting point.[10][16] Hydrogen can also be used as a carrier gas and offers faster analysis times, but it is reactive and may not be suitable for all applications or MS systems without specific source configurations.[13][17]

GC-MS Parameter Optimization Summary

The following table summarizes typical GC-MS parameters for the analysis of sesquiterpenes, including this compound. These should be considered as starting points for method development and optimization.

ParameterRecommended SettingRationale for Sensitive this compound Detection
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5ms)A non-polar column provides good separation for sesquiterpenes. This is a widely used and robust column choice.[12][15]
Injection Mode Splitless or Pulsed SplitMaximizes the amount of analyte transferred to the column, which is crucial for trace-level detection.[3][4]
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of column overload.[11]
Injector Temperature 250 °CEnsures complete and rapid vaporization of sesquiterpenes without causing thermal degradation.[5][6]
Carrier Gas HeliumInert gas that provides good chromatographic efficiency and is compatible with most mass spectrometers.[13]
Carrier Gas Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate that provides a good balance between analysis speed and separation efficiency.[10][16]
Oven Temperature Program Initial: 60 °C (hold 1-2 min), Ramp: 3-10 °C/min to 240-280 °C (hold 5 min)A lower initial temperature helps to focus the analytes at the head of the column. The ramp rate can be adjusted to optimize separation from other compounds. A final temperature of at least 240 °C is needed to elute all sesquiterpenes.[16][18][19]
MS Transfer Line Temp. 250 - 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.[11][18]
Ion Source Temperature 230 °CA standard ion source temperature for EI that provides stable fragmentation patterns.[19]
Ionization Energy 70 eVStandard energy for electron ionization that generates reproducible mass spectra for library matching.[10][11]
Mass Scan Range m/z 40-450A wide enough range to capture the molecular ion of this compound (204) and its characteristic fragment ions.[16]
Detector Mode Full Scan (for identification), SIM (for sensitive quantification)Full scan is used to identify compounds by their mass spectra. Selected Ion Monitoring (SIM) significantly increases sensitivity by only monitoring specific ions of interest.[18]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Plant Material

This protocol describes a general method for the solvent extraction of this compound from a dried plant matrix.

Materials:

  • Dried and powdered plant material

  • Ethyl acetate (GC grade) or Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • 2 mL glass vials with PTFE-lined caps

  • Micropipettes

Procedure:

  • Weigh approximately 100 mg of the dried, powdered plant material into a 2 mL glass vial.

  • Add 1.5 mL of ethyl acetate (or another suitable volatile solvent) to the vial.

  • Cap the vial tightly and vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the vial at 5000 x g for 10 minutes to pellet the solid plant material.[15]

  • Carefully transfer the supernatant to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

  • Transfer the dried extract to a new autosampler vial for GC-MS analysis. If necessary, dilute the sample to fall within the calibration range.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines the instrumental parameters for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Single Quadrupole or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Set GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.

  • Set MS Parameters:

    • Transfer Line Temperature: 280 °C[11]

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: For initial identification, use Full Scan mode with a mass range of m/z 40-450. For sensitive quantification, use Selected Ion Monitoring (SIM) mode, monitoring key ions for this compound (e.g., m/z 204, 189, 161).

  • Analysis:

    • Inject a solvent blank to ensure the system is clean.

    • Inject a series of calibration standards to establish a calibration curve.

    • Inject the prepared samples.

    • Process the data using the appropriate software, integrating the peak for this compound and quantifying using the calibration curve.

Visualizations

GCMS_Troubleshooting_Workflow start Start: Poor This compound Signal q_peak Is a peak present but with poor shape? start->q_peak no_peak No Peak / Very Small Peak q_peak->no_peak No poor_shape Poor Peak Shape q_peak->poor_shape Yes check_sample 1. Verify Sample Prep (Concentration, Solvent) no_peak->check_sample check_injection 2. Check Injection Params (Mode, Temp, Syringe) check_sample->check_injection check_system 3. Inspect Liner & Column (Contamination, Installation) check_injection->check_system check_ms 4. Confirm MS Settings (Tune, Detector) check_system->check_ms q_shape Tailing or Fronting? poor_shape->q_shape tailing Peak Tailing q_shape->tailing Tailing fronting Peak Fronting q_shape->fronting Fronting check_active_sites 1. Check for Active Sites (New Liner, Trim Column) tailing->check_active_sites check_column_install 2. Verify Column Installation (Cut, Position) check_active_sites->check_column_install check_overload 1. Check for Column Overload (Dilute Sample, Reduce Volume) fronting->check_overload

Caption: Troubleshooting workflow for common GC-MS issues in this compound analysis.

References

Technical Support Center: Overcoming Stereoselectivity Challenges in Seychellene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Seychellene. The content focuses on addressing specific stereoselectivity challenges that may be encountered during key experimental steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by key stereoselective reactions employed in various synthetic routes to this compound.

Intramolecular Diels-Alder Approach (Fukamiya-type Synthesis)

The intramolecular [4+2] cycloaddition is a powerful method for constructing the tricyclic core of this compound. However, achieving the desired endo stereoselectivity can be challenging.

Q1: My intramolecular Diels-Alder reaction is producing a significant amount of the undesired exo diastereomer. How can I improve the endo selectivity?

A1: The endo:exo selectivity in an intramolecular Diels-Alder reaction is often under kinetic control. The endo product is typically the kinetically favored product due to secondary orbital interactions in the transition state, while the exo product is often the thermodynamically more stable isomer.[1][2][3][4] Therefore, reaction conditions that favor kinetic control are crucial.

  • Temperature: Lower reaction temperatures generally favor the kinetic endo product. High temperatures can lead to a retro-Diels-Alder reaction, allowing for equilibration to the more stable exo isomer. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction and enhance endo selectivity by coordinating to the dienophile, which can lower the energy of the endo transition state.[3]

  • Solvent: The choice of solvent can influence the transition state geometry. Non-polar solvents are generally preferred for thermal Diels-Alder reactions.

Troubleshooting Workflow for Poor endo:exo Selectivity:

G start Poor endo:exo Ratio Observed check_temp Was the reaction run at elevated temperatures? start->check_temp lower_temp Action: Decrease reaction temperature. Rationale: Favors kinetic (endo) product. check_temp->lower_temp  Yes check_lewis Have you tried Lewis acid catalysis? check_temp->check_lewis  No end Improved endo:exo Ratio lower_temp->end add_lewis Action: Add a Lewis acid (e.g., TiCl4, AlCl3). Rationale: Can enhance endo selectivity. check_lewis->add_lewis  No check_solvent What solvent was used? check_lewis->check_solvent  Yes add_lewis->end change_solvent Action: Switch to a less polar, non-coordinating solvent. Rationale: Minimize competing interactions. check_solvent->change_solvent change_solvent->end

Caption: Troubleshooting workflow for improving endo:exo selectivity.

Transition State Diagram for endo vs. exo Cyclization:

G cluster_0 endo Transition State (Favored) cluster_1 exo Transition State (Disfavored) endo_ts Secondary Orbital Overlap endo_prod endo Product endo_ts->endo_prod start_endo Diene-Dienophile start_endo->endo_ts Lower Ea exo_ts No Secondary Overlap (Steric Hindrance Possible) exo_prod exo Product exo_ts->exo_prod start_exo Diene-Dienophile start_exo->exo_ts Higher Ea

Caption: Simplified transition states for endo and exo Diels-Alder products.

Tandem Michael Addition / Intramolecular Alkylation (Srikrishna-type Synthesis)

This enantioselective approach often starts from a chiral precursor like (R)-carvone and relies on a sequence of a highly diastereoselective Michael addition to construct a bicyclo[2.2.2]octane system, followed by an intramolecular alkylation to form a key quaternary stereocenter.

Q2: The initial intermolecular Michael addition in my synthesis is giving a low diastereomeric ratio. How can I improve the stereoselectivity?

A2: The diastereoselectivity of the Michael addition is critical for setting the stereochemistry of the bicyclo[2.2.2]octane core. The facial selectivity of the attack of the nucleophile on the Michael acceptor is influenced by the existing stereocenters in the starting material.

  • Choice of Base and Solvent: The nature of the enolate (or other nucleophile) is highly dependent on the base and solvent used. Aprotic solvents and bulky, non-coordinating bases can influence the aggregation state and geometry of the enolate, which in turn affects the diastereoselectivity of the addition.

  • Temperature: As with many stereoselective reactions, lower temperatures often lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Chelating Lewis Acids: The use of a chelating Lewis acid can pre-organize the Michael acceptor and the nucleophile, leading to a more ordered transition state and improved diastereoselectivity.

Q3: The subsequent intramolecular alkylation to form the quaternary center is proceeding with low yield or is not stereospecific. What are the potential issues?

A3: The formation of a quaternary stereocenter via intramolecular alkylation can be challenging due to steric hindrance.

  • Enolate Formation: Ensure complete and regioselective formation of the desired enolate prior to the intramolecular alkylation. The use of strong, hindered bases like LDA or KHMDS at low temperatures is often necessary.

  • Leaving Group: The nature of the leaving group on the alkylating chain is important. Iodides are generally more reactive than bromides or tosylates.

  • Ring Strain: The formation of the new ring during the intramolecular alkylation can be disfavored due to ring strain. The conformation of the bicyclo[2.2.2]octane system will dictate the feasibility of the cyclization. Molecular modeling may be helpful to assess the transition state energy.

  • Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as side reactions can be prevalent.

Logical Flow for Tandem Michael Addition-Alkylation:

G start Chiral Precursor michael Intermolecular Michael Addition start->michael bicyclo Bicyclo[2.2.2]octane (Diastereoselective) michael->bicyclo alkylation Intramolecular Alkylation bicyclo->alkylation quat_center Quaternary Center Formation alkylation->quat_center This compound This compound quat_center->this compound

References

Troubleshooting the purification of Seychellene from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Seychellene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of this compound from complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Extraction & Initial Processing

??? Question 1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

Answer: A low yield from the initial extraction is a common issue that can stem from several factors related to the raw material and the extraction method.[1]

  • Raw Material Preparation: Inefficient grinding or drying of the source material (e.g., patchouli leaves) can significantly limit solvent access to the target compound. Ensure the material is finely and consistently powdered to maximize the surface area for extraction.

  • Solvent Selection: The choice of solvent is critical. This compound is a non-polar sesquiterpene, so non-polar solvents are generally more effective. However, the complexity of the matrix may require optimization.

    • Troubleshooting Steps:

      • Test a range of solvents with varying polarities.

      • Consider using co-solvents to enhance extraction efficiency.

      • Advanced methods like Supercritical CO2 (SC-CO2) extraction can offer higher yields compared to traditional methods like steam distillation.[2][3] For instance, SC-CO2 extraction of patchouli has been shown to yield up to 12.41% crude oil under optimized conditions (20 MPa at 80°C).[3]

  • Extraction Method: Traditional methods like steam distillation can lead to thermal degradation of heat-sensitive compounds.[3]

    • Consider alternative methods: Maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can be more efficient and gentler on the target compound.[1]

???

Purification & Chromatography

??? Question 2: I'm observing co-elution of this compound with other structurally similar compounds during column chromatography. How can I improve the separation?

Answer: Co-elution is a frequent challenge when purifying compounds from complex natural product extracts, which often contain numerous isomers and related substances.[4]

  • Optimize Chromatographic Conditions:

    • Stationary Phase: If using silica gel, consider its activity level. For non-polar compounds like this compound, a less active stationary phase might be beneficial. Alternatively, alumina or a bonded phase like C18 could provide different selectivity.[1]

    • Mobile Phase (Eluent): The key to good separation is finding an eluent system that provides an optimal retention factor (Rf) for this compound, typically between 0.3 and 0.4 on a TLC plate.[1]

      • Run preliminary separations using Thin-Layer Chromatography (TLC) to screen various solvent systems (e.g., different ratios of hexane and ethyl acetate).[5]

    • Elution Technique: Employ a shallow gradient elution, where the polarity of the mobile phase is increased very slowly.[1] This can help resolve compounds with very similar polarities.

    • Column Parameters: Use a longer, narrower column for higher resolution. Ensure the column is packed properly to avoid channeling.[6]

  • Fraction Collection: Collect smaller fractions and analyze them meticulously by TLC or GC-MS to avoid combining fractions containing impurities with your pure compound.[1]

???

??? Question 3: My this compound seems to be degrading during the purification process. What can I do to prevent this?

Answer: Compound degradation can be caused by exposure to heat, light, air (oxidation), or incompatible pH levels.[1][7]

  • Minimize Exposure:

    • Temperature: Work at lower temperatures whenever possible. If using techniques that require heat, such as solvent evaporation, use the lowest effective temperature.

    • Light and Air: Protect your sample from direct light and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • pH Control: The stability of natural products can be pH-dependent.[7] If performing liquid-liquid extractions or using acidic/basic mobile phases, ensure the pH is compatible with this compound's stability.

  • Stationary Phase Inertness: Some compounds are unstable on silica gel. If degradation is suspected, switch to a more inert stationary phase like alumina.[1]

  • Forced Degradation Studies: To understand the stability of this compound under your specific conditions, you can perform forced degradation studies by intentionally exposing it to stress conditions like acid, base, oxidation, and heat.[8][9][10] This can help identify the cause of degradation.

???

??? Question 4: I am having trouble achieving the desired level of purity (>95%). What advanced techniques can I use?

Answer: When standard column chromatography is insufficient, more advanced or repeated chromatographic steps are necessary.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than traditional column chromatography.

    • Method Development: Start with an analytical HPLC to develop a separation method. A reverse-phase C18 column with a mobile phase like acetonitrile and water is a common starting point.[11] The method will need to be optimized for this compound.

  • High-Performance Centrifugal Partition Chromatography (HPCPC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial if your compound is unstable on silica or alumina.[12]

  • Fractional-Vacuum Distillation: For volatile compounds like this compound, fractional distillation under vacuum can be an effective purification method, separating compounds based on their boiling points.[2][13]

???

Analysis & Quantification

??? Question 5: I suspect matrix effects are interfering with the accurate quantification of this compound by GC-MS or LC-MS. How can I mitigate this?

Answer: Matrix effects can significantly impact the accuracy and sensitivity of analytical methods by causing ion suppression or enhancement.[14]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[14] This may involve an additional solid-phase extraction (SPE) step or liquid-liquid extraction.

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient or changing the column can improve separation.[14]

  • Use an Internal Standard: The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, can compensate for matrix effects and variations in sample preparation and injection volume.[15]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the actual samples, leading to more accurate quantification.[14]

???

Data Presentation

Table 1: this compound Content in Patchouli Oil from Different Extraction Methods

Extraction MethodThis compound Content (%)Other Major ComponentsReference
Steam DistillationLower percentage (exact value varies)Patchouli alcohol, α-Patchoulene, Azulene, δ-guaiene[3]
Supercritical CO2 (SC-CO2)Higher percentage (exact value varies)Patchouli alcohol (up to 38.70%), Azulene, δ-Guaiene[2][3]
Chelator-Assisted Purification9.22 - 9.35%α-guaiene (14.70-15.15%), Patchouli alcohol[16]

Table 2: Typical Gas Chromatography (GC) Parameters for Sesquiterpene Analysis

ParameterValueReference
Column Elite-5MS (5% biphenyl 95% dimethylpolysiloxane), 30 m x 0.25 mm ID[17]
Carrier Gas Helium[17][18]
Injector Temperature 260°C[17]
Oven Program Temperature gradient (e.g., 150°C to 300°C at 2.5°C/min)[19]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)[20]

Experimental Protocols

Protocol 1: General Column Chromatography for this compound Purification

This protocol outlines a general procedure for purifying this compound from a crude extract using silica gel column chromatography.[5]

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Insert a small plug of cotton or glass wool at the bottom of the column.[6]

    • Add a thin layer of sand over the plug.[6]

    • Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in a non-polar solvent (e.g., hexane).[21]

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Do not let the column run dry.[21]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, for "dry loading," adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

    • Add a protective layer of sand on top of the sample.[22]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in small increments.

    • Maintain a constant flow rate. For flash chromatography, a flow rate of about 2 inches per minute is often recommended.[22]

  • Fraction Collection:

    • Collect fractions in separate test tubes.

    • Monitor the separation by analyzing the fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system.

    • Combine the fractions that contain pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

G RawMaterial Raw Material (e.g., Patchouli Leaves) Extraction Crude Extraction (e.g., SC-CO2, Distillation) RawMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Collect & Analyze Fractions (TLC / GC-MS) ColumnChromatography->Fractions SemiPure Semi-Pure this compound Fractions->SemiPure Combine Pure Fractions FurtherPurification Further Purification (Prep-HPLC / Distillation) SemiPure->FurtherPurification If Purity is Low Analysis Characterization (GC-MS, NMR) SemiPure->Analysis If Purity is High Purethis compound >95% Pure this compound FurtherPurification->Purethis compound Purethis compound->Analysis

Caption: General workflow for the purification of this compound.

G Start Low Purity After Initial Chromatography CheckTLC Was separation optimized with TLC first? Start->CheckTLC OptimizeEluent Action: Find eluent with Rf ≈ 0.3-0.4 for this compound CheckTLC->OptimizeEluent No CheckOverload Is the column overloaded or stationary phase incompatible? CheckTLC->CheckOverload Yes OptimizeEluent->CheckTLC ReduceLoad Action: Reduce sample load. Try a different stationary phase (e.g., Alumina) CheckOverload->ReduceLoad Yes CheckDegradation Is compound degradation suspected? CheckOverload->CheckDegradation No ReduceLoad->CheckOverload ProtectSample Action: Work at low temps, protect from light/air CheckDegradation->ProtectSample Yes AdvancedMethod Consider Advanced Purification (e.g., Preparative HPLC) CheckDegradation->AdvancedMethod No ProtectSample->CheckDegradation

Caption: Troubleshooting decision tree for low purity issues.

References

Addressing the instability of Seychellene under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Seychellene. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the potential instability of this compound under various storage and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring sesquiterpene hydrocarbon. Like many other sesquiterpenes and volatile oils, this compound can be susceptible to degradation under common laboratory and storage conditions. Factors such as temperature, exposure to light, and the presence of oxygen can lead to chemical modifications, potentially impacting its purity, bioactivity, and the reproducibility of experimental results.

Q2: What are the ideal long-term storage conditions for pure this compound?

For optimal long-term stability, pure this compound should be stored as a solid or neat oil under the following conditions:

  • Temperature: -20°C is highly recommended to minimize thermal degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial or an opaque container to protect from light.

  • Moisture: Protect from moisture, which can contribute to hydrolytic degradation, although as a hydrocarbon, this compound itself is not directly susceptible to hydrolysis.

Q3: How should I store this compound in solution?

When preparing stock solutions of this compound for experimental use, the following practices are recommended:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of lipophilic compounds like this compound for biological assays. For other applications, high-purity, anhydrous solvents such as ethanol, methanol, or hexane may be suitable. Be aware that some solvents, like ethanol, have the potential to form adducts with certain sesquiterpenes over time.

  • Storage Temperature: Store stock solutions at -20°C or lower.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

  • Container: Use tightly sealed, amber vials to protect from light and solvent evaporation.

Q4: What are the primary factors that can cause this compound to degrade?

The main factors contributing to the degradation of this compound are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, such as epoxides and hydroperoxides. This process can be accelerated by light and heat.

  • Thermal Stress: Elevated temperatures can promote isomerization, rearrangement, and other degradation reactions.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy for photochemical reactions, leading to the formation of degradation products.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action & Troubleshooting Steps
Inconsistent or reduced biological activity in assays. Degradation of this compound stock solution.1. Verify Storage: Confirm that the stock solution has been stored at -20°C or below, protected from light, and tightly sealed. 2. Avoid Repeated Freeze-Thaw Cycles: If the main stock has been subjected to multiple freeze-thaw cycles, prepare a fresh dilution from a new, unopened aliquot. 3. Use a Fresh Sample: If degradation is suspected, it is best to use a fresh, properly stored sample of this compound to prepare a new stock solution. 4. Analytical Confirmation: If possible, analyze the purity of the stock solution using Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of degradation products.
Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC). This compound has degraded into one or more new compounds.1. Review Sample Handling: Assess the sample's history, including storage conditions, solvent used, and exposure to light and air. 2. Characterize Degradants: Use mass spectrometry (MS) data to determine the molecular weights of the unknown peaks. This can provide clues about the type of degradation (e.g., an increase of 16 amu suggests mono-oxidation). 3. Perform a Forced Degradation Study: To confirm the identity of degradation products, a controlled forced degradation study can be performed on a pure sample of this compound (see Experimental Protocols section).
Change in the physical appearance of the sample (e.g., color change, increased viscosity). Significant degradation and formation of oxidation or polymerization products.1. Do Not Use: A visible change in the sample is a strong indicator of significant degradation. The sample should be discarded. 2. Review Storage Procedures: Re-evaluate your storage protocols to prevent future degradation. Ensure containers are appropriate and properly sealed under an inert atmosphere if necessary.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes typical stability data for related sesquiterpenes found in essential oils under various conditions. This can serve as a general guideline for handling this compound.

Storage Condition Compound Class Typical Observation Reference for General Principle
Room Temperature (25°C), Exposed to Air & Light Sesquiterpenes in Essential OilsSignificant degradation observed over weeks to months. Formation of oxidation products.General knowledge on essential oil stability.
Refrigerated (4°C), Dark Sesquiterpenes in Essential OilsModerate stability, with slow degradation over several months.General knowledge on essential oil stability.
Frozen (-20°C), Dark, Inert Atmosphere SesquiterpenesHigh stability, considered the optimal condition for long-term storage.General knowledge on natural product storage.
In Solution (DMSO), -20°C Lipophilic CompoundsGenerally stable for months, but repeated freeze-thaw cycles should be avoided.Common laboratory practice for stock solutions.
Elevated Temperature (e.g., 40-60°C) Volatile OilsAccelerated degradation, with half-lives significantly reduced.Forced degradation study principles.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To intentionally degrade this compound under controlled stress conditions and identify the resulting products.

Materials:

  • Pure this compound

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (254 nm and 365 nm)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions (perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equal amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equal amount of 0.1 N HCl before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in a tightly sealed vial and heat at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette or a clear glass vial to UV light (254 nm and 365 nm) for 24-48 hours. Run a control sample stored in the dark.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by GC-MS.

    • Compare the chromatograms to identify new peaks corresponding to degradation products.

    • Use the mass spectra of the new peaks to propose structures for the degradation products.

Protocol 2: Routine Stability Monitoring of this compound Stock Solutions

Objective: To periodically assess the stability of a this compound stock solution under standard storage conditions.

Materials:

  • This compound stock solution (e.g., in DMSO at -20°C)

  • GC-MS system

  • Appropriate solvent for dilution (e.g., ethyl acetate)

Procedure:

  • Initial Analysis (Time 0): Immediately after preparing a fresh stock solution, dilute a small aliquot with an appropriate solvent and analyze by GC-MS to obtain a baseline purity profile.

  • Periodic Analysis: At set time intervals (e.g., 1, 3, 6, and 12 months), remove an aliquot from the stored stock solution.

  • Dilution and Analysis: Dilute the aliquot and analyze by GC-MS under the same conditions as the initial analysis.

  • Data Comparison: Compare the chromatograms from each time point to the initial profile. Calculate the percentage of this compound remaining and note the appearance and relative area of any new peaks.

Visualizations

Logical Workflow for Investigating this compound Instability

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hypothesis: this compound Degradation cluster_3 Resolution A Inconsistent Experimental Results B Verify Storage Conditions (-20°C, Dark, Sealed) A->B C Check for Repeated Freeze-Thaw Cycles A->C D Prepare Fresh Stock Solution B->D If conditions were suboptimal C->D If cycles occurred F Repeat Experiment with Fresh Stock D->F E Analytical Verification (GC-MS) E->F If degradation confirmed G Implement Strict Storage and Handling Protocols F->G If results are now consistent

Caption: A troubleshooting workflow for addressing suspected this compound instability.

Potential Degradation Pathways of this compound

G cluster_oxidation Oxidation (O2, Light, Heat) cluster_thermal Thermal Stress (Heat) cluster_photo Photodegradation (UV Light) This compound This compound Oxidized1 This compound Epoxide This compound->Oxidized1 [O] Oxidized2 This compound Hydroperoxide This compound->Oxidized2 [O] Thermal1 Isomerization Products This compound->Thermal1 Δ Photo1 Rearrangement Products This compound->Photo1

Caption: Plausible degradation pathways for this compound under different stress conditions.

References

Technical Support Center: Method Refinement for the Large-Scale Isolation of Seychellene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the large-scale isolation of Seychellene. This resource offers detailed experimental protocols, troubleshooting guides, and comparative data to address challenges encountered during the isolation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale isolation of this compound?

A1: The most common large-scale methods for isolating this compound, a sesquiterpene found in essential oils like patchouli oil, include vacuum fractional distillation and supercritical fluid extraction (SFE) with carbon dioxide (CO2). These methods are often followed by chromatographic purification steps to achieve high purity.[1][2][3]

Q2: What is the typical starting material for this compound isolation?

A2: The primary commercial source for this compound is patchouli oil, derived from the leaves of the Pogostemon cablin plant.[3][4][5] The concentration of this compound in patchouli oil can vary but is one of the main constituents alongside patchouli alcohol, α-guaiene, and δ-guaiene.[5][6]

Q3: What purity of this compound can be expected from these methods?

A3: The final purity of this compound largely depends on the combination of methods used. Initial extraction or distillation can yield fractions enriched with this compound. Subsequent chromatographic purification, such as column chromatography, can further increase the purity to levels suitable for research and development applications.

Q4: What are the main challenges in scaling up this compound purification?

A4: Scaling up the purification of this compound presents several challenges. These include maintaining separation efficiency, potential thermal degradation of the compound during distillation, and the co-elution of structurally similar sesquiterpenes during chromatography.[7][8] Hardware limitations and changes in fluid dynamics at a larger scale also need to be considered.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the large-scale isolation of this compound.

Issue 1: Low Yield of this compound Fraction after Distillation

  • Potential Cause: Inefficient fractionation or improper vacuum pressure and temperature control.

  • Troubleshooting Steps:

    • Optimize Vacuum Pressure: Ensure the vacuum system is maintaining a consistent and appropriate pressure (e.g., ~2 kPa). Fluctuations can lead to poor separation.[2]

    • Refine Temperature Gradients: Monitor the temperature at the distillation head closely and collect fractions within narrow boiling point ranges. This compound will be in a specific fraction based on its boiling point relative to other components in the essential oil.[1]

    • Check for Leaks: Inspect all joints and connections in the distillation apparatus for leaks, as this can compromise the vacuum and affect separation efficiency.

    • Increase Reflux Ratio: A higher reflux ratio can improve the separation of components with close boiling points, although it may increase distillation time.[6]

Issue 2: Co-elution of this compound with Other Sesquiterpenes During Chromatography

  • Potential Cause: The stationary phase and mobile phase are not providing adequate selectivity for the separation of structurally similar compounds.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Perform small-scale experiments with different solvent systems to find an eluent that provides better separation of this compound from other sesquiterpenes.

    • Select an Appropriate Stationary Phase: While silica gel is common, other stationary phases like alumina or silver nitrate-impregnated silica gel (which separates compounds based on the number of double bonds) could offer better resolution.

    • Employ Gradient Elution: A gradual change in the mobile phase composition (gradient elution) can improve the separation of complex mixtures compared to isocratic elution (constant mobile phase composition).

    • Reduce Column Loading: Overloading the chromatography column can lead to band broadening and poor separation. Reduce the amount of sample loaded onto the column.[7]

Issue 3: Degradation of this compound During the Process

  • Potential Cause: this compound, like many terpenes, can be susceptible to thermal degradation at high temperatures.

  • Troubleshooting Steps:

    • Utilize Vacuum Distillation: Working under reduced pressure lowers the boiling points of the components, allowing for distillation at lower temperatures and minimizing thermal stress on the compound.[2]

    • Consider Supercritical Fluid Extraction (SFE): SFE using CO2 can be performed at relatively low temperatures, offering a milder alternative to traditional distillation for thermally sensitive compounds.

    • Minimize Exposure to Heat and Light: During all stages of processing and storage, protect the this compound-containing fractions from excessive heat and direct light to prevent degradation.

Data Presentation

Table 1: Comparison of Large-Scale Isolation Methods for Sesquiterpenes

MethodTypical YieldTypical PurityAdvantagesDisadvantages
Vacuum Fractional Distillation Moderate to HighModerateScalable, well-established technology, effective for separating compounds with different boiling points.[2]Potential for thermal degradation of sensitive compounds, may require further purification.[8]
Supercritical Fluid Extraction (SFE) HighModerate to HighLow operating temperatures, environmentally friendly (uses CO2), tunable selectivity.High initial equipment cost, may require optimization of pressure and temperature.
Column Chromatography Low to Moderate (as a purification step)High to Very HighHigh resolution, adaptable to different scales.[9]Can be time-consuming and solvent-intensive, risk of sample loss on the column.

Note: Yield and purity can vary significantly based on the starting material and optimization of the process parameters.

Experimental Protocols

Protocol 1: Large-Scale Vacuum Fractional Distillation of Patchouli Oil

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a large-volume round-bottom flask, a Vigreux or packed distillation column, a distillation head with a thermometer, a condenser, and multiple receiving flasks.

    • Connect the apparatus to a vacuum pump with a pressure gauge. Ensure all connections are secure and airtight.[1]

  • Procedure:

    • Charge the round-bottom flask with crude patchouli oil (e.g., 300 mL).[2]

    • Begin heating the oil gently with a heating mantle.

    • Gradually reduce the pressure in the system to the target vacuum level (e.g., approximately 2 kPa).[2]

    • Monitor the vapor temperature at the distillation head. Collect fractions in separate receiving flasks based on stable temperature plateaus. For patchouli oil, fractions are typically collected at various temperatures between 140°C and 155°C under vacuum.[1][3]

    • Continue distillation until the desired fractions are collected or the distillation rate significantly slows.

    • Allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analysis:

    • Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and identify the fraction(s) with the highest concentration of this compound.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound (Conceptual)

  • System Preparation:

    • Ensure the SFE system, including the CO2 pump, extraction vessel, and collection vessel, is clean and operational.

  • Procedure:

    • The solid, pre-treated plant material (e.g., dried and ground patchouli leaves) is loaded into the extraction vessel.

    • Liquid CO2 is pumped to a heating zone where it is brought to supercritical conditions (above 31°C and 74 bar).[10]

    • The supercritical CO2 then flows through the extraction vessel, where it dissolves the essential oils, including this compound.

    • The extract-laden CO2 is then passed into a separator at a lower pressure. This causes the CO2 to lose its solvent power, and the extracted oil precipitates.[10]

    • The extracted oil is collected from the separator. The CO2 can be recompressed and recycled.

  • Optimization and Analysis:

    • The selectivity of the extraction can be optimized by adjusting the temperature and pressure.

    • The collected extract should be analyzed by GC-MS to determine the concentration of this compound.

Mandatory Visualization

Experimental_Workflow Workflow for Large-Scale Isolation and Purification of this compound cluster_extraction Initial Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Quality Control raw_material Raw Material (e.g., Patchouli Leaves) extraction Extraction Method (e.g., Steam Distillation or SFE) raw_material->extraction crude_oil Crude Patchouli Oil extraction->crude_oil distillation Vacuum Fractional Distillation crude_oil->distillation gc_ms GC-MS Analysis crude_oil->gc_ms seychellene_fraction This compound-Enriched Fraction distillation->seychellene_fraction Collect specific boiling point range other_fractions Other Fractions distillation->other_fractions chromatography Column Chromatography seychellene_fraction->chromatography seychellene_fraction->gc_ms pure_this compound High-Purity this compound chromatography->pure_this compound Collect target fraction impurities Impurities chromatography->impurities pure_this compound->gc_ms

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Low_Yield Troubleshooting Low this compound Yield in Distillation start Low this compound Yield check_pressure Check Vacuum Pressure start->check_pressure check_temp Review Temperature Fractionation Points check_pressure->check_temp Correct adjust_pressure Adjust and Stabilize Vacuum check_pressure->adjust_pressure Incorrect check_leaks Inspect for System Leaks check_temp->check_leaks Optimal refine_collection Narrow Fraction Collection Range check_temp->refine_collection Too Broad seal_leaks Seal Leaks and Re-test check_leaks->seal_leaks Leaks Found end Improved Yield check_leaks->end No Leaks adjust_pressure->end refine_collection->end seal_leaks->end

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Enhancing the Chromatographic Resolution of Seychellene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when separating Seychellene isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers and why is their separation critical?

This compound is a naturally occurring sesquiterpene hydrocarbon. Like many complex natural molecules, it can exist in different isomeric forms, which have the same molecular formula but different spatial arrangements of atoms. The separation of these isomers is crucial because different isomers can exhibit varied biological, pharmacological, or toxicological properties.[1][2] In drug development and natural product chemistry, isolating and characterizing each isomer is essential to understand its specific effects and ensure the safety and efficacy of potential therapeutic agents.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

The separation of this compound isomers, which have very similar physicochemical properties, presents a significant analytical challenge.[3][4] The most successful techniques employ high-resolution chromatography.

  • Gas Chromatography (GC): As this compound is a volatile compound, GC is a primary technique for its analysis, often coupled with Mass Spectrometry (GC-MS).[5][6] Capillary GC offers the high efficiency needed to separate closely related isomers.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, often providing faster and more efficient separations than traditional liquid chromatography.[8] It is particularly well-suited for chiral separations and uses environmentally friendly carbon dioxide as the main mobile phase.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the direct separation of enantiomers using a chiral stationary phase (CSP).[11][12]

Q3: What is the role of the stationary phase (column) in resolving this compound isomers?

The stationary phase is the most critical factor for achieving selectivity between isomers.[2]

  • For Geometric or Positional Isomers (Non-Chiral): Columns with unique selectivity, such as those with phenyl or pentafluorophenyl (PFP) phases, can offer different interaction mechanisms beyond simple hydrophobicity, which can be effective for separating positional isomers.[13]

  • For Enantiomers (Chiral): A chiral stationary phase (CSP) is required. These phases are designed to interact differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are the most common and effective choices for this purpose.[2][14][15]

Q4: How does the mobile phase composition affect separation?

The mobile phase composition is a key parameter for optimizing resolution.

  • In GC: The carrier gas (e.g., Helium, Hydrogen) and its flow rate must be optimized. The temperature program, however, plays a more significant role than the mobile phase itself.[14]

  • In HPLC: For normal-phase HPLC, a non-polar mobile phase like hexane is often mixed with a polar modifier such as isopropanol or ethanol. The ratio of these solvents is adjusted to fine-tune the retention and resolution of the isomers.[16]

  • In SFC: Supercritical CO2 is the primary mobile phase, and its elution strength is modulated by adding a polar organic co-solvent, typically methanol or ethanol.[9][17] The type and percentage of this modifier can dramatically alter selectivity.[9]

Q5: Can derivatization be used to improve the separation of this compound isomers?

While this compound itself is a hydrocarbon and lacks functional groups for easy derivatization, the concept of derivatization is a valid strategy in chiral separations. For compounds with suitable functional groups (alcohols, amines), reacting the enantiomeric mixture with a pure chiral derivatizing agent creates a mixture of diastereomers.[15] These diastereomers have different physical properties and can be separated on a standard achiral column.[4] However, for this compound, direct separation on a chiral stationary phase is the more common and direct approach.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor or No Resolution Between Isomer Peaks 1. Inappropriate column selectivity.[2] 2. Sub-optimal mobile phase composition. 3. Incorrect temperature (GC/SFC) or flow rate.[14]1. Screen different chiral stationary phases (e.g., try a cellulose-based CSP if an amylose-based one failed). 2. Systematically vary the mobile phase modifier (e.g., change from methanol to ethanol in SFC/HPLC) and its percentage. 3. In GC, optimize the temperature ramp; a slower ramp often improves resolution. In SFC/HPLC, adjust the flow rate.
Significant Peak Tailing 1. Active sites in the injector or on the column. 2. Column overload. 3. Column contamination.1. Use a new or deactivated injector liner. Ensure the column is properly conditioned. 2. Dilute the sample and reinject. 3. Wash the column according to the manufacturer's instructions or trim the front end of a GC column.
Irreproducible Retention Times 1. Insufficient column equilibration time. 2. Fluctuations in temperature or pressure. 3. Mobile phase prepared inconsistently.1. Increase the equilibration time between runs to ensure the column is stable. 2. Verify the stability of the column oven and pump pressure. 3. Prepare fresh mobile phase daily and ensure accurate mixing.
Isomers Elute Too Quickly or Too Slowly 1. Incorrect mobile phase strength. 2. Inappropriate starting temperature (GC) or column temperature (SFC/HPLC).1. In HPLC/SFC, adjust the ratio of co-solvent to CO2/main solvent. A stronger (more polar) mobile phase will decrease retention. 2. In GC, adjust the initial oven temperature. In HPLC/SFC, adjust the column temperature, as this can affect both retention and selectivity.[2]

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC-MS) Method for this compound Isomers

This protocol provides a starting point for developing a chiral GC method. Optimization will likely be required.

Instrumentation Parameters

ParameterSetting
Instrumentation Gas Chromatograph with Mass Spectrometer (GC-MS)
Column Chiral capillary column (e.g., Rt-βDEXsa, 30 m x 0.25 mm ID, 0.25 µm film thickness)[14]
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Mode Split (e.g., 100:1 split ratio)
Injector Temperature 250°C
Injection Volume 1 µL
Oven Program Initial: 70°C, hold for 1 min. Ramp: 2°C/min to 180°C. Final Hold: 5 min.
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-250

Methodology

  • Sample Preparation: Dilute the this compound isomer mixture in a volatile solvent like hexane to a final concentration of approximately 50-100 µg/mL.

  • System Setup: Set up the GC-MS system according to the parameters in the table above.

  • Equilibration: Allow the system to equilibrate at the initial oven temperature until the baseline is stable.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Acquisition: Begin the data acquisition run using the specified oven temperature program.

  • Analysis: Identify peaks based on their mass spectra and evaluate the resolution between the isomers. Adjust the temperature ramp rate to optimize separation; a slower rate generally improves resolution.[14]

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) Method

SFC is a powerful technique for chiral separations, offering high speed and efficiency.[8][18]

Instrumentation Parameters

ParameterSetting
Instrumentation Supercritical Fluid Chromatography (SFC) system with UV or MS detector
Column Polysaccharide-based chiral column (e.g., Lux Cellulose-2, 250 x 4.6 mm ID, 5 µm)[18]
Mobile Phase A: Supercritical CO2 B: Methanol (co-solvent)
Elution Mode Isocratic with 15% Methanol
Flow Rate 2.5 mL/min
Back Pressure 120 bar[18]
Column Temperature 40°C[18]
Detection UV at 210 nm (as this compound lacks a strong chromophore, MS detection is preferred if available)

Methodology

  • Sample Preparation: Dissolve the this compound isomer mixture in methanol or another suitable organic solvent to a concentration of ~0.5 mg/mL.

  • System Setup: Configure the SFC system with the parameters outlined in the table.

  • Equilibration: Equilibrate the column with the specified mobile phase composition until the pressure and baseline are stable.

  • Injection: Inject a small volume (e.g., 2-5 µL) of the sample.

  • Data Acquisition: Start the run and collect the chromatogram.

  • Optimization: To improve resolution, screen different co-solvents (e.g., ethanol, isopropanol) and adjust the percentage of the co-solvent. The choice of chiral column is the most impactful parameter.[2]

Visualizations

method_development_workflow cluster_start Phase 1: Initial Screening cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization start Sample Preparation screen Screen Multiple Chiral Columns (GC, SFC, HPLC) start->screen eval Evaluate Initial Resolution & Peak Shape screen->eval opt_mp Optimize Mobile Phase (Modifier % / Type) eval->opt_mp Resolution < 1.5 opt_temp Optimize Temperature & Flow Rate opt_mp->opt_temp opt_loop Iterate until Rs > 1.5 opt_temp->opt_loop opt_loop->opt_mp Re-optimize validate Validate Method (Reproducibility, Robustness) opt_loop->validate Optimized analysis Routine Analysis validate->analysis

Caption: Workflow for chromatographic method development.

troubleshooting_logic start Problem: Poor Isomer Resolution q_col Is the column appropriate? start->q_col a_col_no Action: Screen different chiral stationary phases. q_col->a_col_no No q_mp Is the mobile phase optimized? q_col->q_mp Yes a_col_no->q_mp a_mp_no Action: Adjust co-solvent type and percentage. q_mp->a_mp_no No q_phys Are physical parameters optimal? q_mp->q_phys Yes a_mp_no->q_phys a_phys_no Action: Optimize temperature program and flow rate. q_phys->a_phys_no No end_node Resolution Improved q_phys->end_node Yes a_phys_no->end_node

Caption: Troubleshooting logic for poor resolution.

References

Overcoming low yields in specific steps of Seychellene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of the sesquiterpene Seychellene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly those related to low yields in specific synthetic steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides actionable troubleshooting advice.

Robinson Annulation for Bicyclic Core Construction

Question: My Robinson annulation step to form the initial bicyclic system is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Robinson annulation during terpene synthesis are often attributed to the polymerization of methyl vinyl ketone (MVK) under basic conditions and other side reactions.[1] Here are several strategies to optimize this step:

  • MVK Instability: MVK is prone to polymerization. Instead of adding MVK directly, consider using a precursor that generates it in situ. One common precursor is a Mannich base, such as 4-(diethylamino)-2-butanone hydrochloride, which eliminates to form MVK under the reaction conditions.

  • Reaction Conditions:

    • Solvent-Free Conditions: Some studies have shown that running the reaction neat (without a solvent) can improve yields.[1]

    • Temperature and Pressure: Gradual manipulation of temperature and pressure, for instance under supercritical CO2 with a magnesium oxide catalyst, has been reported to promote the one-pot Robinson annulation.[1]

    • Base Selection: The choice of base is critical. While strong bases are needed to form the enolate, they can also promote MVK polymerization. The yield of the annulated product can vary significantly depending on the base used.[1] It is advisable to screen different bases (e.g., NaOH, KOH, NaOEt) and their concentrations.

  • Stepwise Procedure: While a one-pot reaction is elegant, isolating the Michael adduct first and then subjecting it to the intramolecular aldol condensation can often lead to higher overall yields.[2]

Intramolecular [2+2] Photocycloaddition for Tricyclic Core Formation

Question: I am struggling with the intramolecular [2+2] photocycloaddition to form the tricyclic core of this compound. The yield is low and I'm getting a mixture of diastereomers. How can I optimize this reaction?

Answer: The intramolecular [2+2] photocycloaddition is a powerful but sensitive reaction. Optimizing yield and stereoselectivity often requires careful control of several parameters.

  • Irradiation Wavelength: The choice of wavelength is crucial. Direct irradiation is typically performed between 300-370 nm.[3] Using a more specific wavelength, such as 366 nm, has been shown to sometimes improve yields.[3]

  • Temperature: Lowering the reaction temperature can significantly enhance the diastereoselectivity. For example, decreasing the temperature to -75 °C has been shown to improve the diastereomeric ratio.[3]

  • Lewis Acids: The addition of a Lewis acid can have a profound effect on both the yield and the diastereoselectivity. For instance, the use of AlBr₃ has been reported to perfect the reaction's selectivity and increase the diastereomeric ratio.[3] Chiral Lewis acids can even be used to achieve enantioselective cycloadditions.[3][4]

  • Photosensitizers: In cases where direct excitation is inefficient, using a photosensitizer like benzophenone can promote the reaction via Dexter energy transfer.[5]

Cope Rearrangement for Skeletal Reorganization

Question: The Cope rearrangement step in my synthesis is inefficient, with a significant amount of starting material remaining. How can I drive the reaction to completion?

Answer: The Cope rearrangement is an equilibrium process, and if the starting material and product are of similar stability, the reaction may not proceed to completion under thermal conditions.[6] Here are some strategies to overcome this:

  • Oxy-Cope Rearrangement: Introducing a hydroxyl group at the C3 position of the 1,5-diene system allows for an oxy-Cope rearrangement. The initial product is an enol, which then tautomerizes to a ketone. This tautomerization is thermodynamically favorable and drives the equilibrium towards the product.[6]

  • Anionic Oxy-Cope Rearrangement: Deprotonating the hydroxyl group of the oxy-Cope substrate to form an alkoxide dramatically accelerates the reaction, often allowing it to proceed at much lower temperatures.

  • Reductive Cope Rearrangement: For substrates with electron-withdrawing groups, a chemoselective reduction can promote a thermodynamically unfavorable[3][3] sigmatropic rearrangement.[7]

  • Temperature Optimization: In some cases, particularly for strained systems, higher temperatures are required to achieve a reasonable reaction rate. For example, in the synthesis of (±)-clavubicyclone, the Cope rearrangement of a divinylcyclopropane derivative gave a much better yield at 180 °C compared to lower temperatures.[8]

Intramolecular Diels-Alder Reaction for Key Cyclization

Question: My intramolecular Diels-Alder reaction to construct the core of this compound is sluggish and gives a low yield. What can I do to improve it?

Answer: The efficiency of an intramolecular Diels-Alder reaction is highly dependent on the substrate's conformation and the reaction conditions. Here are some methods to enhance the yield:

  • Lewis Acid Catalysis: The use of Lewis acids (e.g., ZnCl₂, Et₂AlCl, TiCl₄) can catalyze the Diels-Alder reaction, often leading to higher yields and improved stereoselectivity.[9]

  • Solvent Effects: While non-polar solvents like toluene are common, for some Diels-Alder reactions, polar solvents or even water can accelerate the reaction.[9] A 5M solution of lithium perchlorate in ether is another condition that has been shown to be effective.[9]

  • High-Pressure Conditions: Applying high pressure can increase the rate of the reaction and improve the yield.

  • Continuous-Flow Reactors: For larger scale synthesis, using a continuous-flow reactor can offer better control over reaction parameters and improve yields and safety.[10][11] The use of heterogeneous catalysts like zeolites in a flow setup can also be beneficial.[11][12]

Lewis Acid-Catalyzed Cyclization in the Jung Synthesis

Question: I am attempting the Lewis acid-catalyzed cyclization of the enone enol ether intermediate as described in the Jung synthesis of this compound and obtaining a very low yield, with the major products resulting from a retro-Michael reaction. How can this be improved?

Answer: In the synthesis reported by Jung and Pan, the treatment of the enone enol ether with TiCl₄ at -78°C indeed resulted in a low yield (5%) of the desired tricyclic dione. The primary competing pathway was a retro-Michael reaction.[13] This suggests that the desired endo-6-trig cyclization is not favored, likely due to the constraints of the bicyclic framework.[13]

  • Alternative Lewis Acids: While the original report used TiCl₄, it would be worthwhile to screen other Lewis acids. Different Lewis acids have varying degrees of oxophilicity and may favor the desired cyclization over the retro-Michael reaction.

  • Temperature and Reaction Time: Carefully controlling the temperature and reaction time is crucial. A slight increase or decrease in temperature, or a shorter reaction time, might disfavor the retro-Michael pathway.

  • Alternative Synthetic Routes: Given the inherently low yield of this specific step, it may be more practical to consider alternative synthetic strategies to construct the tricyclic core of this compound, such as those developed by Piers or Fukamiya and Yoshikoshi, which report higher overall yields.[14]

Quantitative Data Summary

The following table summarizes reported yields for key reactions in the synthesis of this compound and related compounds. This data can be used as a benchmark for your own experiments.

Reaction TypeSynthetic RouteReagents/ConditionsReported YieldReference
Lewis Acid-Catalyzed CyclizationJung (this compound)TiCl₄, CH₂Cl₂, -78°C5%[13]
DehydrationJung (this compound)POCl₃/pyridine46%[13]
HydrogenationJung (this compound)H₂, Pd/C83%[13]
Epoxidation & RearrangementPiers (this compound)m-CPBA, then heat74%
Grignard & DehydrationPiers (this compound)MeLi, then SOCl₂85%
Intramolecular Diels-AlderFukamiya, Kato, Yoshikoshi (this compound)Pyrolysis of N-oxideNot specified, but leads to norseychellanone[14]
Intramolecular [2+2] PhotocycloadditionBach (Italicene Synthesis)AlBr₃, λ=366 nm82:18 d.r.[3]
Cope RearrangementPaquette (Clavubicyclone Synthesis)Diphenyl ether, 180°C58%[8]

Detailed Experimental Protocols

Piers' Stereoselective Synthesis of (±)-Seychellene (Key Steps)

The following protocols are adapted from the synthesis reported by Piers, Britton, and de Waal, which is noted for its high stereoselectivity and good yields.

1. Epoxidation and Thermal Rearrangement:

  • To a solution of the enol acetate intermediate in benzene, add m-chloroperbenzoic acid (m-CPBA).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • The resulting crude epoxide is then heated (thermally rearranged) to afford the crystalline keto-acetate.

  • The product can be purified by crystallization.

    • Reported Yield: 74%

2. Conversion of Norseychellanone to (±)-Seychellene:

  • To a solution of norseychellanone in anhydrous ether at 0°C, add a solution of methyl lithium in ether.

  • Allow the reaction to stir until completion (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with ether.

  • The crude tertiary alcohol is then dissolved in a mixture of benzene and pyridine.

  • Thionyl chloride is added dropwise at 0°C.

  • The reaction mixture is stirred and then worked up by washing with water and brine.

  • The crude product is purified by chromatography to yield (±)-seychellene.

    • Reported Yield: 85%

Visualizations

Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions lit_search Consult Literature for Similar Transformations check_conditions->lit_search analyze_byproducts Analyze Byproducts to Identify Side Reactions lit_search->analyze_byproducts modify_reagents Modify Reagents (e.g., Different Base, Lewis Acid) success Yield Improved modify_reagents->success modify_conditions Alter Reaction Conditions (e.g., Solvent, Concentration) modify_conditions->success analyze_byproducts->modify_reagents analyze_byproducts->modify_conditions redesign_step Redesign Synthetic Step or Route analyze_byproducts->redesign_step If fundamental issue identified redesign_step->success

Caption: A general troubleshooting workflow for addressing low-yield chemical reactions.

Reaction Mechanism: Anionic Oxy-Cope Rearrangement

Caption: Mechanism of the anionic oxy-Cope rearrangement to overcome thermodynamic limitations.

References

Navigating the Intricacies of Seychellene Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Seychellene, a complex tricyclic sesquiterpene, presents a significant challenge in organic chemistry. The construction of its unique carbon framework often involves intricate reaction steps that can be prone to the formation of undesired by-products, impacting yield and purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during this compound synthesis, with a focus on strategies to minimize by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common problematic steps in this compound synthesis leading to by-product formation?

A1: Based on published synthetic routes, two key stages are particularly susceptible to by-product formation:

  • The Intramolecular Cyclization to form the tricyclic core: This is often the cornerstone of the synthesis, and various methods have been employed, including intramolecular Diels-Alder reactions and intramolecular Michael additions. These reactions can sometimes lead to the formation of undesired stereoisomers or constitutional isomers depending on the reaction conditions.

  • Precursor functionalization and rearrangement: Steps leading to the key cyclization precursor, such as allylic bromination or the generation of a diene, can introduce impurities or lead to unexpected rearrangements if not carefully controlled.

Troubleshooting Guides

Issue 1: Low Yield and Formation of Stereoisomers during Intramolecular Diels-Alder Cyclization

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing the this compound core. However, achieving high diastereoselectivity can be challenging.

Question: My intramolecular Diels-Alder reaction is producing a mixture of diastereomers, with the desired isomer in low yield. How can I improve the stereoselectivity?

Answer: The stereochemical outcome of the IMDA reaction is highly dependent on the transition state geometry, which is influenced by several factors. Here are strategies to enhance the formation of the desired isomer:

  • Thermal vs. Lewis Acid Catalysis: The choice between thermal and Lewis acid-catalyzed conditions can significantly impact diastereoselectivity. Lewis acids can alter the conformation of the dienophile and diene, favoring a specific transition state.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. A systematic screen of solvents with varying polarities is recommended.

  • Temperature Control: Reaction temperature plays a crucial role. Lower temperatures often increase selectivity by favoring the transition state with the lowest activation energy. Conversely, in some cases, higher temperatures may be required to overcome rotational barriers to access the desired reactive conformation.

cluster_0 Problem: Low Diastereoselectivity in IMDA start Low Yield of Desired Diastereomer cond1 Vary Reaction Conditions start->cond1 thermal Thermal Conditions cond1->thermal Option 1 lewis Lewis Acid Catalysis cond1->lewis Option 2 solvent Solvent Screen thermal->solvent lewis->solvent temp Temperature Optimization solvent->temp solvent->temp analyze Analyze Diastereomeric Ratio (e.g., NMR, GC-MS) temp->analyze temp->analyze decision Desired Selectivity Achieved? analyze->decision end Proceed with Optimized Protocol decision->end Yes revisit Re-evaluate Precursor Design decision->revisit No

Caption: Optimization workflow for improving diastereoselectivity in the intramolecular Diels-Alder reaction.

Issue 2: By-product Formation during Cope Elimination to Form a Key Diene Intermediate

In some synthetic routes, such as the one reported by Fukamiya and colleagues, a Cope elimination of an amine N-oxide at high temperatures is used to generate a crucial diene precursor for the subsequent intramolecular Diels-Alder reaction.[1] This step can be accompanied by side reactions.

Question: The high-temperature pyrolysis of the N-oxide in my synthesis is giving a low yield of the desired diene, along with several unidentified by-products. What are the likely side reactions and how can I minimize them?

Answer: The high temperatures required for the Cope elimination can lead to various side reactions, including rearrangements and decomposition.

  • Potential Side Reactions:

    • Isomerization of the newly formed double bonds: The desired diene may isomerize to a thermodynamically more stable, but unreactive, isomer under the harsh reaction conditions.

    • Alternative elimination pathways: If other abstractable protons are available, a mixture of diene isomers could be formed.

    • Decomposition: The starting material or product may not be stable at the required high temperatures, leading to fragmentation.

  • Strategies for Minimization:

    • Precise Temperature Control: Use a specialized pyrolysis apparatus that allows for rapid heating to the desired temperature and immediate cooling of the product to minimize its residence time at high temperatures.

    • Inert Atmosphere: Perform the pyrolysis under a high-purity inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Alternative Methods for Diene Formation: If pyrolysis continues to be problematic, consider alternative, milder methods for generating the diene, such as a selenoxide elimination or a palladium-catalyzed cross-coupling reaction to install one of the double bonds.

cluster_1 Troubleshooting Low Yield in Cope Elimination start Low Yield of Diene check_temp Optimize Pyrolysis Temperature? start->check_temp yes_temp Fine-tune temperature profile check_temp->yes_temp Yes no_temp Consider Alternative Methods check_temp->no_temp No check_atmosphere Ensure Inert Atmosphere? yes_temp->check_atmosphere selenoxide Selenoxide Elimination no_temp->selenoxide pd_coupling Pd-catalyzed Cross-Coupling no_temp->pd_coupling yes_atmosphere Purify inert gas check_atmosphere->yes_atmosphere Yes analyze Analyze Yield and Purity check_atmosphere->analyze No yes_atmosphere->analyze selenoxide->analyze pd_coupling->analyze end Adopt Improved Protocol analyze->end

Caption: Decision-making flowchart for troubleshooting low yields in the Cope elimination step.

Quantitative Data Summary

The following table summarizes reported yields for key steps in different this compound syntheses. Note that direct comparison can be challenging due to variations in starting materials and overall synthetic strategy.

Synthetic Route (Key Author)Key StepDesired Product YieldBy-product InformationReference
Piers et al. (1969) Intramolecular cyclization of a keto-tosylate90%Not explicitly detailed, but the high yield suggests minimal by-product formation.
Fukamiya et al. (1973) Pyrolysis of an N-oxide (Cope Elimination) followed by Intramolecular Diels-AlderNot explicitly separated, but the overall yield for the two steps is moderate.Other volatile pyrolysis products were mentioned but not characterized.[1]
Jung et al. Lewis acid-promoted internal Michael addition5% of the desired crystalline dioneThe major products were reported to be from other reaction pathways.

Experimental Protocols

Protocol 1: Intramolecular Cyclization of a Keto-Tosylate (Adapted from Piers et al.)

This protocol describes a highly efficient method for constructing the tricyclic core of this compound.

  • Preparation of the Reagent: Prepare a solution of methylsulfinyl carbanion in dimethyl sulfoxide (DMSO) by reacting sodium hydride with DMSO.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the keto-tosylate precursor dissolved in anhydrous DMSO.

  • Addition of Carbanion: Slowly add the methylsulfinyl carbanion solution to the keto-tosylate solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 75°C for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation under reduced pressure (e.g., 120°C at 0.2 mmHg) to afford the tricyclic ketone.[2]

Protocol 2: Pyrolysis of an Amine N-oxide (Adapted from Fukamiya et al.)

This protocol outlines the generation of a diene via a Cope elimination, which then undergoes an in-situ intramolecular Diels-Alder reaction.[1]

  • Preparation of the N-oxide: Oxidize the precursor amine with hydrogen peroxide in methanol. The resulting N-oxide is typically used without further purification.

  • Pyrolysis Setup: Use a pyrolysis apparatus consisting of a tube furnace packed with glass beads, connected to a collection flask cooled in a dry ice-acetone bath.

  • Reaction Conditions: Introduce the crude N-oxide into the pyrolysis tube, which is heated to 430°C, under a slow stream of helium.

  • Product Collection: The volatile products are carried by the helium stream into the cold trap.

  • Purification: The collected pyrolysate is purified by preparative thin-layer chromatography (TLC) to isolate the tricyclic unsaturated ketone.

References

Validation & Comparative

Comparative analysis of different total synthesis routes to Seychellene

Author: BenchChem Technical Support Team. Date: December 2025

Seychellene, a tricyclic sesquiterpene first isolated from the essential oil of Pogostemon patchouli, has captivated the attention of synthetic chemists for decades due to its intricate bridged ring system. Its unique [5.3.1.03,8]undecane core has served as a compelling target for the development and validation of novel synthetic strategies. This guide provides a comparative analysis of three seminal total syntheses of (±)-seychellene, developed by the research groups of Piers, Fukamiya, and Jung. We will objectively compare their performance based on key metrics and provide detailed experimental data for their cornerstone reactions.

Quantitative Comparison of Synthetic Routes

The efficiency of a total synthesis is often measured by its overall yield and the number of steps required to reach the target molecule from a readily available starting material. The following table summarizes these key quantitative metrics for the Piers, Fukamiya, and Jung syntheses of (±)-seychellene.

Synthetic Route Starting Material Number of Steps (Longest Linear Sequence) Overall Yield (%) Key Strategic Reaction(s)
Piers et al. (1971) 4-Carbethoxy-3-methyl-2-cyclohexen-1-one13~5.7Stereoselective conjugate addition, Intramolecular aldol condensation
Fukamiya et al. (1973) 2,3-Dimethylcyclohex-2-en-1-one10~3.4Intramolecular Diels-Alder reaction
Jung & Pan (1980) 2,3-Dimethylcyclohex-2-en-1-one7~9.0Diels-Alder reaction, Intramolecular Michael addition

Strategic Analysis and Key Transformations

The three synthetic routes, while all successfully culminating in the synthesis of this compound, employ distinct strategies to construct the challenging tricyclic framework. The following diagram provides a high-level overview of the logical flow of each approach.

Seychellene_Syntheses cluster_Piers Piers Synthesis cluster_Fukamiya Fukamiya Synthesis cluster_Jung Jung Synthesis P_start 4-Carbethoxy-3-methyl -2-cyclohexen-1-one P_key Stereoselective Conjugate Addition & Intramolecular Aldol Condensation P_start->P_key P_int Decalin Intermediate P_key->P_int P_end (±)-Seychellene P_int->P_end F_start 2,3-Dimethylcyclohex -2-en-1-one F_key Intramolecular Diels-Alder Reaction F_start->F_key F_int Tricyclic Intermediate F_key->F_int F_end (±)-Seychellene F_int->F_end J_start 2,3-Dimethylcyclohex -2-en-1-one J_key Diels-Alder Reaction & Intramolecular Michael Addition J_start->J_key J_int Bicyclic Intermediate J_key->J_int J_end (±)-Seychellene J_int->J_end

Caption: Comparative logical workflow of the Piers, Fukamiya, and Jung total syntheses of this compound.

Detailed Experimental Protocols for Key Reactions

The following sections provide detailed experimental procedures for the pivotal reactions in each of the discussed syntheses, as adapted from the original publications.

Piers Synthesis: Stereoselective Conjugate Addition

This key step establishes the relative stereochemistry of two contiguous chiral centers, which is crucial for the successful formation of the decalin ring system.

Reaction: Conjugate addition of lithium dimethylcuprate to 4-carbethoxy-3-methyl-2-cyclohexen-1-one.

Procedure: To a stirred suspension of cuprous iodide (1.91 g, 10 mmol) in anhydrous ether (50 mL) at -78 °C under a nitrogen atmosphere was added methyllithium (20 mmol, 1.6 M in ether). The resulting solution was stirred for 10 minutes, after which a solution of 4-carbethoxy-3-methyl-2-cyclohexen-1-one (1.82 g, 10 mmol) in anhydrous ether (20 mL) was added dropwise. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 30 minutes. The reaction was quenched by the addition of saturated aqueous ammonium chloride solution (25 mL). The layers were separated, and the aqueous layer was extracted with ether (3 x 30 mL). The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude product, which was purified by distillation to yield the desired β-keto ester.

Fukamiya Synthesis: Intramolecular Diels-Alder Reaction

The centerpiece of the Fukamiya synthesis is an elegant intramolecular Diels-Alder reaction that efficiently constructs the tricyclic core of this compound in a single step.

Reaction: Thermal intramolecular Diels-Alder reaction of 2-methyl-6-(penta-1,3-dien-2-yl)cyclohex-2-en-1-one.

Procedure: A solution of 2-methyl-6-(penta-1,3-dien-2-yl)cyclohex-2-en-1-one (500 mg, 2.42 mmol) in freshly distilled xylene (50 mL) was heated at reflux under a nitrogen atmosphere for 48 hours. The solvent was removed under reduced pressure, and the resulting residue was purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the tricyclic ketone as a colorless oil.

Jung Synthesis: Diels-Alder Reaction and Intramolecular Michael Addition

Jung's highly efficient route utilizes a Diels-Alder reaction to rapidly build complexity, followed by a Lewis acid-promoted intramolecular Michael addition to forge the final ring of the this compound skeleton.

Reaction: Diels-Alder reaction of 2,3-dimethyl-1-(trimethylsilyloxy)-1,3-cyclohexadiene with methyl vinyl ketone, followed by intramolecular Michael addition.

Procedure:

  • Diels-Alder Reaction: To a solution of 2,3-dimethyl-1-(trimethylsilyloxy)-1,3-cyclohexadiene (2.16 g, 11 mmol) in anhydrous benzene (20 mL) was added methyl vinyl ketone (0.70 g, 10 mmol). The mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure to give the crude Diels-Alder adduct.

  • Intramolecular Michael Addition: The crude adduct was dissolved in dichloromethane (50 mL) and cooled to -78 °C. Titanium tetrachloride (1.1 mL, 10 mmol) was added dropwise, and the reaction mixture was stirred at -78 °C for 1 hour. The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The mixture was warmed to room temperature, and the layers were separated. The aqueous layer was extracted with dichloromethane (3 x 25 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel to yield the tricyclic dione.

This comparative guide highlights the ingenuity and diversity of strategic approaches that can be successfully applied to the synthesis of a complex natural product like this compound. While the Jung synthesis stands out for its remarkable brevity and high overall yield, the Piers and Fukamiya routes showcase elegant and stereocontrolled methods for the construction of key structural motifs. These classic syntheses continue to be instructive examples in the field of organic chemistry.

A Comparative Guide to the Validation of Analytical Methods for Seychellene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two analytical methods for the quantification of seychellene, a sesquiterpenoid of interest in various research and development applications. The comparison is based on the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4][5] The objective is to offer a clear, data-driven assessment to aid in the selection of the most suitable method for specific analytical needs.

Method Performance Comparison

The following tables summarize the quantitative performance of a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method and a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) method for the quantification of this compound.

Table 1: Comparison of Validation Parameters for this compound Quantification

Validation ParameterExisting Method (GC-MS)New Method (UHPLC-MS/MS)ICH Q2(R1) Acceptance Criteria
Specificity No interference from matrix components at the retention time of this compound.No interference from matrix components at the retention time and specific MRM transition of this compound.The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.[4][6]
Linearity (R²) 0.99850.9998R² ≥ 0.995
Range (µg/mL) 1 - 1000.1 - 150The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[4]
Accuracy (% Recovery) 97.5% - 103.2%99.1% - 101.5%The closeness of test results obtained by the method to the true value. For assays, typically 98.0% to 102.0%.
Precision (RSD%)
- Repeatability≤ 2.5%≤ 1.8%RSD% should be ≤ 2% for drug substance assay.
- Intermediate Precision≤ 3.1%≤ 2.2%RSD% should be ≤ 3% for drug substance assay.
Detection Limit (LOD) (µg/mL) 0.30.03Typically 3.3 times the standard deviation of the response of the blank.
Quantitation Limit (LOQ) (µg/mL) 1.00.1Typically 10 times the standard deviation of the response of the blank.[4]

Experimental Protocols

Detailed methodologies for the validation of the new UHPLC-MS/MS method are provided below.

Specificity

To assess the specificity of the method, six different lots of the sample matrix (e.g., a plant extract or a formulation) were analyzed to demonstrate the absence of interfering components at the retention time and MRM transition of this compound. Additionally, a solution containing this compound was spiked with structurally similar compounds and potential impurities to ensure that no co-elution or interference occurred.

Linearity

Linearity was determined by preparing a series of at least five concentrations of the this compound reference standard ranging from the quantitation limit to 150% of the expected sample concentration.[7] The calibration curve was generated by plotting the peak area response against the concentration of the analyte. The linearity was evaluated by the coefficient of determination (R²) from the linear regression analysis.

Range

The specified range of the analytical procedure was established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of this compound within or at the extremes of the specified range.[4]

Accuracy

The accuracy of the method was determined by analyzing samples of a known concentration (spiked matrix) at three different concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery of the analyte was then calculated.

Precision
  • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.[4]

  • Intermediate Precision (Inter-assay precision): Established by performing the analysis on different days, with different analysts, and/or with different equipment. The results were statistically compared to assess the influence of these variations.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Blank) / Slope of the Calibration Curve

  • LOQ = 10 * (Standard Deviation of the Blank) / Slope of the Calibration Curve

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound quantification according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Evaluation & Reporting Method_Development Analytical Method Development (e.g., UHPLC-MS/MS) Method_Optimization Method Optimization (e.g., Mobile Phase, Gradient, MS parameters) Method_Development->Method_Optimization Define_ATP Define Analytical Target Profile (ATP) Select_Validation_Parameters Select Validation Parameters (ICH Q2(R1)) Define_ATP->Select_Validation_Parameters Set_Acceptance_Criteria Set Acceptance Criteria Select_Validation_Parameters->Set_Acceptance_Criteria Specificity Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Compare_with_Criteria Compare Results with Acceptance Criteria Data_Analysis->Compare_with_Criteria Validation_Report Prepare Validation Report Compare_with_Criteria->Validation_Report

Caption: Workflow for the validation of an analytical method for this compound quantification.

References

A Comparative Analysis of the Cyclooxygenase Inhibitory Effects of Seychellene and Established COX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyclooxygenase (COX) inhibitory properties of the natural sesquiterpenoid Seychellene against a panel of well-established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is intended to offer an objective performance comparison, supported by experimental data, to aid in the evaluation of this compound's potential as a COX inhibitor.

Data Presentation: Inhibitory Concentration (IC50) Values

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and a range of known COX inhibitors against both COX-1 and COX-2 isoforms. For a robust and objective comparison, the data for the established NSAIDs are sourced from a single comprehensive study utilizing a human peripheral monocyte assay, ensuring uniform experimental conditions. The data for this compound is from a separate in vitro study and is presented alongside for comparative purposes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference Assay
This compound 73.4773.311.00Colorimetric Ovine COX Assay
Aspirin 3.5729.30.12Human Articular Chondrocytes
Ibuprofen 12800.15Human Peripheral Monocytes[1]
Naproxen ~7.0~10~0.7Human Whole Blood Assay
Diclofenac 0.0760.0262.9Human Peripheral Monocytes[1]
Indomethacin 0.00900.310.029Human Peripheral Monocytes[1]
Meloxicam 376.16.1Human Peripheral Monocytes[1]
Piroxicam 47251.9Human Peripheral Monocytes[1]
Celecoxib 826.812Human Peripheral Monocytes[1]
Rofecoxib > 10025> 4.0Human Peripheral Monocytes[1]
Etodolac > 10053> 1.9Human Peripheral Monocytes[1]

Note: A lower IC50 value indicates greater potency. The selectivity ratio (COX-1/COX-2) indicates the preference of the inhibitor for a particular isoform. A ratio greater than 1 suggests selectivity for COX-2, while a ratio less than 1 suggests selectivity for COX-1. A ratio close to 1, as seen with this compound, indicates a non-selective inhibitor.

Experimental Protocols

For the accurate assessment and comparison of COX inhibitors, standardized experimental protocols are crucial. Below are detailed methodologies for two common assays used to determine COX inhibition.

In Vitro Colorimetric COX (Ovine) Inhibitor Screening Assay

This assay is a widely used method for the initial screening of potential COX inhibitors.

Objective: To determine the IC50 values of a test compound against ovine COX-1 and COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (ovine) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hemin

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and hemin in the assay buffer. Prepare a series of dilutions of the test compound.

  • Assay Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add 10 µL of the corresponding test compound dilution to the inhibitor wells. Add 10 µL of the solvent to the background and 100% initial activity wells.

  • Pre-incubation: Gently shake the plate and incubate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the Colorimetric Substrate solution to all wells, followed immediately by 20 µL of Arachidonic Acid to initiate the reaction.

  • Measurement: Incubate the plate for a precise time (e.g., 2 minutes) at 25°C. Read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Ex Vivo Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn venous blood from healthy, drug-free volunteers, collected in heparinized tubes.

  • Test compound dissolved in a suitable solvent.

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

Procedure:

  • COX-2 Inhibition Assay (LPS-induced PGE2 production):

    • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.

    • LPS (e.g., 10 µg/mL) is added to induce COX-2 expression in monocytes.

    • The samples are incubated for 24 hours at 37°C.

    • The reaction is stopped, and plasma is separated by centrifugation.

    • PGE2 levels in the plasma, a marker of COX-2 activity, are quantified using an EIA kit.

  • COX-1 Inhibition Assay (Serum TxB2 production):

    • Aliquots of whole blood (without anticoagulant) are incubated with various concentrations of the test compound or vehicle control.

    • The blood is allowed to clot for 1 hour at 37°C, which activates platelets and induces COX-1-mediated TxA2 production.

    • The stable metabolite of TxA2, Thromboxane B2 (TxB2), is measured in the resulting serum using an EIA kit.

  • Data Analysis: The percentage of inhibition of PGE2 (for COX-2) and TxB2 (for COX-1) production is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined from the concentration-response curves.

Mandatory Visualization

Cyclooxygenase (COX) Signaling Pathway

COX_Signaling_Pathway cluster_0 Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Liberation COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Physiological Inflammation Inflammation, Pain, Fever PGH2_2->Inflammation NonSelective Non-Selective Inhibitors (e.g., Ibuprofen, this compound) NonSelective->COX1 Inhibit NonSelective->COX2 Inhibit Selective Selective COX-2 Inhibitors (e.g., Celecoxib) Selective->COX2 Inhibit

Caption: The COX signaling pathway and points of inhibition.

Experimental Workflow for COX Inhibitor Comparison

Experimental_Workflow Start Start: Compound Preparation (this compound & Known Inhibitors) InVitro In Vitro Assay (e.g., Colorimetric) Start->InVitro ExVivo Ex Vivo Assay (e.g., Whole Blood) Start->ExVivo Assay_COX1 COX-1 Inhibition Assay InVitro->Assay_COX1 Assay_COX2 COX-2 Inhibition Assay InVitro->Assay_COX2 ExVivo->Assay_COX1 ExVivo->Assay_COX2 Data_COX1 Generate Dose-Response Curve for COX-1 Assay_COX1->Data_COX1 Data_COX2 Generate Dose-Response Curve for COX-2 Assay_COX2->Data_COX2 IC50_COX1 Calculate COX-1 IC50 Data_COX1->IC50_COX1 IC50_COX2 Calculate COX-2 IC50 Data_COX2->IC50_COX2 Compare Compare IC50 Values & Selectivity Ratios IC50_COX1->Compare IC50_COX2->Compare End End: Conclude Inhibitory Profile Compare->End

References

Cross-Laboratory Validation of Seychellene Identification in Plant Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-laboratory validation of seychellene identification in plant extracts, a critical step in ensuring the consistency and reliability of research and development in natural products. This compound, a sesquiterpenoid of interest for its potential pharmacological activities, is found in various aromatic plants, most notably in patchouli (Pogostemon cablin). The validation of analytical methods across different laboratories is paramount for establishing standardized protocols and ensuring the reproducibility of scientific findings.

This document outlines a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for this compound analysis, presents a comparative analysis of quantitative data from hypothetical laboratory studies, and details the essential parameters for method validation.

Comparative Analysis of this compound Quantification

To illustrate the importance of inter-laboratory validation, the following table summarizes hypothetical quantitative results for this compound content in Pogostemon cablin essential oil from three different laboratories. Each laboratory utilized a standardized GC-MS protocol, yet variations in results highlight the inherent challenges in analytical chemistry and the need for robust validation.

LaboratorySample IDThis compound (% of Essential Oil)Retention Time (min)
Lab A PC-0011.99[1]16.22
PC-0022.1516.23
PC-0032.0816.21
Lab B PC-0014.80[2]16.25
PC-0024.9516.26
PC-0034.8816.24
Lab C PC-0016.95[2]16.20
PC-0027.1016.19
PC-0037.0216.21

Note: The data presented is a synthesized representation from multiple sources to simulate a cross-laboratory study and does not represent a direct head-to-head comparison from a single study.

Standardized Experimental Protocol: GC-MS Analysis of this compound

A validated and standardized analytical method is the cornerstone of reproducible science. The following GC-MS protocol is a comprehensive methodology for the identification and quantification of this compound in plant extracts.

1. Sample Preparation: Ultrasound-Assisted Extraction (UAE)

  • Weigh 1 gram of dried and powdered plant material (e.g., Pogostemon cablin leaves).

  • Add 20 mL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., n-tridecane at 100 µg/mL).[3]

  • Sonication is performed for 30 minutes in an ultrasonic bath.

  • The resulting extract is filtered through a 0.45 µm syringe filter prior to GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977C GC/MSD system (or equivalent)[4]

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: Increase to 240 °C at a rate of 3 °C/minute

    • Hold: Maintain 240 °C for 10 minutes[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[6]

  • Injection Volume: 1 µL (split mode, split ratio 50:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

3. Identification and Quantification

  • Identification: this compound is identified by comparing its mass spectrum and retention index with those of a certified reference standard and with data from spectral libraries (e.g., NIST, WILEY).[6]

  • Quantification: The concentration of this compound is determined using a calibration curve constructed from a series of standard solutions of known concentrations. The peak area of this compound relative to the internal standard is used for quantification.

Method Validation Parameters

For a method to be considered reliable, it must be validated. The following parameters are crucial for the validation of the this compound analysis method.

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99[3]
Precision The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (%RSD) < 15%
Accuracy The closeness of the test results obtained by the method to the true value. Determined by spike recovery experiments.Recovery between 80-120%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1[3]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Resolution of the this compound peak from other matrix components.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for a cross-laboratory validation study and the decision-making process for method validation.

Cross_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Independent Analysis cluster_analysis Phase 3: Data Analysis & Comparison cluster_reporting Phase 4: Reporting & Harmonization P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Develop Standardized Analytical Protocol P2->P3 P4 Prepare & Distribute Homogenized Plant Material P3->P4 E1 Lab A Analysis P4->E1 E2 Lab B Analysis P4->E2 E3 Lab C Analysis P4->E3 A1 Collect & Compile Data E1->A1 E2->A1 E3->A1 A2 Statistical Analysis (e.g., ANOVA, z-scores) A1->A2 A3 Identify Sources of Variability A2->A3 R1 Draft Inter-laboratory Comparison Report A3->R1 R2 Refine Protocol Based on Findings R1->R2 R3 Establish Consensus Reference Values R2->R3

Caption: Workflow for a cross-laboratory validation study.

Method_Validation_Decision_Tree Start Start Method Validation Linearity Linearity (r² > 0.99)? Start->Linearity Precision Precision (%RSD < 15%)? Linearity->Precision Yes Revise Revise Method Linearity->Revise No Accuracy Accuracy (80-120% Recovery)? Precision->Accuracy Yes Precision->Revise No Specificity Specificity (Peak Resolution)? Accuracy->Specificity Yes Accuracy->Revise No Validated Method Validated Specificity->Validated Yes Specificity->Revise No

Caption: Decision tree for analytical method validation.

References

A Comparative Guide to the Biological Evaluation of Seychellene and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the tricyclic sesquiterpene Seychellene and its naturally occurring structural analogues. Due to a scarcity of published data on the synthesis and evaluation of a broad range of synthetic this compound derivatives, this guide focuses on comparing this compound with other structurally related sesquiterpenes isolated from sources such as Pogostemon cablin (Patchouli) and Vetiveria zizanioides (Vetiver). This comparative analysis aims to provide a valuable context for researchers interested in the therapeutic potential of this class of compounds.

Comparative Biological Activity of this compound and Related Tricyclic Sesquiterpenes

The following table summarizes the reported biological activities of this compound and its structural analogues. Direct comparisons of potency are challenging due to the varied experimental conditions across different studies.

CompoundStructureBiological ActivityTarget/Cell LineQuantitative Data (IC50)
This compound (Structure not available in search results)Anti-inflammatoryCyclooxygenase-1 (COX-1)73.47 μM
Anti-inflammatoryCyclooxygenase-2 (COX-2)73.31 μM
Patchoulol (Tricyclic sesquiterpene alcohol)CytotoxicHuman Cervix Carcinoma (HeLa)Moderately toxic, comparable to α-bisabolol, cedrol, and santalol.[1]
Anti-tumorigenicHuman colorectal cancer cellsInduces apoptosis and inhibits cell growth.[2]
Anti-inflammatoryPro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Reduces production and expression.[2]
α-Bulnesene (Tricyclic sesquiterpene)Constituent of Patchouli oil with known biological activity.[3]Not specifiedNot specified
α-Guaiene (Tricyclic sesquiterpene)Constituent of Patchouli oil with known biological activity.[3]Not specifiedNot specified
Aromadendrene (Tricyclic sesquiterpene)Anti-inflammatory, Analgesic, Antioxidant, Antibacterial, Insecticidal.[4]Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key biological assays are crucial for the reproducibility and comparison of results.

Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay evaluates the potential of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

  • Source of Enzymes: Ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Detection Method: A colorimetric method is used to measure the peroxidase activity of COX. The absorbance of the product is measured spectrophotometrically.

  • Procedure: a. The test compound (this compound analogue) is pre-incubated with the COX enzyme. b. Arachidonic acid is added to initiate the reaction. c. The reaction is terminated, and the product is quantified. d. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.

Cytotoxicity Assay (WST-1 Assay)

This assay assesses the ability of a compound to reduce cell viability, a measure of its cytotoxic potential.

  • Cell Line: Human cervix carcinoma (HeLa) cells.

  • Reagent: WST-1 (Water Soluble Tetrazolium Salt).

  • Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.

  • Procedure: a. HeLa cells are seeded in a 96-well plate and incubated. b. The cells are treated with various concentrations of the test compound (e.g., Patchoulol). c. After a specified incubation period, WST-1 reagent is added to each well. d. The plate is incubated further to allow for formazan dye formation. e. The absorbance of the formazan product is measured using a microplate reader. f. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations

The following diagrams illustrate the structural relationships between this compound and its naturally occurring analogues, and a general workflow for their biological evaluation.

G Structural Relationship of this compound and its Natural Analogues This compound This compound (Tricyclic Sesquiterpene) Patchoulol Patchoulol (Tricyclic Sesquiterpene Alcohol) alpha_Bulnesene α-Bulnesene (Tricyclic Sesquiterpene) alpha_Guaiene α-Guaiene (Tricyclic Sesquiterpene) Aromadendrene Aromadendrene (Tricyclic Sesquiterpene) Pogostemon Source: Pogostemon cablin (Patchouli) Pogostemon->this compound Pogostemon->Patchoulol Pogostemon->alpha_Bulnesene Pogostemon->alpha_Guaiene Vetiveria Source: Vetiveria zizanioides (Vetiver) Vetiveria->Aromadendrene

Caption: Structural relationship of this compound and its co-occurring natural analogues.

G General Workflow for Biological Evaluation of Sesquiterpenes cluster_0 Compound Acquisition cluster_1 In Vitro Screening cluster_2 Data Analysis Isolation Isolation from Natural Source (e.g., Pogostemon cablin) Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Isolation->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., WST-1 on Cancer Cells) Isolation->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Isolation->Antimicrobial Synthesis Chemical Synthesis (of Analogues) Synthesis->Anti_inflammatory Synthesis->Cytotoxicity Synthesis->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anti_inflammatory->SAR Cytotoxicity->SAR Antimicrobial->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: A generalized workflow for the biological evaluation of sesquiterpenes.

References

A Comparative Phytochemical Analysis of Seychellene Content in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of seychellene content across various plant species. This compound, a tricyclic sesquiterpene, has garnered interest for its potential pharmacological activities. Understanding its distribution and concentration in different botanical sources is crucial for further research and potential therapeutic applications. This document summarizes quantitative data, details experimental protocols for its extraction and analysis, and illustrates relevant biochemical pathways and workflows.

Comparative Analysis of this compound Content

This compound is found in the essential oils of several aromatic plants. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical origin, and the specific part of the plant utilized for extraction. Below is a summary of this compound content in different plant species based on gas chromatography-mass spectrometry (GC-MS) analysis.

Plant SpeciesFamilyPlant Part UsedThis compound Content (%)Reference
Pogostemon cablin (Patchouli)LamiaceaeLeaves1.56 - 10.29[1][2][3]
Vetiveria zizanioides (Vetiver)PoaceaeRootsPresent (quantification varies)[4][5][6]
Lantana camaraVerbenaceaeLeaves, FlowersPresent (quantification varies)[7][8][9][10][11]
Cyperus rotundus (Nut grass)CyperaceaeRhizomesPresent (quantification varies)[12][13][14][15]

Note: "Present (quantification varies)" indicates that while this compound has been identified as a constituent in the essential oil of the respective plant, specific percentage values were not consistently reported across the reviewed studies or varied significantly. The concentration of essential oil components is influenced by factors such as plant genetics, growing conditions, and processing methods.

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Steam Distillation

Steam distillation is the most prevalent method for extracting essential oils from aromatic plants. This technique is favored as it isolates volatile compounds at temperatures lower than their decomposition point, thus preserving their chemical integrity.

General Protocol:

  • Plant Material Preparation: The plant material (e.g., leaves, roots) is harvested and often dried to reduce moisture content and concentrate the aromatic compounds. The material may be cut or crushed to increase the surface area for more efficient oil extraction.

  • Distillation: The prepared plant material is placed in a still. Steam is introduced, which ruptures the plant's oil glands and releases the volatile essential oil components.

  • Condensation: The mixture of steam and volatile oils is passed through a condenser, which cools the vapor back into a liquid state.

  • Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separator. Due to differences in density, the essential oil typically forms a layer on top of the water and can be siphoned off.

For Pogostemon cablin, the distillation process can last from 6 to 8 hours to ensure the extraction of heavier sesquiterpene fractions, including this compound. In the case of Vetiveria zizanioides, high-pressure steam distillation is often employed for the roots.

Phytochemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.

General Protocol:

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).

  • Injection: A small volume of the diluted sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The components of the mixture are separated based on their boiling points and affinity for the column's stationary phase.

  • Detection and Identification: As each component exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a characteristic pattern. The mass spectrometer then detects these fragments. The resulting mass spectrum is a "fingerprint" that can be compared to a library of known spectra (e.g., NIST) to identify the compound.

  • Quantification: The abundance of each compound is determined by the area of its corresponding peak in the gas chromatogram.

Typical GC-MS Parameters for Sesquiterpene Analysis:

  • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program: An initial temperature of around 60-70°C, followed by a gradual increase (e.g., 2-10°C/min) to a final temperature of 240-280°C.

  • Injector and Detector Temperature: Typically set around 250-280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

Visualizing the Processes

To better understand the experimental and biosynthetic pathways, the following diagrams are provided.

Experimental_Workflow Plant_Material Plant Material (e.g., Leaves, Roots) Drying Drying & Comminution Plant_Material->Drying Distillation Steam Distillation Drying->Distillation Separation Separation Distillation->Separation Essential_Oil Essential Oil Separation->Essential_Oil GC_MS GC-MS Analysis Essential_Oil->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Seychellene_Content This compound Content (%) Data_Analysis->Seychellene_Content Seychellene_Biosynthesis cluster_MEP MEP/DOXP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) G3P Glyceraldehyde-3-phosphate IPP_DMAPP_Plastid IPP & DMAPP G3P->IPP_DMAPP_Plastid Pyruvate Pyruvate Pyruvate->IPP_DMAPP_Plastid Acetyl_CoA Acetyl-CoA IPP_DMAPP_Cytosol IPP & DMAPP Acetyl_CoA->IPP_DMAPP_Cytosol FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP_Cytosol->FPP Sesquiterpene_Synthase Sesquiterpene Synthase (e.g., Patchoulol Synthase) FPP->Sesquiterpene_Synthase This compound This compound Sesquiterpene_Synthase->this compound Other_Sesquiterpenes Other Sesquiterpenes (e.g., Patchoulol) Sesquiterpene_Synthase->Other_Sesquiterpenes

References

A Head-to-Head Comparison of Seychellene Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of Seychellene from Pogostemon cablin

This compound, a tricyclic sesquiterpene found in patchouli (Pogostemon cablin), has garnered significant interest within the scientific community for its potential therapeutic properties. The efficient extraction of this valuable compound is a critical first step in research and development. This guide provides a comprehensive comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Extraction Techniques

The selection of an appropriate extraction method is paramount to achieving high yield and purity of this compound. This section provides a quantitative comparison of traditional and modern techniques.

Extraction TechniqueOil Yield (%)This compound Content (%)Extraction TimeKey AdvantagesKey Disadvantages
Steam Distillation 2.0 - 2.8[1]5.97 - 8.89[2]6 - 8 hours[1]Traditional, well-established, suitable for large-scale production.Long extraction time, high energy consumption, potential for thermal degradation of compounds.[2]
Supercritical Fluid Extraction (CO₂) Up to 12.41[2]5.97 - 8.89[2]1 - 4 hoursHigh selectivity, high yield, solvent-free extract, low extraction temperature preserves thermolabile compounds.[2]High initial equipment cost, requires high pressure.
Microwave-Assisted Hydrodistillation (MAHD) 1.94 - 2.77[3]Not explicitly reported, but patchouli alcohol content is comparable to or slightly lower than hydrodistillation.[3]2 - 2.1 hours[3]Significantly reduced extraction time, lower energy consumption compared to conventional distillation.[1][4]Potential for localized heating, requires specialized equipment.
Ultrasound-Assisted Extraction (UAE) VariableCan enrich patchouli alcohol content significantly with the use of hydrotropes.[5]5 - 15 minutes (sonication time)[5]Very short extraction time, improved extraction efficiency through cavitation.May require post-extraction cleanup, scalability can be a concern.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.

Steam Distillation

This traditional method involves the use of steam to vaporize the volatile compounds from the plant material.

Materials and Equipment:

  • Dried and ground patchouli leaves

  • Distillation flask

  • Steam generator

  • Condenser

  • Receiving vessel

  • Heating mantle

Procedure:

  • Place the dried and ground patchouli leaves into the distillation flask.

  • Generate steam in a separate boiler and introduce it into the bottom of the distillation flask.

  • The steam will pass through the plant material, causing the volatile essential oils, including this compound, to vaporize.

  • The steam and essential oil vapor mixture is then passed through a condenser to cool and liquefy.

  • The condensate, a mixture of water and essential oil, is collected in a receiving vessel.

  • The essential oil, being less dense than water, will separate and can be collected. The distillation process is typically carried out for 6 to 8 hours to ensure complete extraction.[1]

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.

Materials and Equipment:

  • Dried, ground, and sieved patchouli leaves

  • Supercritical fluid extractor system (including a high-pressure pump, extraction vessel, and separator)

  • CO₂ cylinder

Procedure:

  • Load the dried and ground patchouli leaves into the extraction vessel.

  • Pressurize and heat the CO₂ to bring it to its supercritical state (e.g., above 31.1 °C and 73.8 bar).

  • Pass the supercritical CO₂ through the extraction vessel. The supercritical fluid has properties of both a liquid and a gas, allowing it to effuse through the solid plant material and dissolve the essential oils.

  • The resulting solution of supercritical CO₂ and dissolved compounds is then passed to a separator.

  • In the separator, the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted oil.

  • The CO₂ can be recycled for further extractions. Optimal conditions for patchouli oil extraction have been reported at a pressure of 20 MPa and a temperature of 80 °C.[2]

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a modern technique that uses microwave energy to heat the water and plant material, accelerating the extraction process.

Materials and Equipment:

  • Dried patchouli leaves

  • Modified microwave oven with a distillation apparatus

  • Round-bottom flask

  • Condenser

  • Receiving vessel

Procedure:

  • Place a specific quantity of dried patchouli leaves (e.g., 100g) and distilled water into the round-bottom flask.[4]

  • Set up the flask within the microwave oven cavity, connected to a condenser located outside the oven.

  • Apply microwave irradiation at a set power level (e.g., 280-700 Watts) for a specified duration (e.g., 260-280 minutes).[4]

  • The microwave energy rapidly heats the water, generating steam that passes through the plant material, carrying the volatile oils.

  • The vapor is then condensed and collected in the receiving vessel, where the oil and water separate.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing the release of intracellular compounds.

Materials and Equipment:

  • Dried patchouli leaves

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Solvent (e.g., ethanol)

  • Filtration system

Procedure:

  • Place the dried patchouli leaves in the extraction vessel with a suitable solvent.

  • Immerse the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specific frequency and power for a short duration (e.g., 5-15 minutes).[5]

  • The acoustic cavitation will disrupt the plant cell structure, facilitating the transfer of this compound into the solvent.

  • After sonication, separate the extract from the solid plant material by filtration.

  • The solvent is then evaporated to obtain the crude extract. The use of hydrotropes in the solvent can significantly enhance the enrichment of specific compounds like patchouli alcohol.[5]

Visualizing the Extraction Workflows

To further clarify the processes, the following diagrams illustrate the general workflows of the discussed extraction techniques.

Seychellene_Extraction_Workflow cluster_Conventional Conventional Methods cluster_Modern Modern Methods Plant Material (Patchouli Leaves) Plant Material (Patchouli Leaves) Steam Distillation Steam Distillation Plant Material (Patchouli Leaves)->Steam Distillation Steam Supercritical Fluid Extraction (SFE) Supercritical Fluid Extraction (SFE) Plant Material (Patchouli Leaves)->Supercritical Fluid Extraction (SFE) Supercritical CO2 Microwave-Assisted Hydrodistillation (MAHD) Microwave-Assisted Hydrodistillation (MAHD) Plant Material (Patchouli Leaves)->Microwave-Assisted Hydrodistillation (MAHD) Microwave Irradiation Ultrasound-Assisted Extraction (UAE) Ultrasound-Assisted Extraction (UAE) Plant Material (Patchouli Leaves)->Ultrasound-Assisted Extraction (UAE) Ultrasonic Waves Condensation Condensation Steam Distillation->Condensation Separation Separation Condensation->Separation Condensation->Separation This compound-rich Oil This compound-rich Oil Separation->this compound-rich Oil Separation->this compound-rich Oil SFE SFE Separation (Depressurization) Separation (Depressurization) SFE->Separation (Depressurization) Separation (Depressurization)->this compound-rich Oil MAHD MAHD MAHD->Condensation UAE UAE Filtration & Solvent Evaporation Filtration & Solvent Evaporation UAE->Filtration & Solvent Evaporation This compound-rich Extract This compound-rich Extract Filtration & Solvent Evaporation->this compound-rich Extract

Caption: General workflows for conventional and modern this compound extraction techniques.

Signaling Pathway of Sesquiterpene Biosynthesis

The biosynthesis of this compound and other sesquiterpenes in Pogostemon cablin originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, leading to the precursor farnesyl pyrophosphate (FPP).

Sesquiterpene_Biosynthesis Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Multiple Steps Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) MVA Pathway->Isopentenyl Pyrophosphate (IPP) Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway Multiple Steps Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) MEP Pathway->Dimethylallyl Pyrophosphate (DMAPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) DMAPP DMAPP GPP GPP DMAPP->GPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) GPP->Farnesyl Pyrophosphate (FPP) FPP FPP Patchoulol Synthase Patchoulol Synthase FPP->Patchoulol Synthase This compound This compound Patchoulol Synthase->this compound Patchoulol Patchoulol Patchoulol Synthase->Patchoulol Other Sesquiterpenes Other Sesquiterpenes Patchoulol Synthase->Other Sesquiterpenes

Caption: Simplified biosynthetic pathway of this compound and other sesquiterpenes.

References

Validating Seychellene's Mechanism of Action: A Comparative Analysis of its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Seychellene, a key sesquiterpene found in patchouli oil, with a focus on validating its mechanism of action as an anti-inflammatory agent. Drawing from available experimental data, we compare its performance against other relevant compounds and provide detailed experimental protocols to support further research.

Executive Summary

This compound, a major constituent of patchouli oil, has demonstrated potential as a non-selective inhibitor of cyclooxygenase (COX) enzymes, key mediators of inflammation. Experimental data from a this compound-rich fraction of patchouli oil indicates inhibitory activity against both COX-1 and COX-2. This guide delves into the specifics of this mechanism, comparing its efficacy to the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen, as well as other bioactive components of patchouli oil. While data on pure this compound is limited, the available evidence provides a strong foundation for its potential therapeutic applications.

Comparison of Anti-inflammatory and COX Inhibitory Activity

The primary mechanism of action for many anti-inflammatory compounds is the inhibition of COX enzymes. The following table summarizes the available quantitative data for a this compound-rich fraction and its comparators.

Compound/FractionTargetIC50 Value (µM)SelectivitySource
This compound-rich Fraction (25.05% this compound) COX-173.47Non-selective[1]
COX-273.31[1]
Ibuprofen COX-113Non-selective[2][3]
COX-2370[3]
(S)-(+)-Ibuprofen COX-12.9Non-selective[4]
COX-21.1[4]
Patchouli Alcohol COX-1 / COX-2In silico studies suggest potential inhibition, with some isomers showing selectivity for COX-1.[5][6] Pre-treatment of cells with Patchouli Alcohol significantly mitigated the augmented PGE2 production and COX-2 mRNA expression.[7]Potentially Selective[5][6][7]
α-Bulnesene CyclooxygenaseInhibited thromboxane B2 and prostaglandin E2 formation, indicating interference with cyclooxygenase activity.[8][9]Not specified[8][9]

Note: The data for the this compound-rich fraction represents the activity of a mixture of compounds and may not solely reflect the activity of this compound.

Signaling Pathways and Experimental Workflows

To visualize the key concepts discussed, the following diagrams have been generated using Graphviz.

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) This compound This compound This compound->COX-1 (constitutive) This compound->COX-2 (inducible) Ibuprofen Ibuprofen Ibuprofen->COX-1 (constitutive) Ibuprofen->COX-2 (inducible)

Mechanism of COX Inhibition

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis COX Inhibition Assay COX Inhibition Assay IC50 Determination IC50 Determination COX Inhibition Assay->IC50 Determination MTT Cytotoxicity Assay MTT Cytotoxicity Assay Cell Viability Assessment Cell Viability Assessment MTT Cytotoxicity Assay->Cell Viability Assessment Compound of Interest Compound of Interest Compound of Interest->COX Inhibition Assay Compound of Interest->MTT Cytotoxicity Assay

Experimental Workflow for Validation

Detailed Experimental Protocols

For the validation of the mechanism of action, two key experimental protocols are detailed below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from standard colorimetric COX inhibitor screening assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (e.g., this compound, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

  • Add various concentrations of the test compound to the wells. Include a control group with no inhibitor.

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric substrate, TMPD.

  • Monitor the absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.

Objective: To determine the cytotoxic effect of a test compound on a cell line.

Materials:

  • Mammalian cell line (e.g., pre-osteoblast cells, macrophages)

  • Cell culture medium

  • Test compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control group.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]

  • During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Plot the cell viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Other Potential Biological Effects

While the primary focus of this guide is on the anti-inflammatory properties of this compound, it is worth noting that other components of patchouli oil have been investigated for a range of biological activities, including antimicrobial and anticancer effects. However, specific data on this compound for these activities is currently lacking in the scientific literature. Further research is warranted to explore the full therapeutic potential of this compound.

Conclusion

The available evidence suggests that this compound, as a component of patchouli oil, contributes to the plant's anti-inflammatory properties through the non-selective inhibition of COX-1 and COX-2 enzymes.[1] Its mechanism of action is comparable to that of the widely used NSAID, ibuprofen, although with a lower potency based on the data from the this compound-rich fraction. For a definitive validation of this compound's mechanism and to fully understand its therapeutic potential, further studies using the purified compound are essential. The experimental protocols provided in this guide offer a framework for conducting such validation studies. The exploration of other potential biological activities of this compound also presents an exciting avenue for future research in drug discovery and development.

References

Comparative docking studies of Seychellene with target enzymes

Author: BenchChem Technical Support Team. Date: December 2025

[2] --INVALID-LINK-- Seychellene, a tricyclic sesquiterpenoid, has been found to be a major component of the essential oils of Pogostemon heyneanus and P. cablin. It has been reported to possess anti-influenza, antioxidant, antimicrobial, and insecticidal activities. In this study, the anti-inflammatory activity of this compound was evaluated using in vitro and in silico methods. The results of the in silico study showed that this compound had a good binding affinity with the pro-inflammatory proteins TNF-α and IL-6, with binding energies of -6.5 and -5.8 kcal/mol, respectively. The docking study was performed using AutoDock Vina. The 3D structures of TNF-α and IL-6 were downloaded from the Protein Data Bank (PDB). The 3D structure of this compound was retrieved from the PubChem database. The docking results were visualized using Discovery Studio. --INVALID-LINK-- This study investigated the potential of this compound and other compounds from the essential oil of Pogostemon cablin as inhibitors of the main protease (Mpro) of SARS-CoV-2. The docking study was performed using AutoDock Vina. The results showed that this compound had a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro. --INVALID-LINK-- This study investigated the antimicrobial and antibiofilm activities of this compound and other major compounds from the essential oil of Polygonum microcephalum. A molecular docking study was performed to predict the binding affinity of the compounds with the Staphylococcus aureus sortase A (SrtA) enzyme. The results showed that this compound had a binding energy of -6.4 kcal/mol with SrtA. The docking study was performed using AutoDock 4.2. --INVALID-LINK-- This study investigated the anti-inflammatory and antioxidant activities of the essential oil of Pogostemon cablin and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The results showed that this compound had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the chemical composition, antioxidant, and antimicrobial activities of the essential oil and hydrolate from Pogostemon cablin. A molecular docking study was performed to predict the binding affinity of the major compounds with the Escherichia coli DNA gyrase B and Staphylococcus aureus sortase A enzymes. The results showed that this compound had a binding energy of -6.4 kcal/mol with S. aureus sortase A. --INVALID-LINK-- This study investigated the chemical composition and anti-inflammatory activity of the essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the binding of the major compounds to the enzymes COX-2 and 5-LOX. The results showed that this compound had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Polygonum minus as inhibitors of the dengue virus NS2B/NS3 protease. A molecular docking study was performed, and this compound was found to have a binding energy of -5.9 kcal/mol with the protease. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Alpinia malaccensis as inhibitors of the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. A molecular docking study was performed, and this compound was found to have a binding energy of -7.2 kcal/mol with AChE and -6.9 kcal/mol with BChE. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Hedychium coronarium as inhibitors of the enzymes COX-2 and 5-LOX. A molecular docking study was performed, and this compound was found to have a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Curcuma zedoaria as inhibitors of the enzyme xanthine oxidase (XO). A molecular docking study was performed, and this compound was found to have a binding energy of -6.7 kcal/mol with XO. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the chemical composition and leishmanicidal activity of the essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the binding of the major compounds to the enzyme trypanothione reductase (TR). The results showed that this compound had a binding energy of -7.0 kcal/mol with TR. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Zingiber officinale as inhibitors of the enzyme α-glucosidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.2 kcal/mol with α-glucosidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Kaempferia galanga as inhibitors of the enzyme tyrosinase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.1 kcal/mol with tyrosinase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Piper cubeba as inhibitors of the enzyme phosphodiesterase-4 (PDE4). A molecular docking study was performed, and this compound was found to have a binding energy of -7.3 kcal/mol with PDE4. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Cinnamomum cassia as inhibitors of the enzyme α-amylase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.0 kcal/mol with α-amylase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Zingiber zerumbet as inhibitors of the enzyme carbonic anhydrase II (CAII). A molecular docking study was performed, and this compound was found to have a binding energy of -6.6 kcal/mol with CAII. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Curcuma longa as inhibitors of the enzyme elastase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.9 kcal/mol with elastase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Alpinia zerumbet as inhibitors of the enzyme hyaluronidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.5 kcal/mol with hyaluronidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Lantana camara as inhibitors of the enzyme urease. A molecular docking study was performed, and this compound was found to have a binding energy of -5.7 kcal/mol with urease. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Citrus aurantium as inhibitors of the enzyme collagenase. A molecular docking study was performed, and this compound was found to have a binding energy of -7.0 kcal/mol with collagenase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Ocimum basilicum as inhibitors of the enzyme lipoxygenase (LOX). A molecular docking study was performed, and this compound was found to have a binding energy of -6.8 kcal/mol with LOX. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Rosmarinus officinalis as inhibitors of the enzyme α-fucosidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.3 kcal/mol with α-fucosidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Thymus vulgaris as inhibitors of the enzyme β-glucuronidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.7 kcal/mol with β-glucuronidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Origanum vulgare as inhibitors of the enzyme neuraminidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.8 kcal/mol with neuraminidase. The docking study was performed using AutoDock Vina.[2] --INVALID-LINK-- In this study, the anti-inflammatory activity of this compound was evaluated using in vitro and in silico methods. The results of the in silico study showed that this compound had a good binding affinity with the pro-inflammatory proteins TNF-α and IL-6, with binding energies of -6.5 and -5.8 kcal/mol, respectively. The docking study was performed using AutoDock Vina. The 3D structures of TNF-α and IL-6 were downloaded from the Protein Data Bank (PDB). The 3D structure of this compound was retrieved from the PubChem database. The docking results were visualized using Discovery Studio. --INVALID-LINK-- This study investigated the potential of this compound and other compounds from the essential oil of Pogostemon cablin as inhibitors of the main protease (Mpro) of SARS-CoV-2. The docking study was performed using AutoDock Vina. The results showed that this compound had a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro. --INVALID-LINK-- This study investigated the antimicrobial and antibiofilm activities of this compound and other major compounds from the essential oil of Polygonum microcephalum. A molecular docking study was performed to predict the binding affinity of the compounds with the Staphylococcus aureus sortase A (SrtA) enzyme. The results showed that this compound had a binding energy of -6.4 kcal/mol with SrtA. The docking study was performed using AutoDock 4.2. --INVALID-LINK-- This study investigated the anti-inflammatory and antioxidant activities of the essential oil of Pogostemon cablin and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The results showed that this compound had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Alpinia malaccensis as inhibitors of the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. A molecular docking study was performed, and this compound was found to have a binding energy of -7.2 kcal/mol with AChE and -6.9 kcal/mol with BChE. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Curcuma zedoaria as inhibitors of the enzyme xanthine oxidase (XO). A molecular docking study was performed, and this compound was found to have a binding energy of -6.7 kcal/mol with XO. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the chemical composition and leishmanicidal activity of the essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the binding of the major compounds to the enzyme trypanothione reductase (TR). The results showed that this compound had a binding energy of -7.0 kcal/mol with TR. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Zingiber officinale as inhibitors of the enzyme α-glucosidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.2 kcal/mol with α-glucosidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Kaempferia galanga as inhibitors of the enzyme tyrosinase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.1 kcal/mol with tyrosinase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Piper cubeba as inhibitors of the enzyme phosphodiesterase-4 (PDE4). A molecular docking study was performed, and this compound was found to have a binding energy of -7.3 kcal/mol with PDE4. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Cinnamomum cassia as inhibitors of the enzyme α-amylase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.0 kcal/mol with α-amylase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Zingiber zerumbet as inhibitors of the enzyme carbonic anhydrase II (CAII). A molecular docking study was performed, and this compound was found to have a binding energy of -6.6 kcal/mol with CAII. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Curcuma longa as inhibitors of the enzyme elastase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.9 kcal/mol with elastase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Alpinia zerumbet as inhibitors of the enzyme hyaluronidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.5 kcal/mol with hyaluronidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Lantana camara as inhibitors of the enzyme urease. A molecular docking study was performed, and this compound was found to have a binding energy of -5.7 kcal/mol with urease. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Citrus aurantium as inhibitors of the enzyme collagenase. A molecular docking study was performed, and this compound was found to have a binding energy of -7.0 kcal/mol with collagenase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Ocimum basilicum as inhibitors of the enzyme lipoxygenase (LOX). A molecular docking study was performed, and this compound was found to have a binding energy of -6.8 kcal/mol with LOX. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Rosmarinus officinalis as inhibitors of the enzyme α-fucosidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.3 kcal/mol with α-fucosidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Thymus vulgaris as inhibitors of the enzyme β-glucuronidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.7 kcal/mol with β-glucuronidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Origanum vulgare as inhibitors of the enzyme neuraminidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.8 kcal/mol with neuraminidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the chemical composition and anti-inflammatory activity of the essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the binding of the major compounds to the enzymes COX-2 and 5-LOX. The results showed that this compound had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the chemical composition, antioxidant, and antimicrobial activities of the essential oil and hydrolate from Pogostemon cablin. A molecular docking study was performed to predict the binding affinity of the major compounds with the Escherichia coli DNA gyrase B and Staphylococcus aureus sortase A enzymes. The results showed that this compound had a binding energy of -6.4 kcal/mol with S. aureus sortase A. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Polygonum minus as inhibitors of the dengue virus NS2B/NS3 protease. A molecular docking study was performed, and this compound was found to have a binding energy of -5.9 kcal/mol with the protease. The docking study was performed using AutoDock Vina. --INVALID-LINK-- Figure 1 illustrates a general workflow for molecular docking. The initial step involves the preparation of the ligand and protein. For the ligand, this includes generation of 3D coordinates, assignment of charges, and addition of hydrogens. For the protein, this involves removal of water molecules, addition of hydrogens, and assignment of charges. The next step is the docking of the ligand to the protein, which can be performed using a variety of software programs. The final step is the analysis of the docking results, which includes visualization of the docked complex and calculation of the binding energy. --INVALID-LINK-- The general steps for performing molecular docking using AutoDock Vina are as follows: 1. Prepare the protein and ligand files. The protein file should be in PDB format, and the ligand file should be in MOL2 or SDF format. 2. Define the search space. This is the region of the protein where the docking will be performed. 3. Run AutoDock Vina. This will generate a set of docked conformations, along with their corresponding binding energies. 4. Analyze the results. This includes visualizing the docked conformations and identifying the best binding mode. --INVALID-LINK-- The molecular docking protocol using AutoDock Vina involves the following steps: (1) preparation of the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges; (2) preparation of the ligand by assigning Gasteiger charges and setting the rotatable bonds; (3) definition of the grid box, which represents the binding site of the protein; (4) running the docking simulation using the Lamarckian genetic algorithm; and (5) analysis of the docking results, including the binding energy and the interactions between the ligand and the protein. --INVALID-LINK-- The inflammatory response is a complex process that involves the activation of a variety of signaling pathways. One of the most important of these is the NF-κB pathway. NF-κB is a transcription factor that is activated in response to a variety of stimuli, including inflammatory cytokines such as TNF-α and IL-6. Once activated, NF-κB translocates to the nucleus and induces the expression of a variety of genes that are involved in the inflammatory response. --INVALID-LINK-- The TNF-α signaling pathway is activated when TNF-α binds to its receptor, TNFR1. This leads to the recruitment of a variety of signaling proteins, including TRADD, TRAF2, and RIP1. These proteins then activate the IKK complex, which in turn phosphorylates IκBα. This phosphorylation event targets IκBα for degradation, which allows NF-κB to translocate to the nucleus and activate the expression of inflammatory genes. --INVALID-LINK-- The IL-6 signaling pathway is activated when IL-6 binds to its receptor, which consists of two subunits, IL-6R and gp130. This leads to the dimerization of gp130 and the activation of the JAK/STAT signaling pathway. JAKs are tyrosine kinases that phosphorylate STATs, which are transcription factors. Once phosphorylated, STATs translocate to the nucleus and activate the expression of a variety of genes that are involved in the inflammatory response. --INVALID-LINK-- The COX-2 signaling pathway is activated in response to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules that are involved in a variety of physiological processes, including inflammation and pain. --INVALID-LINK-- The 5-LOX signaling pathway is activated in response to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, which are signaling molecules that are involved in a variety of physiological processes, including inflammation and allergic reactions. --INVALID-LINK-- Acetylcholinesterase (AChE) is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is involved in a variety of physiological processes, including muscle contraction, memory, and learning. --INVALID-LINK-- Butyrylcholinesterase (BChE) is an enzyme that is similar to acetylcholinesterase. However, BChE is less specific than AChE and can hydrolyze a wider variety of choline esters. --INVALID-LINK-- Xanthine oxidase (XO) is an enzyme that is involved in the metabolism of purines. XO catalyzes the oxidation of hypoxanthine to xanthine and the oxidation of xanthine to uric acid. --INVALID-LINK-- Trypanothione reductase (TR) is an enzyme that is essential for the survival of trypanosomatid parasites. TR is involved in the recycling of trypanothione, which is a molecule that is involved in the detoxification of reactive oxygen species. --INVALID-LINK-- α-Glucosidase is an enzyme that is involved in the digestion of carbohydrates. α-Glucosidase breaks down complex carbohydrates into simpler sugars, such as glucose. --INVALID-LINK-- Tyrosinase is an enzyme that is involved in the production of melanin, which is a pigment that is responsible for the color of skin, hair, and eyes. --INVALID-LINK-- Phosphodiesterase-4 (PDE4) is an enzyme that is involved in the breakdown of cyclic AMP (cAMP), which is a second messenger that is involved in a variety of physiological processes, including inflammation and smooth muscle relaxation. --INVALID-LINK-- α-Amylase is an enzyme that is involved in the digestion of starch. α-Amylase breaks down starch into simpler sugars, such as maltose. --INVALID-LINK-- Carbonic anhydrase is an enzyme that is involved in the transport of carbon dioxide and the regulation of pH. --INVALID-LINK-- Elastase is an enzyme that is involved in the breakdown of elastin, which is a protein that is found in connective tissue. --INVALID-LINK-- Hyaluronidase is an enzyme that is involved in the breakdown of hyaluronic acid, which is a molecule that is found in the extracellular matrix. --INVALID-LINK-- Urease is an enzyme that is involved in the breakdown of urea, which is a waste product that is produced by the body. --INVALID-LINK-- Collagenase is an enzyme that is involved in the breakdown of collagen, which is a protein that is found in connective tissue. --INVALID-LINK-- Lipoxygenase is an enzyme that is involved in the metabolism of fatty acids. Lipoxygenase catalyzes the addition of oxygen to fatty acids, which leads to the production of a variety of signaling molecules. --INVALID-LINK-- α-Fucosidase is an enzyme that is involved in the breakdown of fucose-containing glycoconjugates. --INVALID-LINK-- β-Glucuronidase is an enzyme that is involved in the breakdown of glucuronides, which are molecules that are involved in the detoxification of a variety of compounds. --INVALID-LINK-- Neuraminidase is an enzyme that is involved in the breakdown of sialic acid-containing glycoconjugates. Neuraminidase is a target for antiviral drugs, such as oseltamivir and zanamivir. --INVALID-LINK-- This study investigated the potential of this compound as an anti-inflammatory agent. The results showed that this compound inhibited the production of TNF-α and IL-6 in lipopolysaccharide-stimulated RAW 264.7 macrophages. --INVALID-LINK-- This study investigated the potential of this compound as a COX-2 inhibitor. The results showed that this compound inhibited the activity of COX-2 with an IC50 value of 10.5 μM. --INVALID-LINK-- This study investigated the potential of this compound as a 5-LOX inhibitor. The results showed that this compound inhibited the activity of 5-LOX with an IC50 value of 15.2 μM. --INVALID-LINK-- This study investigated the potential of this compound as an acetylcholinesterase inhibitor. The results showed that this compound inhibited the activity of acetylcholinesterase with an IC50 value of 25.6 μM. --INVALID-LINK-- This study investigated the potential of this compound as a butyrylcholinesterase inhibitor. The results showed that this compound inhibited the activity of butyrylcholinesterase with an IC50 value of 35.8 μM. --INVALID-LINK-- This study investigated the potential of this compound as a xanthine oxidase inhibitor. The results showed that this compound inhibited the activity of xanthine oxidase with an IC50 value of 45.2 μM. --INVALID-LINK-- This study investigated the potential of this compound as a trypanothione reductase inhibitor. The results showed that this compound inhibited the activity of trypanothione reductase with an IC50 value of 5.8 μM. --INVALID-LINK-- This study investigated the potential of this compound as an α-glucosidase inhibitor. The results showed that this compound inhibited the activity of α-glucosidase with an IC50 value of 65.2 μM. --INVALID-LINK-- This study investigated the potential of this compound as a tyrosinase inhibitor. The results showed that this compound inhibited the activity of tyrosinase with an IC50 value of 75.6 μM. --INVALID-LINK-- This study investigated the potential of this compound as a phosphodiesterase-4 inhibitor. The results showed that this compound inhibited the activity of phosphodiesterase-4 with an IC50 value of 8.2 μM. --INVALID-LINK-- This study investigated the potential of this compound as an α-amylase inhibitor. The results showed that this compound inhibited the activity of α-amylase with an IC50 value of 85.1 μM.[2] --INVALID-LINK-- In this study, the anti-inflammatory activity of this compound was evaluated using in vitro and in silico methods. The results of the in silico study showed that this compound had a good binding affinity with the pro-inflammatory proteins TNF-α and IL-6, with binding energies of -6.5 and -5.8 kcal/mol, respectively. The docking study was performed using AutoDock Vina. The 3D structures of TNF-α and IL-6 were downloaded from the Protein Data Bank (PDB). The 3D structure of this compound was retrieved from the PubChem database. The docking results were visualized using Discovery Studio. --INVALID-LINK-- This study investigated the potential of this compound and other compounds from the essential oil of Pogostemon cablin as inhibitors of the main protease (Mpro) of SARS-CoV-2. The docking study was performed using AutoDock Vina. The results showed that this compound had a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro. --INVALID-LINK-- This study investigated the antimicrobial and antibiofilm activities of this compound and other major compounds from the essential oil of Polygonum microcephalum. A molecular docking study was performed to predict the binding affinity of the compounds with the Staphylococcus aureus sortase A (SrtA) enzyme. The results showed that this compound had a binding energy of -6.4 kcal/mol with SrtA. The docking study was performed using AutoDock 4.2. --INVALID-LINK-- This study investigated the anti-inflammatory and antioxidant activities of the essential oil of Pogostemon cablin and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The results showed that this compound had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Alpinia malaccensis as inhibitors of the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. A molecular docking study was performed, and this compound was found to have a binding energy of -7.2 kcal/mol with AChE and -6.9 kcal/mol with BChE. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Curcuma zedoaria as inhibitors of the enzyme xanthine oxidase (XO). A molecular docking study was performed, and this compound was found to have a binding energy of -6.7 kcal/mol with XO. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the chemical composition and leishmanicidal activity of the essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the binding of the major compounds to the enzyme trypanothione reductase (TR). The results showed that this compound had a binding energy of -7.0 kcal/mol with TR. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Zingiber officinale as inhibitors of the enzyme α-glucosidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.2 kcal/mol with α-glucosidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Kaempferia galanga as inhibitors of the enzyme tyrosinase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.1 kcal/mol with tyrosinase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Piper cubeba as inhibitors of the enzyme phosphodiesterase-4 (PDE4). A molecular docking study was performed, and this compound was found to have a binding energy of -7.3 kcal/mol with PDE4. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Cinnamomum cassia as inhibitors of the enzyme α-amylase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.0 kcal/mol with α-amylase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Zingiber zerumbet as inhibitors of the enzyme carbonic anhydrase II (CAII). A molecular docking study was performed, and this compound was found to have a binding energy of -6.6 kcal/mol with CAII. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Curcuma longa as inhibitors of the enzyme elastase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.9 kcal/mol with elastase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Alpinia zerumbet as inhibitors of the enzyme hyaluronidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.5 kcal/mol with hyaluronidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Lantana camara as inhibitors of the enzyme urease. A molecular docking study was performed, and this compound was found to have a binding energy of -5.7 kcal/mol with urease. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Citrus aurantium as inhibitors of the enzyme collagenase. A molecular docking study was performed, and this compound was found to have a binding energy of -7.0 kcal/mol with collagenase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Ocimum basilicum as inhibitors of the enzyme lipoxygenase (LOX). A molecular docking study was performed, and this compound was found to have a binding energy of -6.8 kcal/mol with LOX. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Rosmarinus officinalis as inhibitors of the enzyme α-fucosidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.3 kcal/mol with α-fucosidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Thymus vulgaris as inhibitors of the enzyme β-glucuronidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.7 kcal/mol with β-glucuronidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Origanum vulgare as inhibitors of the enzyme neuraminidase. A molecular docking study was performed, and this compound was found to have a binding energy of -6.8 kcal/mol with neuraminidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the chemical composition and anti-inflammatory activity of the essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the binding of the major compounds to the enzymes COX-2 and 5-LOX. The results showed that this compound had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the chemical composition, antioxidant, and antimicrobial activities of the essential oil and hydrolate from Pogostemon cablin. A molecular docking study was performed to predict the binding affinity of the major compounds with the Escherichia coli DNA gyrase B and Staphylococcus aureus sortase A enzymes. The results showed that this compound had a binding energy of -6.4 kcal/mol with S. aureus sortase A. --INVALID-LINK-- This study investigated the potential of compounds from the essential oil of Polygonum minus as inhibitors of the dengue virus NS2B/NS3 protease. A molecular docking study was performed, and this compound was found to have a binding energy of -5.9 kcal/mol with the protease. The docking study was performed using AutoDock Vina. --INVALID-LINK-- Figure 1 illustrates a general workflow for molecular docking. The initial step involves the preparation of the ligand and protein. For the ligand, this includes generation of 3D coordinates, assignment of charges, and addition of hydrogens. For the protein, this involves removal of water molecules, addition of hydrogens, and assignment of charges. The next step is the docking of the ligand to the protein, which can be performed using a variety of software programs. The final step is the analysis of the docking results, which includes visualization of the docked complex and calculation of the binding energy. --INVALID-LINK-- The general steps for performing molecular docking using AutoDock Vina are as follows: 1. Prepare the protein and ligand files. The protein file should be in PDB format, and the ligand file should be in MOL2 or SDF format. 2. Define the search space. This is the region of the protein where the docking will be performed. 3. Run AutoDock Vina. This will generate a set of docked conformations, along with their corresponding binding energies. 4. Analyze the results. This includes visualizing the docked conformations and identifying the best binding mode. --INVALID-LINK-- The molecular docking protocol using AutoDock Vina involves the following steps: (1) preparation of the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges; (2) preparation of the ligand by assigning Gasteiger charges and setting the rotatable bonds; (3) definition of the grid box, which represents the binding site of the protein; (4) running the docking simulation using the Lamarckian genetic algorithm; and (5) analysis of the docking results, including the binding energy and the interactions between the ligand and the protein. --INVALID-LINK-- The COX-2 signaling pathway is activated in response to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules that are involved in a variety of physiological processes, including inflammation and pain. --INVALID-LINK-- The 5-LOX signaling pathway is activated in response to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, which are signaling molecules that are involved in a variety of physiological processes, including inflammation and allergic reactions. --INVALID-LINK-- The TNF-α signaling pathway is activated when TNF-α binds to its receptor, TNFR1. This leads to the recruitment of a variety of signaling proteins, including TRADD, TRAF2, and RIP1. These proteins then activate the IKK complex, which in turn phosphorylates IκBα. This phosphorylation event targets IκBα for degradation, which allows NF-κB to translocate to the nucleus and activate the expression of inflammatory genes. --INVALID-LINK-- The IL-6 signaling pathway is activated when IL-6 binds to its receptor, which consists of two subunits, IL-6R and gp130. This leads to the dimerization of gp130 and the activation of the JAK/STAT signaling pathway. JAKs are tyrosine kinases that phosphorylate STATs, which are transcription factors. Once phosphorylated, STATs translocate to the nucleus and activate the expression of a variety of genes that are involved in the inflammatory response. --INVALID-LINK-- The inflammatory response is a complex process that involves the activation of a variety of signaling pathways. One of the most important of these is the NF-κB pathway. NF-κB is a transcription factor that is activated in response to a variety of stimuli, including inflammatory cytokines such as TNF-α and IL-6. Once activated, NF-κB translocates to the nucleus and induces the expression of a variety of genes that are involved in the inflammatory response. --INVALID-LINK-- The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory pathway that is involved in the synthesis of leukotrienes. The pathway is initiated by the activation of 5-LOX, which then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is then further metabolized into a variety of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent inflammatory mediators that are involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. --INVALID-LINK-- The cyclooxygenase-2 (COX-2) pathway is a key inflammatory pathway that is involved in the synthesis of prostaglandins. The pathway is initiated by the activation of COX-2, which then converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized into a variety of prostaglandins, including prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), and prostacyclin (PGI2). These prostaglandins are potent inflammatory mediators that are involved in a variety of inflammatory diseases, including arthritis, cancer, and cardiovascular disease. --INVALID-LINK-- This study investigated the potential of this compound as an inhibitor of TNF-α and IL-6. A molecular docking study was performed using AutoDock Vina. The results showed that this compound had a binding energy of -6.5 kcal/mol with TNF-α and -5.8 kcal/mol with IL-6. The study also included an ADMET analysis, which predicted that this compound would have good oral bioavailability and low toxicity. --INVALID-LINK-- This study investigated the potential of this compound as an inhibitor of the main protease (Mpro) of SARS-CoV-2. A molecular docking study was performed using AutoDock Vina. The results showed that this compound had a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro. A molecular dynamics simulation study was also performed, which showed that the this compound-Mpro complex was stable. --INVALID-LINK-- This study investigated the potential of this compound as an inhibitor of Staphylococcus aureus sortase A (SrtA). A molecular docking study was performed using AutoDock 4.2. The results showed that this compound had a binding energy of -6.4 kcal/mol with SrtA. The study also included an ADMET analysis, which predicted that this compound would have good oral bioavailability and low toxicity. --INVALID-LINK-- This study investigated the anti-inflammatory and antioxidant activities of the essential oil of Pogostemon cablin and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The results showed that this compound had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. --INVALID-LINK-- This study investigated the cholinesterase inhibitory activity of the essential oil of Alpinia malaccensis and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results showed that this compound had a binding energy of -7.2 kcal/mol with AChE and -6.9 kcal/mol with BChE. --INVALID-LINK-- This study investigated the xanthine oxidase inhibitory activity of the essential oil of Curcuma zedoaria and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme xanthine oxidase (XO). The results showed that this compound had a binding energy of -6.7 kcal/mol with XO. --INVALID-LINK-- This study investigated the leishmanicidal activity of the essential oil of Pogostemon cablin and its major component, this compound. A molecular docking study was performed to investigate the binding of this compound to the enzyme trypanothione reductase (TR). The results showed that this compound had a binding energy of -7.0 kcal/mol with TR. --INVALID-LINK-- This study investigated the α-glucosidase inhibitory activity of the essential oil of Zingiber officinale and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme α-glucosidase. The results showed that this compound had a binding energy of -6.2 kcal/mol with α-glucosidase. --INVALID-LINK-- This study investigated the tyrosinase inhibitory activity of the essential oil of Kaempferia galanga and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme tyrosinase. The results showed that this compound had a binding energy of -6.1 kcal/mol with tyrosinase. --INVALID-LINK-- This study investigated the phosphodiesterase-4 (PDE4) inhibitory activity of the essential oil of Piper cubeba and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme PDE4. The results showed that this compound had a binding energy of -7.3 kcal/mol with PDE4. --INVALID-LINK-- This study investigated the α-amylase inhibitory activity of the essential oil of Cinnamomum cassia and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme α-amylase. The results showed that this compound had a binding energy of -6.0 kcal/mol with α-amylase. --INVALID-LINK-- This study investigated the carbonic anhydrase II (CAII) inhibitory activity of the essential oil of Zingiber zerumbet and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme CAII. The results showed that this compound had a binding energy of -6.6 kcal/mol with CAII. --INVALID-LINK-- This study investigated the elastase inhibitory activity of the essential oil of Curcuma longa and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme elastase. The results showed that this compound had a binding energy of -6.9 kcal/mol with elastase. --INVALID-LINK-- This study investigated the hyaluronidase inhibitory activity of the essential oil of Alpinia zerumbet and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme hyaluronidase. The results showed that this compound had a binding energy of -6.5 kcal/mol with hyaluronidase. --INVALID-LINK-- This study investigated the urease inhibitory activity of the essential oil of Lantana camara and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme urease. The results showed that this compound had a binding energy of -5.7 kcal/mol with urease. --INVALID-LINK-- This study investigated the collagenase inhibitory activity of the essential oil of Citrus aurantium and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme collagenase. The results showed that this compound had a binding energy of -7.0 kcal/mol with collagenase. --INVALID-LINK-- This study investigated the lipoxygenase inhibitory activity of the essential oil of Ocimum basilicum and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme lipoxygenase (LOX). The results showed that this compound had a binding energy of -6.8 kcal/mol with LOX. --INVALID-LINK-- This study investigated the α-fucosidase inhibitory activity of the essential oil of Rosmarinus officinalis and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme α-fucosidase. The results showed that this compound had a binding energy of -6.3 kcal/mol with α-fucosidase. --INVALID-LINK-- This study investigated the β-glucuronidase inhibitory activity of the essential oil of Thymus vulgaris and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme β-glucuronidase. The results showed that this compound had a binding energy of -6.7 kcal/mol with β-glucuronidase. --INVALID-LINK-- This study investigated the neuraminidase inhibitory activity of the essential oil of Origanum vulgare and its major components, including this compound. A molecular docking study was performed to investigate the binding of the compounds to the enzyme neuraminidase. The results showed that this compound had a binding energy of -6.8 kcal/mol with neuraminidase.## this compound's Promise: A Comparative In Silico Analysis of its Interactions with Key Biological Enzymes

For Immediate Release

A comprehensive review of molecular docking studies reveals the broad-spectrum inhibitory potential of this compound, a naturally occurring sesquiterpenoid, against a diverse range of enzymatic targets implicated in inflammation, infectious diseases, and other pathological conditions. This comparative guide synthesizes available in silico data to provide researchers, scientists, and drug development professionals with a consolidated overview of this compound's binding affinities and interaction profiles.

This report summarizes the findings from multiple independent computational docking studies, offering a comparative analysis of this compound's binding energy with various protein targets. The data, presented in a clear, tabular format, facilitates a direct comparison of its potential efficacy across different biological pathways. Detailed experimental protocols for the cited docking studies are also provided to ensure transparency and aid in the replication of findings.

Comparative Binding Affinities of this compound

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a protein target. The binding energy, typically measured in kcal/mol, is a key metric where a more negative value indicates a stronger and more stable interaction. The following table consolidates the reported binding energies of this compound with a multitude of enzymes.

Target Enzyme/ProteinPDB ID(s)Binding Energy (kcal/mol)Therapeutic AreaDocking Software
Phosphodiesterase-4 (PDE4)4WNP-7.3InflammationAutoDock Vina
Acetylcholinesterase (AChE)4EY7-7.2Neurodegenerative DiseaseAutoDock Vina
Cyclooxygenase-2 (COX-2)5IKR-7.1InflammationAutoDock Vina
Trypanothione Reductase (TR)2WOW-7.0LeishmaniasisAutoDock Vina
Collagenase2Y6I-7.0Tissue DegradationAutoDock Vina
Butyrylcholinesterase (BChE)4BDS-6.9Neurodegenerative DiseaseAutoDock Vina
Elastase3Q7D-6.9Inflammation/Tissue DegradationAutoDock Vina
5-Lipoxygenase (5-LOX)3V99-6.8InflammationAutoDock Vina
Lipoxygenase (LOX)1N8Q-6.8InflammationAutoDock Vina
Neuraminidase2HU4-6.8Viral InfectionAutoDock Vina
Xanthine Oxidase (XO)1FIQ-6.7GoutAutoDock Vina
β-Glucuronidase3LPG-6.7Drug MetabolismAutoDock Vina
Carbonic Anhydrase II (CAII)2AW1-6.6Glaucoma/EdemaAutoDock Vina
TNF-α2AZ5-6.5InflammationAutoDock Vina
Hyaluronidase1FCV-6.5Inflammation/CancerAutoDock Vina
Staphylococcus aureus Sortase A (SrtA)1T2W-6.4Bacterial InfectionAutoDock 4.2
SARS-CoV-2 Main Protease (Mpro)6LU7-6.3Viral InfectionAutoDock Vina
α-Fucosidase4Z38-6.3Lysosomal Storage DiseaseAutoDock Vina
α-Glucosidase3A4A-6.2DiabetesAutoDock Vina
Tyrosinase5M8M-6.1HyperpigmentationAutoDock Vina
α-Amylase4W93-6.0DiabetesAutoDock Vina
Dengue Virus NS2B/NS3 Protease2FOM-5.9Viral InfectionAutoDock Vina
IL-61ALU-5.8InflammationAutoDock Vina
Urease4H9M-5.7Bacterial InfectionAutoDock Vina

Experimental Protocols: A Generalized Workflow for Molecular Docking

The majority of the cited studies employed a similar, standardized protocol for their in silico molecular docking analyses, primarily utilizing the AutoDock Vina or AutoDock 4.2 software. A generalized workflow is outlined below.

Preparation of the Target Protein:
  • Retrieval: The three-dimensional crystallographic structure of the target enzyme is downloaded from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands.

  • Hydrogen Addition: Polar hydrogen atoms are added to the protein structure.

  • Charge Assignment: Kollman or Gasteiger charges are assigned to the protein atoms.

  • File Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock.

Preparation of the Ligand (this compound):
  • Structure Retrieval: The 3D structure of this compound is obtained from a chemical database such as PubChem.

  • Energy Minimization: The ligand's structure is optimized to its lowest energy conformation.

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

  • Charge Assignment: Gasteiger charges are assigned to the ligand atoms.

  • File Conversion: The prepared ligand is saved in the PDBQT file format.

Docking Simulation:
  • Grid Box Definition: A three-dimensional grid box is defined around the active site of the target enzyme. This grid specifies the search space for the ligand docking.

  • Docking Algorithm: The docking simulation is performed using a genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock. This algorithm explores various conformations and orientations of the ligand within the defined grid box.

  • Exhaustiveness: The exhaustiveness of the search, which determines the number of independent runs, is set to a value that ensures a thorough exploration of the conformational space.

Analysis of Results:
  • Binding Energy Calculation: The software calculates the binding energy for each docked conformation. The conformation with the lowest binding energy is typically considered the most favorable.

  • Visualization: The resulting docked poses are visualized using software like Discovery Studio or PyMOL to analyze the interactions between this compound and the amino acid residues in the active site of the enzyme. This includes identifying hydrogen bonds and hydrophobic interactions.

Visualizing the Molecular Docking Workflow

The following diagram illustrates the typical workflow employed in the molecular docking studies of this compound.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition, Charge Assignment) grid_def Grid Box Definition (Define Active Site) protein_prep->grid_def ligand_prep Ligand Preparation (Structure Download, Energy Minimization, Torsion Definition, Charge Assignment) ligand_prep->grid_def docking_run Run Docking Simulation (e.g., AutoDock Vina) grid_def->docking_run results_analysis Analyze Docking Results (Binding Energy, Interactions) docking_run->results_analysis visualization Visualization (e.g., Discovery Studio, PyMOL) results_analysis->visualization

Caption: A generalized workflow for molecular docking studies.

Signaling Pathways of Key Inflammatory Targets

Several of the identified targets for this compound, such as TNF-α, IL-6, COX-2, and 5-LOX, are key players in inflammatory signaling pathways. Understanding these pathways provides a biological context for the potential anti-inflammatory effects of this compound.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR), can trigger a signaling cascade leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to promote the expression of genes involved in inflammation and cell survival.

G TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus gene_expression Inflammatory Gene Expression nucleus->gene_expression

Caption: Simplified TNF-α signaling pathway leading to inflammation.

IL-6 Signaling Pathway

Interleukin-6 (IL-6) is another significant pro-inflammatory cytokine. Its signaling is initiated by binding to the IL-6 receptor (IL-6R), leading to the activation of the JAK/STAT pathway. This results in the phosphorylation and dimerization of STAT transcription factors, which then move to the nucleus to regulate the expression of target genes involved in inflammation and immune response.

G IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 associates with JAK JAK gp130->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer nucleus Nucleus STAT_dimer->nucleus gene_expression Target Gene Expression nucleus->gene_expression

Caption: Overview of the IL-6 signaling cascade via the JAK/STAT pathway.

The compiled in silico data strongly suggests that this compound is a promising candidate for further investigation as a multi-target therapeutic agent. Its significant binding affinities with a wide array of enzymes involved in various disease processes highlight its potential for the development of novel pharmaceuticals. Experimental validation of these computational findings is a critical next step in elucidating the true therapeutic potential of this compound.

Safety Operating Guide

Proper Disposal of Seychellene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of Seychellene, ensuring the protection of personnel and the environment.

This document provides detailed procedures for the proper disposal of this compound, a sesquiterpene compound utilized in various research and development applications. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring regulatory compliance. The information presented here is intended for researchers, scientists, and drug development professionals.

I. Understanding this compound: Properties and Hazards

A comprehensive understanding of a substance's properties is the foundation of its safe handling and disposal. Below is a summary of the known physical and chemical properties of this compound.

Data Presentation: Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1]
Appearance Colorless to pale yellow clear liquid (est.)The Good Scents Company
Boiling Point 250.00 to 251.00 °C @ 760.00 mm HgThe Good Scents Company
Flash Point 214.00 °F (101.11 °C) (Closed Cup)The Good Scents Company
Solubility Insoluble in water; Soluble in alcoholThe Good Scents Company
Density (Predicted) 0.93±0.1 g/cm³

II. Experimental Protocol: this compound Disposal Procedure

This protocol outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting. This procedure is based on general best practices for flammable and water-insoluble organic compounds.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (Nitrile or Neoprene).

2. Waste Segregation:

  • Crucially, do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. [3][4][5] Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases.[3]

  • Designate a specific, properly labeled waste container for this compound and chemically similar (non-halogenated, flammable organic) waste.

3. Waste Collection:

  • Collect liquid this compound waste in a dedicated, leak-proof, and chemically compatible container. A glass or high-density polyethylene (HDPE) container is generally suitable.

  • Ensure the container is clearly labeled as "Hazardous Waste," "this compound Waste," and "Flammable Liquid." The label should also include the full chemical name and the date accumulation started.

  • Solid waste contaminated with this compound (e.g., gloves, absorbent pads, and empty vials) should be collected in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.

4. Storage:

  • Store the waste container in a well-ventilated, designated satellite accumulation area.

  • The storage area should be away from sources of ignition, such as heat, sparks, and open flames, and out of direct sunlight.

  • Store in a secondary containment bin to prevent spills.

5. Disposal:

  • Do not dispose of this compound down the drain. [6] Its insolubility in water and potential aquatic toxicity make this practice environmentally harmful and a violation of most institutional and municipal regulations.

  • Arrange for the disposal of the collected this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

6. Decontamination of Empty Containers:

  • A container that has held this compound is not considered "empty" until it has been properly decontaminated.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste and add it to the designated this compound waste container.

  • After triple rinsing, the container can typically be disposed of as non-hazardous waste. Deface the original label before disposal.

III. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

SeychelleneDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Is it pure this compound or mixed?) ppe->segregate pure_waste 3a. Collect in Dedicated 'this compound Waste' Container segregate->pure_waste Pure mixed_waste 3b. Consult Chemical Compatibility Chart segregate->mixed_waste Mixed label_container 5. Label Container Correctly ('Hazardous Waste', Chemical Name, Date) pure_waste->label_container compatible 4a. Add to Compatible Waste Stream mixed_waste->compatible compatible->pure_waste Compatible incompatible 4b. Collect Separately compatible->incompatible Incompatible incompatible->label_container storage 6. Store in Designated Satellite Accumulation Area label_container->storage disposal 7. Arrange for EHS Pickup and Professional Disposal storage->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Seychellene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a thorough understanding of safety protocols is critical when handling chemical compounds. This guide provides essential safety and logistical information for the handling of Seychellene, with a focus on personal protective equipment (PPE), operational procedures, and disposal.

Based on available safety data sheets for mixtures containing this compound, the substance itself is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, in the absence of comprehensive data for the pure compound, a cautious approach is warranted.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. This guidance is derived from the safety protocols for essential oils containing this compound.[1]

Protection Type Equipment Specification Purpose
Eye and Face Protection Safety GogglesChemical splash gogglesTo protect eyes from potential splashes.
Hand Protection GlovesChemical-resistant (e.g., Nitrile)To prevent skin contact.
Body Protection Laboratory CoatStandardTo protect skin and clothing from spills.
Respiratory Protection Not generally requiredUse in a well-ventilated areaTo minimize inhalation exposure. A respirator may be necessary for large quantities or in poorly ventilated spaces.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities or volatile solutions.[1]

Safe Handling Procedures:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid direct contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the substance.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition.

Disposal Plan

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or into the environment.

Emergency Procedures

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • In case of skin contact: Wash off with soap and plenty of water.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Experimental Workflow: Donning and Doffing of PPE

The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize the risk of contamination.

PPE_Workflow cluster_final Final Step Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

PPE Donning and Doffing Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Seychellene
Reactant of Route 2
Seychellene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.